molecular formula C6H6BrN B113505 2-Bromo-6-methylpyridine CAS No. 5315-25-3

2-Bromo-6-methylpyridine

Cat. No.: B113505
CAS No.: 5315-25-3
M. Wt: 172.02 g/mol
InChI Key: SOHDPICLICFSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methylpyridine (CAS 5315-25-3) is a high-purity halogenated pyridine derivative that serves as a fundamental building block in organic synthesis and medicinal chemistry for the construction of nitrogen-containing heterocyclic compounds . This compound is particularly valued for its role in the preparation of key chemical structures such as 6,6'-dimethyl-2,2'-bipyridine, which are important ligands in coordination chemistry, and 6-methyl-2-pyridyl-2-pyridylmethanone . It also finds application in the synthesis of advanced intermediates like 2-methyl-6-(trimethylsilyl)-pyridine and chiral ligands including N,N'-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy) . Recent scientific literature highlights the utility of 2-bromopyridines in general as versatile synthons in Ru(II)-mediated domino reactions for the formation of complex heteroarylated 2-pyridones, demonstrating their relevance in modern catalytic C–O/C–N/C–C bond formation methodologies . The compound is characterized as a clear, colorless to light orange or yellow liquid at room temperature . It has a molecular formula of C6H6BrN and a molecular weight of 172.03 g/mol . Key physical properties include a boiling point of 102-103°C at 20 mmHg, a density of approximately 1.512 g/mL, a refractive index of 1.5625, and a flash point of 97°C . It is soluble in organic solvents such as chloroform and ethyl acetate, but is not miscible with water . From a safety perspective, this product requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation . Recommended precautions include wearing protective gloves, eye protection, and face protection, ensuring adequate ventilation, and avoiding breathing its dust, fumes, or vapors . The product is air-sensitive and should be stored in a cool, dry place in a tightly closed container under inert gas . This chemical is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHDPICLICFSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201229
Record name 2-Bromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-25-3
Record name 2-Bromo-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5315-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-6-methylpyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-methylpyridine (CAS No. 5315-25-3), a pivotal heterocyclic building block in organic synthesis.[1] Its utility spans the pharmaceutical, agrochemical, and material science sectors, underscoring its importance as a versatile intermediate.[1] This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications.

Core Properties and Identifiers

This compound, also known as 2-bromo-6-picoline, is a halogenated pyridine derivative.[2] Its unique molecular structure, featuring a bromine atom and a methyl group on the pyridine ring, makes it a valuable precursor for introducing the 6-methylpyridyl moiety into more complex molecules.

Table 1: Identifiers and Chemical Properties
IdentifierValue
CAS Number 5315-25-3[1][3][4][5]
Molecular Formula C₆H₆BrN[1][3][4][5]
Molecular Weight 172.03 g/mol [1][3]
IUPAC Name This compound[6]
Synonyms 2-Bromo-6-picoline, 6-Bromo-2-picoline, 2-Methyl-6-bromopyridine[1][3][6]
InChI 1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3[5][6]
InChIKey SOHDPICLICFSOP-UHFFFAOYSA-N[3][5][6]
SMILES Cc1cccc(Br)n1[5][6]
Table 2: Physical Properties
PropertyValue
Appearance Colorless to light yellow clear liquid[1]
Form Liquid[5][7]
Boiling Point 102-103 °C at 20 mmHg[1][5][8]
Density 1.512 g/mL at 25 °C[1][5][8]
Refractive Index n20/D 1.562[1][5]
Flash Point 97 °C (206.6 °F) - closed cup[5][7]
Solubility Soluble in organic solvents like chloroform and ethyl acetate; limited solubility in water.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn.[5][7]

Table 3: GHS Safety Information
CategoryInformation
Signal Word Warning[5][7]
Hazard Statements H315: Causes skin irritation[5][6], H319: Causes serious eye irritation[5][6], H335: May cause respiratory irritation[5][6]
Precautionary Statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[5][7]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[5][6][7]

Experimental Protocols

Synthesis of this compound from 2-Amino-6-methylpyridine

A common and effective method for the synthesis of this compound involves the diazotization of 2-Amino-6-methylpyridine followed by a Sandmeyer-type reaction.

Materials:

  • 2-Amino-6-methylpyridine

  • Hydrogen bromide (48% aqueous solution)

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, add 2-Amino-6-methylpyridine to a 48% hydrogen bromide solution at room temperature.

  • Cool the mixture to -10 °C using a freezing mixture.

  • Slowly add bromine dropwise over a period of approximately 40 minutes while maintaining the temperature at -5 °C and stirring continuously. Continue stirring for an additional 1.5 hours.[9]

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains at -10 °C. Stir for another 1.5 hours.[9]

  • Prepare a cooled solution of sodium hydroxide in water and add it dropwise to the reaction mixture, carefully controlling the temperature to not exceed 0 °C.[9]

  • Allow the reaction mixture to slowly warm to room temperature.

  • Extract the product with diethyl ether.

  • Combine the organic fractions and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product as a brown oil.[9]

  • The product can be further purified by distillation.

Applications in Research and Development

This compound is a versatile building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1] Its applications are widespread and include:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs targeting neurological disorders, such as serotonin and dopamine receptor modulators.[1]

  • Agrochemicals: It is used in the preparation of pesticides and herbicides, contributing to improved crop protection.[1]

  • Material Science: Its incorporation into polymers and coatings can enhance their durability and resistance to environmental factors.[1]

  • Ligand Synthesis: It is a precursor for the synthesis of bipyridine ligands, which are important in coordination chemistry and catalysis.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic pathway for this compound from 2-Amino-6-methylpyridine.

Synthesis_of_2_Bromo_6_methylpyridine 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Intermediate_Diazonium_Salt Diazonium Salt Intermediate 2-Amino-6-methylpyridine->Intermediate_Diazonium_Salt 1. HBr, Br2 2. NaNO2 This compound This compound Intermediate_Diazonium_Salt->this compound NaOH

Caption: Synthesis of this compound.

References

2-Bromo-6-methylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-methylpyridine, a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its core physicochemical properties, a detailed synthesis protocol, and its applications in chemical reactions.

Core Properties of this compound

This compound is a substituted pyridine derivative widely utilized as an intermediate in the synthesis of more complex molecules. Its chemical structure, featuring both a bromine atom and a methyl group on the pyridine ring, allows for a variety of chemical transformations.

Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₆BrN[1][2][3][4]
Molecular Weight 172.02 g/mol [1][4][5]
CAS Number 5315-25-3[1][2]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 102-103 °C at 20 mmHg[2][5]
Density 1.512 g/mL at 25 °C[2][5]
Refractive Index n20/D 1.562[2][5]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of 2-amino-6-methylpyridine, followed by a Sandmeyer-type reaction.[2] The workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Bromination cluster_workup Step 3: Work-up cluster_product Final Product start 2-Amino-6-methylpyridine reagent1 HBr (48%) start->reagent1 Add intermediate1 Diazonium Salt Intermediate reagent1->intermediate1 Cool to -10°C reagent2 Br₂ condition1 -10°C to -5°C reagent2->condition1 reagent3 NaNO₂ in H₂O condition1->reagent3 Stir for 1.5h intermediate1->reagent2 Add dropwise condition2 -10°C to -5°C reagent3->condition2 Add dropwise reagent4 NaOH in H₂O condition2->reagent4 Stir for 1.5h condition3 < 0°C reagent4->condition3 Add dropwise extraction Extraction with Diethyl Ether condition3->extraction purification Drying and Evaporation extraction->purification product This compound purification->product Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product reactant1 This compound setup Combine reactants, catalyst, and base in solvent reactant1->setup reactant2 Arylboronic Acid reactant2->setup catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->setup base Base (e.g., K₂CO₃, K₃PO₄) base->setup solvent Solvent (e.g., Dioxane/H₂O) solvent->setup degas Degas with inert gas (Ar or N₂) setup->degas heat Heat reaction mixture (e.g., 80-100 °C) degas->heat monitor Monitor progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Extract with organic solvent cool->extract purify Purify by column chromatography extract->purify product 2-Aryl-6-methylpyridine purify->product

References

Technical Guide: Physicochemical Properties of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 2-Bromo-6-methylpyridine, a pivotal building block in the synthesis of novel pharmaceutical compounds and functional materials. This document outlines its boiling point and density, details the experimental methodologies for their determination, and presents a representative synthetic workflow.

Core Physicochemical Data

The essential physical properties of this compound (CAS Number: 5315-25-3) are summarized below. These values are critical for reaction setup, process scale-up, and safety considerations in a laboratory and manufacturing environment.

PropertyValueConditions
Boiling Point 102-103 °Cat 20 mmHg[1][2][3][4][5][6]
Density 1.512 g/mLat 25 °C[1][2][3][4]
Molecular Weight 172.02 g/mol
Molecular Formula C₆H₆BrN

Experimental Protocols

The determination of the boiling point and density of liquid chemical compounds such as this compound is fundamental to their characterization. The following sections describe standard laboratory protocols for these measurements.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For research purposes, especially with limited sample quantities, the micro-reflux method is a common and accurate technique.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Thermometer or digital temperature probe

  • Heating block or oil bath

  • Small magnetic stir bar (optional, for even heating)

  • Clamping apparatus

Methodology:

  • Approximately 0.5 mL of the liquid sample (this compound) is placed into the test tube, along with a small stir bar if used.

  • The test tube is securely clamped within the heating block or oil bath.

  • A thermometer is positioned in the test tube such that the bulb is approximately 1 cm above the surface of the liquid. This ensures the temperature of the vapor is being measured, not the liquid itself.

  • The sample is gently heated. The stirrer, if used, should be turned on to ensure smooth boiling.

  • As the liquid heats, it will begin to boil and reflux. A "reflux ring" of condensing vapor will become visible on the walls of the test tube.

  • The position of the thermometer should be adjusted so that the bulb is level with the top of this reflux ring.

  • The temperature is recorded when it stabilizes at the point of steady reflux. This stable temperature is the boiling point of the liquid at the ambient atmospheric pressure. It is important to also record the barometric pressure, as boiling point is pressure-dependent.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is an intrinsic property of a substance, defined as its mass per unit volume.

Apparatus:

  • Analytical balance (accurate to at least 0.001 g)

  • Graduated cylinder (e.g., 10 mL) or a pycnometer (density bottle) for higher accuracy

  • Thermometer

Methodology:

  • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

  • A known volume of this compound is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error. If using a pycnometer, it is filled to its calibrated volume.

  • The mass of the graduated cylinder or pycnometer containing the liquid is then measured.

  • The temperature of the liquid is recorded, as density is temperature-dependent.

  • The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid) where the mass of the liquid is the difference between the mass of the filled and empty container.

  • For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.

Synthetic Workflow: Preparation of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound from 2-Amino-6-methylpyridine, a widely used method in organic synthesis. This workflow is crucial for researchers planning to produce this intermediate in-house.

SynthesisWorkflow Start 2-Amino-6-methylpyridine Step1 Diazotization & Bromination Start->Step1 HBr, Br₂, NaNO₂ (-10°C to -5°C) Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Neutralization & Isolation Intermediate->Step2 NaOH (aq) (pH adjustment to ~11) Product This compound Step2->Product Extraction & Purification

References

An In-depth Technical Guide to the Solubility of 2-Bromo-6-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-6-methylpyridine, a key intermediate in pharmaceutical and chemical synthesis. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development. This document outlines its known qualitative solubility, presents a general experimental protocol for quantitative determination, and provides a visual workflow for this procedure.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of the nitrogen atom in the pyridine ring and the bromine atom. Its solubility in various organic solvents will, therefore, depend on the polarity of the solvent.

Qualitative Solubility Profile

Multiple sources indicate that this compound exhibits good solubility in certain organic solvents while being immiscible with water.

  • Soluble in: Chloroform, Ethyl Acetate.[1][2]

  • Insoluble/Immiscible with: Water.[1][2]

Quantitative Solubility Data

Organic SolventChemical FormulaPolarity IndexSolubility ( g/100 mL at 25°C)Molar Solubility (mol/L at 25°C)
HexaneC₆H₁₄0.1Data not availableData not available
TolueneC₇H₈2.4Data not availableData not available
DichloromethaneCH₂Cl₂3.1Data not availableData not available
ChloroformCHCl₃4.1Data not availableData not available
Ethyl AcetateC₄H₈O₂4.4Data not availableData not available
AcetoneC₃H₆O5.1Data not availableData not available
IsopropanolC₃H₈O3.9Data not availableData not available
EthanolC₂H₆O4.3Data not availableData not available
MethanolCH₄O5.1Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a general and adaptable protocol for the quantitative determination of this compound solubility in various organic solvents. This method is based on creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or magnetic stirrer with temperature control

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.

    • Place the vial in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a precise aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically resistant syringe filter to remove any suspended microparticles.

    • Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw_supernatant Withdraw clear supernatant using a syringe settle->withdraw_supernatant filter Filter the supernatant withdraw_supernatant->filter dilute Accurately dilute the filtrate filter->dilute analysis Analyze by HPLC or GC dilute->analysis calculate Calculate solubility from concentration and dilution factor analysis->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is essential for the effective application of this versatile compound in research and development.

References

An In-depth Technical Guide to the NMR and IR Spectral Data of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2-Bromo-6-methylpyridine.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the characteristic spectral signatures of the compound, outlines experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and IR spectral data for this compound (CAS No: 5315-25-3).[1][2]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
H-3~7.40d~7.7CDCl₃
H-4~7.46t~7.7CDCl₃
H-5~7.17d~7.7CDCl₃
-CH₃~2.50s-CDCl₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.[3]

Carbon Assignment Chemical Shift (δ, ppm) Solvent
C-2~142.4CDCl₃
C-3~128.4CDCl₃
C-4~138.6CDCl₃
C-5~122.8CDCl₃
C-6~158.0CDCl₃
-CH₃~24.0CDCl₃
IR Spectral Data

The infrared spectrum highlights the characteristic vibrational frequencies of the functional groups present in this compound.[3]

Wave Number (cm⁻¹) Vibrational Mode Intensity
3050-3000Aromatic C-H StretchMedium
2980-2870Methyl C-H StretchMedium
1580-1550Aromatic Ring C=C & C=N StretchStrong
1450-1420Aromatic Ring C=C & C=N StretchMedium
1470-1430Methyl C-H Asymmetric BendMedium
1020-1000C-N StretchMedium
900-675Aromatic C-H Out-of-Plane BendStrong
650-510C-Br StretchMedium-Strong

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Ensure the crystal surface is fully covered by the sample.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Visualizations

The following diagrams illustrate the structure and a general workflow for the spectroscopic analysis of this compound.

structure_and_assignments cluster_structure This compound cluster_assignments Spectroscopic Assignments mol H3 H-3 mol->H3 ~7.40 ppm (d) H4 H-4 mol->H4 ~7.46 ppm (t) H5 H-5 mol->H5 ~7.17 ppm (d) CH3 -CH₃ mol->CH3 ~2.50 ppm (s) C2 C-2 (Br) mol->C2 ~142.4 ppm C6 C-6 (CH₃) mol->C6 ~158.0 ppm

Caption: Molecular structure and key NMR assignments for this compound.

spectroscopic_workflow A Sample Preparation (Dissolution/Neat Liquid) B Data Acquisition (NMR/FTIR) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis C->D E Peak Picking & Integration (NMR) Peak Identification (IR) D->E F Structural Elucidation E->F

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methylpyridine from 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine. The primary method detailed is the Sandmeyer reaction, a robust and widely used chemical process for converting aromatic amines into aryl halides.[1][2][3] This document outlines the reaction pathway, summarizes key quantitative data from various protocols, presents a detailed experimental procedure, and includes a visual representation of the workflow.

Introduction to the Synthetic Pathway

The conversion of 2-amino-6-methylpyridine to this compound is achieved through a Sandmeyer-type reaction. This process involves two principal stages:

  • Diazotization: The primary aromatic amine, 2-amino-6-methylpyridine, is treated with a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid at low temperatures. This converts the amino group into a diazonium salt.[4][5] Careful temperature control is crucial during this step as diazonium salts can be unstable at higher temperatures.[4]

  • Bromination: The resulting diazonium salt is then reacted with a bromide source, often in the presence of a copper(I) catalyst, to replace the diazonium group with a bromine atom, yielding the desired this compound.[1][2] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their outcomes.

ParameterProtocol 1[6]Protocol 2[7]Protocol 3[7]Protocol 4[7]
Starting Material 2-amino-6-methylpyridine2-amino-6-picoline2-amino-6-picoline2-amino-6-picoline
Reagents HBr (48%), Br₂, NaNO₂, NaOHHBr (48%), Br₂, NaNO₂ (25%)HBr (48%), Br₂, NaNO₂ (25%)HBr (48%), Br₂, NaNO₂ (25%)
Solvent Water, Diethyl etherEthyl acetateDichloromethaneDichloromethane
Reaction Temp. -10°C to 5°C-10°C to 15°C-10°C to 15°C-10°C to 15°C
Reaction Time ~3 hours~2 hours~2 hours~2 hours
Yield 95%90%92%91%
Purity Not specified99.0%99.3%99.1%
Purification Extraction, EvaporationDistillationDistillationDistillation

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow cluster_diazotization Diazotization cluster_workup Work-up & Purification A 2-amino-6-methylpyridine in 48% HBr B Cool to -10°C A->B C Add Bromine dropwise B->C D Add NaNO₂ solution dropwise at -10°C to 0°C C->D E Stir at low temperature D->E F Basify with NaOH solution E->F Diazonium Salt Intermediate G Extract with organic solvent F->G H Dry and concentrate the organic phase G->H I Purify by vacuum distillation H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods.[6][7]

Materials and Reagents:

  • 2-amino-6-methylpyridine (2-amino-6-picoline)

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnels

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

Step 1: Formation of the Diazonium Salt

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnels, add 2-amino-6-methylpyridine (e.g., 20 g).

  • Carefully add 48% hydrobromic acid (e.g., 64 mL) to the flask.

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add bromine (e.g., 11.4 mL) dropwise to the stirred solution over approximately 30-40 minutes, ensuring the temperature is maintained between -10 °C and 0 °C.

  • After the addition is complete, continue stirring the mixture at this temperature for 1.5 hours.

  • Prepare a solution of sodium nitrite (e.g., a 25% aqueous solution, 42.2 mL) and add it dropwise to the reaction mixture, maintaining the temperature between -10 °C and 0 °C.

  • Once the addition is complete, allow the reaction to stir for another 30 minutes at a temperature up to 15 °C.[7]

Step 2: Bromination and Work-up

  • Prepare a cold solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Slowly add the cold NaOH solution to the reaction mixture to neutralize the acid and raise the pH to approximately 12. During this addition, the temperature should be carefully controlled and kept below room temperature.

  • Allow the mixture to react at room temperature for about 1 hour.

  • Transfer the mixture to a separatory funnel. The layers should be allowed to separate.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x 200 mL).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic solution using a rotary evaporator to remove the solvent.

Step 3: Purification

  • The crude product, which is typically a liquid, is then purified by vacuum distillation to obtain the final this compound.[7] The expected product is a pale yellow liquid.[7]

Safety Considerations

  • Diazonium salts can be explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.[4]

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrobromic acid is a strong, corrosive acid. Handle with appropriate PPE.

  • The reaction is exothermic, particularly during the addition of bromine and the neutralization with sodium hydroxide. Maintain careful temperature control throughout the procedure.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult original literature and adapt the procedures to their specific laboratory conditions and scale.

References

The Synthetic Keystone: A Technical Guide to 2-Bromo-6-methylpyridine for Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents and advanced agricultural chemicals. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-6-methylpyridine has emerged as a versatile and highly valuable scaffold. Its unique structural features and reactivity profile make it a cornerstone in the construction of complex molecular architectures, particularly in the realms of kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides.

This in-depth technical guide provides a comprehensive overview of the commercial availability, key synthetic applications, and biological significance of this compound. Detailed experimental protocols for pivotal cross-coupling reactions are presented, alongside a visual exploration of the signaling pathways influenced by molecules derived from this essential precursor.

Commercial Availability and Suppliers

This compound (CAS No. 5315-25-3) is readily available from a multitude of chemical suppliers, ensuring a stable supply chain for research and development activities. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally supplied as a clear, colorless to light yellow liquid. Pricing varies depending on the supplier, quantity, and purity. A summary of representative commercial data is provided below.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich 42911298%1 g, 10 g[1]
Thermo Scientific L2001898%5 g, 25 g[2]
Chem-Impex 01726≥ 98% (GC)25 g, 100 g, 250 g, 1 kg, 5 kg
TCI America B2114>98.0% (GC)25 g, 100 g

This table is a representative sample and not exhaustive. Researchers should consult individual supplier websites for the most current information on availability and pricing.

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its bromine substituent, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Experimental Protocols

The following are detailed experimental protocols for key cross-coupling reactions utilizing this compound. These serve as a starting point and may require optimization based on the specific substrate and desired product.

1. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl structures, which are prevalent in pharmaceutically active compounds.

  • Reaction Scheme:

    Suzuki_Miyaura reactant1 This compound plus1 plus1 reactant1->plus1 + reactant2 Ar-B(OH)₂ arrow arrow reactant2->arrow catalyst Pd Catalyst Base product 2-Aryl-6-methylpyridine plus1->reactant2 arrow->product catalyst_node arrow->catalyst_node catalyst_node->catalyst

    Suzuki-Miyaura Coupling of this compound.
  • Detailed Methodology:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

    • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

    • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylpyridine derivative.[3]

2. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in drug candidates.[4]

  • Reaction Scheme:

    Buchwald_Hartwig reactant1 This compound plus1 plus1 reactant1->plus1 + reactant2 R¹R²NH arrow arrow reactant2->arrow catalyst Pd Catalyst Ligand Base product 2-(R¹R²N)-6-methylpyridine plus1->reactant2 arrow->product catalyst_node arrow->catalyst_node catalyst_node->catalyst

    Buchwald-Hartwig Amination of this compound.
  • Detailed Methodology:

    • To a Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like (±)-BINAP (0.04 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).[5][6]

    • Evacuate the flask and backfill with argon.

    • Add anhydrous toluene via syringe.

    • Heat the resulting mixture to 80-100 °C with stirring for 4-24 hours.[5]

    • After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.[6]

3. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of conjugated systems.[7][8]

  • Reaction Scheme:

    Sonogashira_Coupling reactant1 This compound plus1 plus1 reactant1->plus1 + reactant2 R-C≡CH arrow arrow reactant2->arrow catalyst Pd Catalyst Cu(I) Co-catalyst Base product 2-(R-C≡C)-6-methylpyridine plus1->reactant2 arrow->product catalyst_node arrow->catalyst_node catalyst_node->catalyst

    Sonogashira Coupling of this compound.
  • Detailed Methodology:

    • In a round-bottomed flask under a nitrogen atmosphere, combine a palladium catalyst such as Pd(CF₃COO)₂ (2.5 mol%), a ligand like PPh₃ (5.0 mol%), and a copper(I) co-catalyst like CuI (5.0 mol%).[9]

    • Add a suitable solvent such as DMF and stir for 30 minutes.[9]

    • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and an amine base such as triethylamine.[9]

    • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.[9]

    • After completion, cool the mixture, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 2-alkynyl-6-methylpyridine product.

Applications in Drug Development and Agrochemicals

The derivatives of this compound are key components in the development of innovative pharmaceuticals and agrochemicals.

Kinase Inhibitors: Targeting a Critical Signaling Node

Derivatives of this compound have been instrumental in the synthesis of potent kinase inhibitors. One notable target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[10][11] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[10][11]

  • IRAK4 Signaling Pathway:

    IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation Inhibitor IRAK4 Inhibitor (derived from This compound) Inhibitor->IRAK4

    Simplified IRAK4 signaling pathway and point of inhibition.

By serving as a scaffold for IRAK4 inhibitors, this compound derivatives can effectively block the downstream signaling cascade, leading to a reduction in the inflammatory response.[12]

SDHI Fungicides: Protecting Global Food Security

In the agrochemical sector, this compound is a precursor for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.[13] These fungicides are vital for controlling a broad spectrum of fungal diseases in crops.[14][15] They act by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production and leading to fungal cell death.[15][16]

  • Experimental Workflow for Agrochemical Discovery:

    Agrochemical_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Library Library of Novel Pyridine Derivatives Coupling->Library Screening Primary Biological Screening (Fungicidal Activity) Library->Screening Hit Hit Compound (SDHI Fungicide Candidate) Screening->Hit

    Workflow for agrochemical discovery from the precursor.

The versatility of this compound allows for the creation of diverse libraries of candidate molecules, facilitating the discovery of new and effective SDHI fungicides.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant importance for researchers in drug discovery and agrochemical development. Its utility in robust and efficient cross-coupling reactions provides a direct route to a wide array of complex heterocyclic compounds. As demonstrated, these derivatives have shown immense potential as kinase inhibitors for the treatment of inflammatory diseases and cancer, and as SDHI fungicides to ensure global crop protection. The detailed protocols and pathway visualizations provided in this guide aim to empower scientists to fully leverage the potential of this key synthetic intermediate in their research endeavors.

References

2-Bromo-6-methylpyridine: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylpyridine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features—a pyridine ring substituted with a bromine atom at the 2-position and a methyl group at the 6-position—provide a synthetically tractable scaffold for the development of novel therapeutics. The pyridine core is a common motif in a vast array of biologically active molecules and approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, with a particular focus on its utility in the synthesis of kinase inhibitors.

Synthesis of this compound

The preparation of this compound is typically achieved from the readily available 2-amino-6-methylpyridine via a Sandmeyer-type reaction. This transformation provides a reliable and scalable route to the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in the Journal of Molecular Structure.[5]

Materials:

  • 2-Amino-6-methylpyridine (2-aminopicoline)

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a 1-liter round-bottom flask, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine.

  • At room temperature, add 170 mL of 48% HBr to the flask.

  • Cool the mixture to approximately -10 °C using a freezing mixture (e.g., ice-salt bath).

  • With stirring, add 40 mL of Br₂ dropwise over a period of 40 minutes. Maintain the temperature at or below -5 °C.

  • Stir the resulting orange-colored mixture at -5 °C for an additional 1.5 hours.

  • Dissolve 55 g (779.2 mmol) of NaNO₂ in 70 mL of water. Add this solution dropwise to the reaction mixture while maintaining the temperature at -10 °C.

  • Stir the reaction mixture for another 1.5 hours at the same temperature.

  • Prepare a solution of 200 g (5 mol) of NaOH in 200 mL of water and cool it in an ice bath.

  • Add the cold NaOH solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Extract the mixture with diethyl ether (8 x 25 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the product as a brown oil.

Expected Yield: Approximately 95%.

Key Reactions and Methodologies

The bromine atom at the 2-position of this compound is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[6] This reaction is widely used to synthesize biaryl and heteroaryl motifs present in many kinase inhibitors.

This protocol is a general starting point and may require optimization for specific substrates.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[7][8]

This protocol is based on established methods for the Sonogashira coupling of bromopyridines.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.025 equiv)

  • Base (e.g., diisopropylamine, 7.0 equiv)

  • Solvent (e.g., THF)

Procedure:

  • To a solution of this compound in THF at room temperature, add the palladium catalyst, CuI, diisopropylamine, and the terminal alkyne.

  • Stir the reaction for approximately 3 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[10][11]

This protocol is for the amination of this compound with a diamine.[12][13]

Materials:

  • This compound (1.0 equiv)

  • (+/-)-trans-1,2-diaminocyclohexane (0.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃], 0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP, 0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon)

Procedure:

  • To a Schlenk flask, add this compound, (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, and NaOt-Bu.

  • Evacuate the flask and backfill with argon.

  • Add anhydrous toluene.

  • Heat the resulting mixture to 80 °C with stirring for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization.

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Coupling Partner Base Catalyst & Ligand solvent Anhydrous, Degassed Solvent reagents->solvent Add inert Inert Atmosphere (Ar/N2) solvent->inert Establish heat Heating & Stirring inert->heat monitor Monitoring (TLC/LC-MS) heat->monitor quench Quenching & Cooling monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold and its derivatives are instrumental in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[12][14] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. 2-Bromo-6-methylisonicotinic acid, a close derivative of this compound, is a key intermediate in the synthesis of potent IRAK4 inhibitors.[15]

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammation Inflammatory Response NF_kB->Inflammation Inhibitor IRAK4 Inhibitor (e.g., from 2-bromo-6-methyl- isonicotinic acid) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway leading to inflammation.

PIM Kinase and Vaccinia-Related Kinase (VRK) Inhibitors

The pyridine core is also prevalent in inhibitors of other kinase families, such as PIM kinases and VRKs. PIM kinases are implicated in cell survival and proliferation, making them attractive targets in oncology.[16] VRK1 and VRK2 are involved in cell division and have been linked to cancer and neurological disorders.[13][17]

The following table summarizes the inhibitory activity of several pyridine-based kinase inhibitors.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
Pyridine-basedPIM-114.3[18]
Pyridine-basedPIM-119.4[18]
Pyridine-basedPIM-119.8[18]
Pyridine-basedPIM-142.3[18]
Aminopyridine scaffoldVRK1150[13][17]
Pyrimidin-4-oneIRAK427[12]
Pyrimidin-4-oneIRAK493[12]

Conclusion

This compound is a versatile and indispensable building block in medicinal chemistry. Its synthetic accessibility and the reactivity of the C-Br bond in a multitude of cross-coupling reactions provide a robust platform for the generation of diverse compound libraries. The utility of this scaffold has been particularly demonstrated in the development of potent and selective kinase inhibitors, highlighting its importance in the ongoing quest for novel therapeutics to address a wide range of diseases. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this compound in their drug discovery programs.

References

The Versatile Role of 2-Bromo-6-methylpyridine in the Synthesis of Novel Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylpyridine, a halogenated pyridine derivative, serves as a crucial and versatile building block in the synthesis of a wide array of organic molecules, particularly within the agrochemical industry.[1] Its unique structural features, namely the reactive bromine atom at the 2-position and the methyl group at the 6-position, offer a powerful platform for chemists to construct complex molecular architectures with desired biological activities for crop protection. The pyridine ring is a well-established scaffold in numerous commercially successful fungicides, herbicides, and insecticides, making its derivatives, such as this compound, highly valuable starting materials in the quest for novel and more effective crop protection agents.[1][2][3]

This technical guide provides an in-depth overview of the applications of this compound in agrochemical synthesis. It details key synthetic transformations, provides experimental protocols for representative reactions, and presents quantitative data where available. The guide is intended to be a valuable resource for researchers and scientists in the agrochemical and pharmaceutical fields, offering insights into the synthetic utility of this important intermediate.

Synthesis of this compound Derivatives as Agrochemical Precursors

The strategic functionalization of this compound is paramount in the development of new agrochemical candidates. The bromine atom is an excellent leaving group, making the 2-position susceptible to a variety of cross-coupling and nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, which is a key strategy in tuning the biological efficacy and selectivity of the final product.

One important transformation of this compound is its conversion to more functionalized intermediates. For instance, the synthesis of 2-bromo-6-formylpyridine provides a valuable building block with an aldehyde group that can be further elaborated.[4]

Synthesis of 2-Bromo-6-formylpyridine

A patented method describes the preparation of 2-bromo-6-formylpyridine from this compound in a two-step process involving bromination followed by reaction with urotropine and subsequent hydrolysis.[4]

Experimental Protocol:

Step 1: Bromination of this compound Liquid bromine is added dropwise to an organic solution of this compound. The reaction generates a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine. The molar ratio of this compound to liquid bromine is preferably 1:3.[4]

Step 2: Formation and Hydrolysis of the Urotropine Adduct The mixture from Step 1 is added to ethanol, followed by the addition of urotropine (hexamethylenetetramine). The molar ratio of the initial this compound to urotropine is preferably 1:2. The resulting mixture is reacted to form an intermediate, which is then hydrolyzed by the addition of acid to the reaction system to yield 2-bromo-6-formylpyridine.[4]

This method provides a product with high purity and is suitable for industrial-scale production due to its safety and simple process.[4]

Key Synthetic Reactions in Agrochemical Development

The versatility of this compound in agrochemical synthesis is largely attributed to its ability to participate in a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists can assemble complex molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction is particularly relevant in the synthesis of agrochemicals, where an amino group can be a key pharmacophore. A detailed protocol for the Buchwald-Hartwig amination of this compound with (+/-)-trans-1,2-diaminocyclohexane has been reported, yielding a diamine-linked bipyridine derivative.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

To a large Schlenk vessel charged with (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), this compound (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOBuᵗ (2.4 g, 25 mmol), toluene (50 mL) is added. The deep red/brown mixture is heated at 80°C for 4 hours with stirring under an inert argon atmosphere. After cooling to room temperature, diethyl ether (50 mL) is added. The resulting yellow mixture is washed with brine (2 x 30 mL), dried over MgSO₄, and the solvent is removed under reduced pressure. The yellow product is recrystallized from pentane/diethyl ether.

ParameterValue
Starting Materials This compound, (+/-)-trans-1,2-diaminocyclohexane
Catalyst System [Pd₂(dba)₃] / (±)-BINAP
Base NaOBuᵗ
Solvent Toluene
Reaction Temperature 80°C
Reaction Time 4 hours
Yield 60%

Table 1: Quantitative data for the Buchwald-Hartwig amination of this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound discussed in this guide.

synthesis_of_2_bromo_6_formylpyridine start This compound intermediate1 Mixture of 2-Bromo-6-(bromomethyl)pyridine and 2-Bromo-6-(dibromomethyl)pyridine start->intermediate1 Br2 intermediate2 Urotropine Adduct intermediate1->intermediate2 Urotropine, Ethanol product 2-Bromo-6-formylpyridine intermediate2->product Acid, Hydrolysis

Synthesis of 2-Bromo-6-formylpyridine.

buchwald_hartwig_amination reactant1 This compound product Diamine-linked bipyridine derivative reactant1->product [Pd2(dba)3], (±)-BINAP, NaOBuᵗ, Toluene, 80°C reactant2 (+/-)-trans-1,2-diaminocyclohexane reactant2->product

Buchwald-Hartwig Amination of this compound.

Conclusion

This compound stands out as a highly valuable and adaptable precursor for the synthesis of novel agrochemicals. Its reactivity, particularly in modern cross-coupling reactions, allows for the efficient construction of diverse molecular libraries for biological screening. The ability to readily functionalize the pyridine ring at the 2-position provides a powerful tool for medicinal and agrochemical chemists to fine-tune the properties of target molecules, leading to the development of next-generation crop protection solutions with improved efficacy, selectivity, and environmental profiles. The synthetic pathways and protocols detailed in this guide offer a solid foundation for researchers and scientists to explore the full potential of this versatile building block in their agrochemical discovery and development programs.

References

An In-depth Technical Guide to Electrophilic Substitution on the 2-Bromo-6-methylpyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-bromo-6-methylpyridine core is a valuable scaffold in medicinal chemistry and materials science. Understanding its behavior in electrophilic substitution reactions is crucial for the rational design and synthesis of novel functionalized molecules. This technical guide provides a comprehensive overview of the principles and practical aspects of electrophilic substitution on the this compound ring. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally challenging and often requires harsh reaction conditions or activation of the ring. This guide details the directing effects of the bromo and methyl substituents, explores key electrophilic substitution reactions such as nitration, sulfonation, and halogenation, and discusses the significant limitations of Friedel-Crafts reactions. Where direct experimental data for this compound is limited, analogous reactions with closely related substrates are presented to provide valuable insights into potential reaction pathways and conditions.

Electronic Landscape and Reactivity of this compound

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. The nitrogen atom's electron-withdrawing inductive effect is most pronounced at the α (C2, C6) and γ (C4) positions.

In this compound, the electronic landscape is further modulated by the two substituents:

  • 2-Bromo Group: The bromine atom exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I), further deactivating the ring. However, it can also donate electron density through its mesomeric effect (+M) via its lone pairs. This +M effect is generally weaker than the -I effect for halogens.

  • 6-Methyl Group: The methyl group is an electron-donating group through its inductive effect (+I) and hyperconjugation. This effect slightly activates the ring towards electrophilic attack.

The interplay of these effects—the strong deactivation by the pyridine nitrogen and the bromo group's inductive effect, partially counteracted by the methyl group's donating effect—renders this compound significantly less reactive than benzene in electrophilic aromatic substitution reactions.

Regioselectivity:

The directing effect of the substituents and the inherent reactivity of the pyridine ring dictate the position of electrophilic attack. The pyridine nitrogen directs electrophiles to the C3 and C5 positions (meta-directing). The bromo and methyl groups are typically ortho-, para-directing. In this substituted pyridine, the positions are influenced as follows:

  • C3 and C5: These positions are the most likely sites for electrophilic attack due to the strong meta-directing effect of the pyridine nitrogen.

  • C4: This position is deactivated by the pyridine nitrogen (para to N) and is generally not favored for electrophilic substitution.

Considering the combined directing effects, electrophilic substitution on this compound is predicted to occur predominantly at the C3 or C5 position . The precise isomer distribution will depend on the specific reaction conditions and the nature of the electrophile.

Key Electrophilic Substitution Reactions

Nitration

Nitration of the pyridine ring is a challenging transformation that typically requires harsh conditions. The use of standard nitrating agents like a mixture of nitric acid and sulfuric acid can lead to low yields due to the protonation of the basic pyridine nitrogen, which further deactivates the ring.

A potential synthetic route to introduce a nitro group involves the nitration of this compound with a mixed acid system. While specific data for this exact reaction is scarce, a plausible pathway to 2-bromo-6-methyl-3-nitropyridine involves the initial nitration of 6-methylpyridine to 6-methyl-3-nitropyridine, followed by bromination. This suggests that direct nitration of this compound would likely yield the 3-nitro or 5-nitro isomer.[1]

Analogous Experimental Protocol (Nitration of 2-diethylamino-6-methyl pyridine):

A similar substrate, 2-diethylamino-6-methyl pyridine, has been successfully nitrated. This protocol can serve as a starting point for the nitration of this compound.[2]

Table 1: Quantitative Data for Analogous Nitration

SubstrateReagentsTemperatureProductYieldReference
2-diethylamino-6-methyl pyridineH₂SO₄/HNO₃266-270 K5-nitro-2-diethylamino-6-methyl pyridineHigh[2]

Detailed Experimental Protocol (Adapted from[2]):

  • To a stirred solution of concentrated sulfuric acid, cooled to -5 to 0 °C, slowly add this compound while maintaining the temperature.

  • To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the nitro-substituted product(s).

nitration_workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound C Nitration (0-5 °C) A->C B Conc. H₂SO₄ Conc. HNO₃ B->C D Quenching (Ice) Neutralization Extraction Chromatography C->D E Nitro-2-bromo-6-methylpyridine D->E

Caption: General mechanism of electrophilic sulfonation.

Halogenation

Direct halogenation of pyridine also requires harsh conditions. For instance, bromination of pyridine occurs at 300 °C to give a mixture of 3-bromopyridine and 3,5-dibromopyridine. The reactivity can be enhanced by performing the reaction in fuming sulfuric acid. [3] For this compound, further bromination would likely occur at the C3 or C5 position. A more controlled method for halogenation of pyridines involves the use of N-halosuccinimides (NCS, NBS, NIS).

Another strategy to achieve regioselective halogenation is through the activation of the pyridine ring as a pyridine N-oxide. Halogenation of pyridine N-oxides can proceed under milder conditions and often with higher regioselectivity. [4][5] Experimental Protocol: Radical Bromination of the Methyl Group

While not an electrophilic substitution on the ring, a related reaction is the radical bromination of the methyl group, which is a common transformation for this substrate. [6]

  • In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield 2-bromo-6-(bromomethyl)pyridine.

This product can then be used in a variety of subsequent reactions.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on pyridine rings. The basic nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination deactivates the ring even further, preventing the electrophilic substitution from occurring. [7][8][9][10] Alternative Acylation Strategies:

While classical Friedel-Crafts acylation is not feasible, alternative methods have been developed to introduce acyl groups onto pyridine rings. One such method involves the reaction of 2-(trialkylsilyl)pyridines with acyl chlorides, which proceeds through a nucleophilic mechanism involving a stabilized ylide intermediate, thus bypassing the limitations of the Friedel-Crafts reaction. [11]Another approach is the acylation of metalated pyridines. [12]

Activation via N-Oxide Formation

To overcome the low reactivity of the pyridine ring towards electrophilic substitution, this compound can be converted to its corresponding N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the C4 position, and to a lesser extent, the C2 and C6 positions. [13]Electrophilic substitution on the N-oxide can then be followed by deoxygenation to yield the substituted pyridine.

Experimental Workflow for N-Oxide Mediated Substitution

noxide_workflow A This compound B Oxidation (e.g., m-CPBA) A->B C This compound N-oxide B->C D Electrophilic Substitution (e.g., Nitration) C->D E Substituted N-oxide D->E F Deoxygenation (e.g., PCl₃) E->F G Substituted this compound F->G

Caption: General strategy for electrophilic substitution via N-oxide activation.

Conclusion

Electrophilic substitution on the this compound ring is a challenging but feasible transformation. The inherent low reactivity of the pyridine ring, compounded by the electron-withdrawing nature of the bromo substituent, necessitates careful consideration of reaction conditions.

  • Nitration is the most likely electrophilic substitution to proceed directly on the ring, albeit potentially with moderate yields, favoring substitution at the C3 or C5 position.

  • Sulfonation and halogenation are expected to require harsh conditions or activation of the ring via N-oxide formation to achieve reasonable conversions.

  • Friedel-Crafts alkylation and acylation are generally not applicable to this system due to the deactivating effect of the pyridine nitrogen and its interaction with the Lewis acid catalyst.

For drug development and materials science applications, alternative strategies such as cross-coupling reactions at the C2-bromo position or functionalization of the methyl group often provide more reliable and versatile routes to novel 2,6-disubstituted pyridine derivatives. However, for instances where direct functionalization of the pyridine core via electrophilic substitution is desired, the information and protocols outlined in this guide provide a foundational understanding for further experimental exploration. Researchers are encouraged to consider N-oxide activation as a key strategy to enhance the reactivity of the this compound ring system.

References

nucleophilic substitution of bromine in 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nucleophilic Substitution of Bromine in 2-Bromo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary methods for nucleophilic substitution of the bromine atom in this compound. This versatile heterocyclic compound is a crucial building block in the synthesis of pharmaceuticals and functional materials. Its reactivity is dominated by the electron-deficient nature of the pyridine ring, which facilitates both direct nucleophilic aromatic substitution (SNAr) and a variety of transition-metal-catalyzed cross-coupling reactions. This document details the reaction mechanisms, provides specific experimental protocols, and presents quantitative data for key transformations.

General Reactivity Profile

The pyridine ring's electron-deficient character activates it for nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions.[1] In this compound, the bromine atom at the C2 position serves as an excellent leaving group. Nucleophilic substitution can proceed through two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): Direct attack of a nucleophile on the electron-deficient carbon atom bearing the bromine. This pathway is facilitated by the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex).[2][3]

  • Transition-Metal-Catalyzed Cross-Coupling: These reactions, predominantly catalyzed by palladium or copper, have become the most versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position.[1] They offer broader substrate scope and milder reaction conditions compared to traditional SNAr.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the bromide leaving group restores aromaticity. Attack at the 2-position is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Amination via SNAr

This protocol is a generalized procedure for the substitution of bromine with an amine nucleophile.

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.2-1.5 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at a temperature between 80-120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[4] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand.[4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination
SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOt-BuToluene80460[5][6][7]
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOt-BuToluene801895[5]
2-BromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1002485[5]
Experimental Protocol: Synthesis of N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine

This protocol describes the specific Buchwald-Hartwig amination of this compound with a diamine.[6]

  • Inert Atmosphere Setup: All manipulations are performed under an inert atmosphere of argon using standard Schlenk techniques or in a glovebox.

  • Reagent Charging: A Schlenk vessel is charged with (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), this compound (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and sodium tert-butoxide (NaOt-Bu) (2.4 g, 25 mmol).

  • Solvent Addition: Toluene (50 mL) is added to the vessel.

  • Reaction: The resulting deep red/brown mixture is heated to 80°C for 4 hours with stirring.

  • Work-up: After cooling to room temperature, diethyl ether (50 mL) is added. The resulting yellow mixture is washed with brine (2 x 30 mL) and dried over MgSO₄.

  • Purification: The solvent is removed by evaporation under reduced pressure, and the yellow product is recrystallized from pentane/diethyl ether.

  • Yield: 1.72 g (60%).[6]

Buchwald_Workflow start Assemble Reagents (Aryl Halide, Amine, Base, Catalyst, Ligand) in Schlenk Flask inert Evacuate and Backfill with Inert Gas (Argon) start->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench with Water & Extract with Organic Solvent cool->quench purify Dry, Concentrate, & Purify (Chromatography) quench->purify

Caption: General workflow for the Buchwald-Hartwig amination.[7]

Copper-Catalyzed Amination (Ullmann-Type Reaction)

The Ullmann condensation is a classical method for C-N bond formation using a copper catalyst, often requiring higher temperatures than palladium-catalyzed systems.[8] However, modern protocols have been developed that proceed under milder conditions. This method is particularly useful for large-scale synthesis due to the lower cost of copper compared to palladium.

Data Presentation: Copper-Catalyzed Amination of 2-Bromopyridines
SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromopyridineaq. NH₃Cu₂O / DMEDAK₂CO₃Ethylene Glycol1004>95 (conversion)[9]
2-Bromopyridineaq. NH₃Cu₂O / DMEDAK₂CO₃Ethylene Glycol601691[9]
This compoundaq. NH₃CuI nanoparticles / Ligand 4a-AcetonitrileRT12(not specified)[10]
Experimental Protocol: General Copper-Catalyzed Amination with Aqueous Ammonia

This protocol is based on the amination of 2-bromopyridine and can be adapted for this compound.[9][10]

  • Reagent Charging: An oven-dried flask is charged with the 2-bromopyridine substrate (1.0 mmol), a copper catalyst (e.g., CuI or Cu₂O, 2-5 mol%), and a ligand (e.g., DMEDA, 10 mol%).

  • Solvent and Reagents: A solvent (e.g., acetonitrile or ethylene glycol, 2 mL), a base (if required, e.g., K₂CO₃, 20 mol%), and aqueous ammonia solution (e.g., 28%, 1.5-20 eq) are added.

  • Reaction: The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) under an argon atmosphere for the specified time (4-16 h).

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: After completion, the product is extracted with an organic solvent (e.g., ether or ethyl acetate).

  • Purification: The combined organic layers are dried, concentrated, and purified as necessary.

Carbon-Carbon Bond Forming Reactions

Besides C-N bond formation, the bromine atom can be substituted by carbon nucleophiles through various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5][11]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

  • A mixture of the bromopyridine (1.0 mmol), terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol) is prepared.

  • The reagents are dissolved in a solvent system, typically a mixture of an organic solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).[5]

  • The mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 100 °C for 3 to 24 hours.

  • Upon completion, the solvent is removed, and the residue is partitioned between an organic solvent and water.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[5][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron species, such as an arylboronic acid.[5]

  • To a mixture of the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Na₂CO₃ (2.0 mmol), add a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., Argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours.

  • After cooling to room temperature, the reaction is diluted with an organic solvent and washed with water.

  • The organic layer is dried, concentrated, and purified by column chromatography.[5]

Cyanation

The introduction of a nitrile group is a valuable transformation, as nitriles are versatile intermediates. This can be achieved via palladium or copper-catalyzed methods. The Rosenmund-von Braun reaction uses stoichiometric copper(I) cyanide, while modern variations use catalytic copper or palladium with sources like KCN or Zn(CN)₂.[13]

SubstrateCyanide SourceCatalyst / LigandSolventTemp. (°C)Time (h)Yield (%)
Aryl Bromide (general)Zn(CN)₂Pd(dba)₂ / dppfDMA802.591
Aryl Bromide (general)K₄[Fe(CN)₆]Pd(OAc)₂ / cataCXium At-AmylOH1102488

Summary

This compound is a versatile substrate for a wide range of nucleophilic substitution reactions. While direct SNAr with strong nucleophiles is possible, transition-metal-catalyzed cross-coupling reactions offer superior scope, efficiency, and milder conditions. The Buchwald-Hartwig amination and Ullmann-type reactions provide robust pathways to C-N bond formation, crucial for synthesizing many biologically active molecules. Furthermore, palladium-catalyzed reactions like the Sonogashira and Suzuki-Miyaura couplings allow for the facile construction of C-C bonds, enabling the synthesis of complex molecular architectures. The choice of method depends on the desired nucleophile, functional group tolerance, and scale of the reaction.

References

The Versatile Reactivity of the Methyl Group on 2-Bromo-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the methyl group on 2-Bromo-6-methylpyridine. This readily available starting material is a valuable building block in organic synthesis, offering a versatile handle for the introduction of a wide range of functional groups. The interplay between the electron-withdrawing pyridine ring, the bromo substituent, and the reactive methyl group allows for a variety of selective transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document details the primary reaction pathways, provides experimental protocols for key transformations, and presents quantitative data to aid in reaction planning and optimization.

Core Reactivity Pathways

The methyl group of this compound can undergo three main types of transformations: halogenation, oxidation, and deprotonation-functionalization. Each of these pathways opens up a different branch of chemical space, allowing for the synthesis of a diverse array of derivatives.

Halogenation: Introduction of a Reactive Handle

The benzylic-like position of the methyl group makes it susceptible to free-radical halogenation, most commonly bromination. This reaction replaces one or more of the methyl protons with a bromine atom, converting the relatively inert methyl group into a reactive electrophilic center, ideal for subsequent nucleophilic substitution reactions.

Oxidation: Accessing Higher Oxidation States

The methyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. These transformations are crucial for introducing carbonyl functionality, which can then be used in a wide range of subsequent reactions such as reductive aminations, Wittig reactions, and amide couplings.

Deprotonation and Functionalization: Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The protons of the methyl group are acidic enough to be removed by strong bases, such as organolithium reagents or lithium amides, to generate a nucleophilic carbanion. This powerful intermediate can then be reacted with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds, providing a direct route to more complex molecular scaffolds.

Quantitative Data Summary

The following tables summarize quantitative data for the key transformations of the methyl group on this compound.

Table 1: Halogenation of the Methyl Group

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-6-(bromomethyl)pyridine & 2-Bromo-6-(dibromomethyl)pyridineLiquid BromineDichloromethane/Water10-20, then 5010Not specified[1]
2-Bromo-6-(bromomethyl)pyridineN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Carbon TetrachlorideReflux3-4Not specified[2]

Table 2: Oxidation of the Methyl Group

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-6-formylpyridine1. Liquid Bromine; 2. Urotropin, Ethanol; 3. Acetic Acid, Sulfuric AcidDichloromethane/Water, then Ethanol10-20, then 50; 40; 80-10010; 12; 3-5Not specified[1][3]
6-Bromo-2-pyridinecarboxylic acidOxidizing agent (e.g., KMnO4)Water50-804-10Not specified[4]

Table 3: Deprotonation and Functionalization of Related Picolines

Starting MaterialBaseElectrophileProductYield (%)Reference
2,6-LutidineLDA1,2-Epoxyoctane1-(6-Methylpyridin-2-yl)octan-2-olGood[5]
2-Picolinen-BuLi-2-(Lithiomethyl)pyridineQuantitative[6]

Experimental Protocols

Protocol 1: Radical Bromination of this compound

This protocol describes the bromination of the methyl group of this compound using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[2]

Materials:

  • This compound (1.0 eq)

  • N-bromosuccinimide (NBS) (1.0 eq)

  • Azobisisobutyronitrile (AIBN) (catalytic amount, e.g., 0.1 eq)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-bromo-6-(bromomethyl)pyridine.

Protocol 2: Oxidation to 2-Bromo-6-formylpyridine (Two-Step)

This protocol, adapted from patent literature, describes a two-step synthesis of 2-bromo-6-formylpyridine from this compound.[1][3]

Step 1: Side-Chain Bromination

  • In a 250 mL reaction flask, combine this compound (17.2 g, 0.1 mol), dichloromethane (34.4 mL), and water (34.4 mL).

  • Cool the mixture to 10 °C in an ice-water bath with vigorous stirring.

  • Add liquid bromine (48 g, 0.3 mol) dropwise, maintaining the temperature between 10-20 °C.

  • After the addition is complete, heat the reaction mixture to 50 °C and maintain for 10 hours.

  • After cooling, adjust the pH to 7-8 to neutralize the mixture and extract the organic layer containing a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine.

Step 2: Sommelet Reaction

  • Dissolve the mixture of brominated products from the previous step in ethanol.

  • Add urotropine (hexamethylenetetramine) in a 1:2 molar ratio with respect to the starting this compound.

  • Heat the reaction mixture to 40 °C and stir for 12 hours.

  • After the formation of the quaternary ammonium salt, add a mixture of acetic acid and concentrated sulfuric acid to the reaction system.

  • Heat the mixture to 80-100 °C for 3-5 hours to facilitate hydrolysis.

  • Cool the reaction mixture and purify the product using standard techniques such as extraction and column chromatography.

Protocol 3: Generalized Deprotonation of the Methyl Group and Reaction with an Electrophile

This generalized protocol is based on the known reactivity of 2-picoline derivatives.[5][6] The optimal conditions, particularly the choice of base and temperature, may require screening for this compound.

Materials:

  • This compound (1.0 eq)

  • Strong base (e.g., n-Butyllithium in hexanes or Lithium diisopropylamide (LDA) in THF) (1.0-1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, an alkyl halide) (1.0-1.2 eq)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base dropwise to the stirred solution. The formation of a colored solution may indicate the generation of the anion.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and mechanisms for the functionalization of the methyl group on this compound.

G cluster_halogenation Halogenation Pathway start_hal This compound bromomethyl 2-Bromo-6-(bromomethyl)pyridine start_hal->bromomethyl NBS, AIBN, CCl4, reflux substituted Substituted Product bromomethyl->substituted   nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) nucleophile->substituted

Caption: Halogenation of the methyl group to form a reactive intermediate.

G cluster_oxidation Oxidation Pathway start_ox This compound aldehyde 2-Bromo-6-formylpyridine start_ox->aldehyde Oxidation (e.g., Sommelet) acid 2-Bromo-6-pyridinecarboxylic acid aldehyde->acid Further Oxidation (e.g., KMnO4) further_reactions_aldehyde Further Functionalization (e.g., Wittig, Reductive Amination) aldehyde->further_reactions_aldehyde further_reactions_acid Further Functionalization (e.g., Amide Coupling) acid->further_reactions_acid

Caption: Oxidation of the methyl group to access carbonyl compounds.

G cluster_deprotonation Deprotonation-Functionalization Pathway start_dep This compound anion 2-Bromo-6-(lithiomethyl)pyridine (Anionic Intermediate) start_dep->anion Strong Base (e.g., n-BuLi, LDA), THF, -78 °C functionalized 2-Bromo-6-(functionalized methyl)pyridine anion->functionalized   electrophile Electrophile (E+) (e.g., Aldehyde, Alkyl Halide) electrophile->functionalized

Caption: Deprotonation and subsequent reaction with an electrophile.

Conclusion

This compound is a highly versatile and valuable starting material in organic synthesis. The strategic functionalization of its methyl group through halogenation, oxidation, or deprotonation provides access to a wide array of more complex and valuable molecules. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in the fields of drug discovery, materials science, and chemical development, enabling the efficient and effective utilization of this important synthetic building block.

References

A Deep Dive into the Reactivity of 2-Bromo-6-methylpyridine: A Computational and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a vast array of bioactive molecules and functional materials. Substituted pyridines, such as 2-bromo-6-methylpyridine, serve as versatile building blocks for the synthesis of more complex molecular architectures. Understanding the reactivity of these precursors is paramount for the efficient design and execution of synthetic strategies. This technical guide provides a comprehensive overview of the computational and experimental studies on the reactivity of this compound, with a focus on key transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Core Concepts in this compound Reactivity: A Computational Perspective

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure, reactivity, and reaction mechanisms of organic molecules. In the context of this compound, DFT studies provide valuable insights into its behavior in various chemical transformations.

Key electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial determinants of reactivity. The electron-deficient nature of the pyridine ring, accentuated by the presence of the electronegative bromine atom, makes the carbon atom at the C2 position susceptible to nucleophilic attack. The methyl group at the C6 position, being an electron-donating group, can modulate the overall electron density of the ring and influence the regioselectivity of reactions.

Computational studies on related bromo-methyl-pyridine derivatives have shown that a smaller HOMO-LUMO energy gap generally correlates with higher chemical reactivity and lower kinetic stability.[1] These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack and in understanding the stability of reaction intermediates and transition states.

Quantitative Analysis of Reactivity in Key Transformations

The following tables summarize quantitative data from experimental studies on the reactivity of this compound and its derivatives in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These data provide a comparative overview of the efficacy of different catalytic systems and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
Bromopyridine DerivativeArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-1202-24Good
2-Bromo-6-methylisonicotinic acid4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water1001285
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water9018Moderate to Good[1][2]

Note: "Good" yield indicates a yield that is generally considered favorable for the specific reaction type, though the exact percentage was not specified in the source.[3]

Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
Bromopyridine DerivativeAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
This compoundCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOt-BuToluene8060[4]
2-BromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃TolueneRefluxHigh
2-Amino-5-bromo-4-methylpyridinen-ButylaminePd(OAc)₂ / RuPhosNaOtBuToluene80-100Good to High[5]

Note: "High" and "Good to High" yields indicate favorable outcomes for the reactions, though the exact percentages were not specified in the source.[4]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility of experimental results and the validity of computational predictions. The following sections outline standardized protocols for both experimental and computational studies of this compound reactivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromopyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) is prepared in a suitable solvent system, for instance, a mixture of toluene, ethanol, and water.[3] To this mixture, a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), is added.[3] The reaction vessel is then thoroughly degassed and placed under an inert atmosphere, such as argon or nitrogen. The reaction mixture is heated to a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is allowed to cool to room temperature, diluted with an appropriate organic solvent, and washed with water to remove inorganic salts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a reaction vessel maintained under an inert atmosphere, the bromopyridine derivative (1.0 eq), the desired amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu or Cs₂CO₃) are combined in an appropriate solvent (e.g., toluene or THF).[4][5] The reaction mixture is then heated at a specified temperature until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The resulting crude product is then purified by column chromatography to afford the desired N-arylpyridine.

Computational Protocol: DFT Studies on Pyridine Derivatives

Computational studies on pyridine derivatives are typically performed using quantum chemistry software packages like GAUSSIAN.[1][2] The geometry of the molecule of interest is first optimized using a functional such as the B3LYP hybrid functional, combined with a basis set like 6-31G(d,p).[1][2] Frequency calculations are then performed at the same level of theory to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).[2] With the optimized geometry, various electronic properties can be calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO) to determine the HOMO-LUMO gap, the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and the dipole moment.[1][2][6] For more accurate energy calculations, a larger basis set such as 6-311++G(d,p) may be employed.[1]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows relevant to the study of this compound reactivity.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂(R²) Transmetalation->PdII_R1R2 Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(X) OxAdd->PdII_complex AmineCoord Amine Coordination PdII_complex->AmineCoord PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ AmineCoord->PdII_Amine Amine R₂NH Amine->AmineCoord Base Base Deprotonation Deprotonation Base->Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Addition Nucleophilic Addition Reactants->Addition Meisenheimer Meisenheimer-like Intermediate (σ-complex) Addition->Meisenheimer Rate-determining step (usually) Elimination Elimination of Leaving Group Meisenheimer->Elimination Product 2-Nu-6-methylpyridine + Br⁻ Elimination->Product Experimental_Workflow Start Start ReactantPrep Reactant Preparation (Bromopyridine, Coupling Partner, Catalyst, Base, Solvent) Start->ReactantPrep ReactionSetup Reaction Setup (Inert atmosphere, Heating) ReactantPrep->ReactionSetup Monitoring Reaction Monitoring (TLC, GC-MS) ReactionSetup->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

An In-depth Technical Guide on the Toxicological Data of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

2-Bromo-6-methylpyridine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to acute toxicity and irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications are consistently reported across various safety data sheets (SDS) from chemical suppliers.[1][2][3][4][5]

Summary of Toxicological Data

Quantitative toxicological data for this compound, such as LD50 (median lethal dose), LC50 (median lethal concentration), and IC50 (half-maximal inhibitory concentration), are largely unavailable in the public literature and safety databases. The available information is qualitative and based on GHS classifications.

Table 1: Summary of Available Toxicological Data

Endpoint Route of Exposure Value Species Source
Acute Oral ToxicityOralCategory 4 (Harmful if swallowed)Not specified[1][5]
Skin Corrosion/IrritationDermalCategory 2 (Causes skin irritation)Not specified[1][5]
Serious Eye Damage/IrritationOcularCategory 2 (Causes serious eye irritation)Not specified[1][5]
Specific Target Organ Toxicity (Single Exposure)InhalationCategory 3 (May cause respiratory irritation)Not specified[1][5]
Acute Dermal ToxicityDermalCategory 4 (Harmful in contact with skin)Not specified[6]
Acute Inhalation ToxicityInhalationCategory 4 (Harmful if inhaled)Not specified[6]
Germ Cell MutagenicityNot applicableNo data availableNot applicable[3]
CarcinogenicityNot applicableNo data availableNot applicable[3]
Reproductive ToxicityNot applicableNo data availableNot applicable[3]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically conducted on this compound are not available in the reviewed literature and safety data sheets. However, for the purpose of guiding future research, this section outlines a generalized protocol for a common in vitro cytotoxicity assay that could be adapted to assess the toxicity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay) - Generalized Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolism is linked to cell viability, this assay is widely used to measure cytotoxicity.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The old medium is removed from the cells and replaced with the medium containing the different concentrations of the test compound. Control wells should contain medium with the highest concentration of DMSO used.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

There is no information available in the searched literature regarding specific signaling pathways that are affected by this compound.

For illustrative purposes, a generalized workflow for in vitro toxicological screening is presented below using the DOT language.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound This compound Stock Prepare Stock Solution (in DMSO) Compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Treatment Treat Cells with Compound Dilutions->Treatment Seeding Seed Cells in 96-well Plate Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilization Solubilize Formazan MTT->Solubilization Readout Measure Absorbance Solubilization->Readout Viability Calculate % Cell Viability Readout->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Generalized workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

The available toxicological data for this compound is limited to qualitative hazard classifications. It is known to be harmful if swallowed and in contact with skin, and causes skin, eye, and respiratory irritation. There is a notable absence of quantitative toxicity data (LD50, LC50, IC50) and detailed experimental protocols in the public domain. Furthermore, no information on the mechanisms of toxicity or affected signaling pathways has been identified. For any application in research or drug development, it is imperative that comprehensive toxicological studies be conducted to establish a complete safety profile for this compound. The provided generalized experimental protocol can serve as a starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures which are prevalent in biologically active molecules. 2-Bromo-6-methylpyridine is a valuable building block, and its functionalization via Suzuki coupling provides a versatile route to a diverse range of 2-aryl-6-methylpyridine derivatives. These products are of significant interest in drug discovery programs for the exploration of structure-activity relationships.

This document provides a detailed protocol for the Suzuki coupling of this compound with various boronic acids, based on established methodologies for similar 2-bromopyridine derivatives.

Reaction Principle

The Suzuki coupling reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound in the presence of a base.[1] The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[2]

  • Transmetalation: The organoboron species, activated by the base, transfers its organic moiety to the palladium complex.[2]

  • Reductive Elimination: The coupled product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2]

The choice of catalyst, ligand, base, and solvent is crucial for the successful execution of the Suzuki coupling reaction and can significantly influence the reaction yield and purity of the product. For substrates like this compound, the pyridine nitrogen can coordinate with the palladium catalyst, potentially affecting its activity. Therefore, careful selection of reaction conditions is paramount.[2]

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol utilizes the common and commercially available catalyst, tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-6-methylpyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, a microwave-assisted protocol can be employed.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (5:1 v/v)

  • Microwave reaction vessel

Procedure:

  • To a microwave reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of 2-bromo-pyridine derivatives with various arylboronic acids. While specific data for this compound is limited in the literature, the data for the structurally similar 2-bromo-4-methylpyridine provides a strong indication of expected outcomes.[3]

Table 1: Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [3]

Boronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)*
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O1001281
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O1001292
4-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O1001280
3-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O1001273

*Yields are for the coupling with 2-bromo-4-methylpyridine and are representative for this compound.

Table 2: Comparison of Common Catalysts for Suzuki Coupling of 2-Bromopyridines

Catalyst SystemLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃3 - 5A widely used, versatile catalyst.[4]
Pd(OAc)₂ / SPhosSPhos1 - 3Effective for challenging substrates, including sterically hindered ones.[2]
Pd(dppf)Cl₂dppf2 - 5A robust and common catalyst for a range of Suzuki couplings.[3]
PEPPSI™-IPrIPr1 - 3Highly active N-heterocyclic carbene (NHC) catalyst, good for hindered substrates.

Table 3: Common Bases and Solvents for Suzuki Coupling of 2-Bromopyridines

BaseSolvent SystemNotes
K₂CO₃Dioxane/H₂O, Toluene/H₂OA common and effective base.[5]
K₃PO₄Dioxane/H₂O, THF/H₂OA stronger base, often used for less reactive substrates.[5]
Cs₂CO₃Dioxane, TolueneA strong base that can enhance reaction rates and yields.[5]
Na₂CO₃DMF/H₂OA cost-effective option, DMF can aid solubility.[5]

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere C->D E Heat Reaction Mixture D->E F Monitor Progress (TLC, LC-MS) E->F G Aqueous Work-up & Extraction F->G H Purification (Column Chromatography) G->H I Product Analysis (NMR, MS) H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L₂ reagents Ar-X (this compound) pd_complex Ar-Pd(II)(X)L₂ transmetal_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetal_complex->product reagents->pd_complex Oxidative Addition boronic Ar'-B(OR)₂ (Arylboronic Acid Ester) boronic->pd_complex base Base base->boronic

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-methylpyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] Pyridine derivatives are key structural motifs in numerous FDA-approved drugs, and the introduction of alkynyl groups via the Sonogashira coupling can significantly modify their biological activity. 2-Bromo-6-methylpyridine is a valuable building block, and its coupling with terminal alkynes provides access to a diverse range of 2-alkynyl-6-methylpyridine derivatives, which are important intermediates in medicinal chemistry and materials science.

These application notes provide a detailed protocol and expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes, based on established procedures for analogous bromopyridine compounds.

Reaction Principle

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) salt. The reaction mechanism is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. An amine base is required to neutralize the hydrogen halide formed during the reaction.[1][2]

Data Presentation: Representative Yields

While specific quantitative data for the Sonogashira coupling of this compound with a wide array of terminal alkynes is not extensively documented in a single source, the following table summarizes representative yields for the coupling of analogous bromopyridine derivatives. This data provides a reasonable expectation for the yields achievable with this compound under optimized conditions. The reactivity of this compound is expected to be comparable to other 2-bromopyridines, with electron-donating and -withdrawing groups on the terminal alkyne influencing the reaction efficiency.

EntryBromopyridine DerivativeTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100396[2]
22-Amino-3-bromopyridine4-MethylphenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100394[2]
32-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100393[2]
46-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THFRT1693[3]
56-Bromo-3-fluoro-2-cyanopyridine1-HexynePd(PPh₃)₄ / CuIEt₃N / THFRT1685[3]
62-Bromo-4-methylpyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuI / PPh₃Piperidine / DMF606-8High (not specified)[4]

Note: The yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following is a detailed, representative protocol for the Sonogashira coupling of this compound with a terminal alkyne. This procedure is adapted from established methods for similar bromopyridine substrates and may require optimization for specific alkynes.[2][4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Triethylamine (Et₃N) or another suitable amine base (e.g., diisopropylethylamine)

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable solvent (e.g., THF, toluene)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 1.0 mmol, 172 mg), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.025 mmol, 17.5 mg), and copper(I) iodide (e.g., 0.05 mmol, 9.5 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous, degassed DMF (e.g., 5 mL) and triethylamine (e.g., 2.0 mmol, 0.28 mL) to the flask via syringe.

  • Alkyne Addition: Add the terminal alkyne (e.g., 1.2 mmol) dropwise to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir for the required time (typically 3-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-alkynyl-6-methylpyridine.

Visualizations

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)XL2 Pd(II)(Ar)XL2 Pd(0)L2->Pd(II)(Ar)XL2 Oxidative Addition (Ar-X) Pd(II)(Ar)(alkynyl)L2 Pd(II)(Ar)(alkynyl)L2 Pd(II)(Ar)XL2->Pd(II)(Ar)(alkynyl)L2 Transmetalation Pd(II)(Ar)(alkynyl)L2->Pd(0)L2 Reductive Elimination Product Product Pd(II)(Ar)(alkynyl)L2->Product Ar-alkynyl CuX CuX Cu-alkynyl Cu-alkynyl CuX->Cu-alkynyl Terminal Alkyne, Base Cu-alkynyl->Pd(II)(Ar)XL2 Cu-alkynyl->CuX to Pd Cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, and CuI in a Schlenk flask B Establish inert atmosphere (evacuate and backfill with Ar/N2) A->B C Add anhydrous solvent and base B->C D Add terminal alkyne C->D E Heat and stir reaction mixture D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous work-up and extraction G->H I Dry, filter, and concentrate organic phase H->I J Purify by column chromatography I->J Final Product Final Product J->Final Product

Caption: A generalized experimental workflow for the Sonogashira coupling.

Safety Precautions

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

  • Low or no yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Check the activity of the palladium catalyst; older catalysts may be less active.

    • Increase the reaction temperature or time.

    • Vary the base or solvent.

  • Formation of homocoupled alkyne (Glaser coupling):

    • This is a common side reaction. It can sometimes be minimized by slowly adding the terminal alkyne to the reaction mixture or by using a copper-free Sonogashira protocol.

  • Difficulty in purification:

    • If the product is difficult to separate from the starting materials or byproducts, try a different eluent system for column chromatography or consider recrystallization.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 2-alkynyl-6-methylpyridine derivatives. The reaction generally proceeds with good to excellent yields and tolerates a wide variety of functional groups. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to facilitate the preparation of these important compounds. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-6-methylpyridine. This cross-coupling reaction is a fundamental tool for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of pharmaceuticals and functional materials. The protocol herein outlines the necessary reagents, specific reaction conditions, and purification methods for the successful amination of this substrate. Additionally, this document includes a summary of various reaction parameters in a tabular format for easy comparison, alongside visual diagrams of the experimental workflow and the catalytic cycle to facilitate a deeper understanding of the process.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has found extensive applicability in both academic and industrial research, particularly in drug discovery and development, owing to its remarkable functional group tolerance and broad substrate scope.[2] The synthesis of substituted pyridines is of considerable interest as these scaffolds are common in biologically active compounds.[3] However, the amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[3] The selection of appropriate ligands is therefore critical to shield the metal center and facilitate the catalytic cycle.[3] This document provides a specific, validated protocol for the amination of this compound and discusses key parameters for reaction optimization.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The subsequent steps involve the coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the active palladium(0) catalyst.[4][5][6] The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the final reductive elimination steps of the cycle.[7]

Catalytic Cycle cluster_cycle cluster_reagents Pd0 Pd(0)L Active Catalyst OxAdd Ar(Br)-Pd(II)-L Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(L)(HNR¹R²)]⁺Br⁻ Amine Coordination OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)(L)-NR¹R² Amido Complex AmineCoord->Amido Deprotonation BaseHBr Base-H⁺Br⁻ AmineCoord->BaseHBr Amido->Pd0 Reductive Elimination Product Product (Ar-NR¹R²) Amido->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd Amine Amine (HNR¹R²) Amine->AmineCoord Base Base Base->AmineCoord

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters for this specific transformation, drawing from a direct example and offering alternatives for optimization based on literature for similar heteroaryl halides.[7][8][9]

Table 1: Detailed Reaction Conditions for the Amination of this compound
ParameterConditionRole in ReactionReference
Aryl Halide This compoundElectrophilic coupling partner[9]
Amine (+/-)-trans-1,2-diaminocyclohexaneNucleophilic coupling partner[9]
Pd Source [Pd₂(dba)₃] (2 mol%)Palladium(0) pre-catalyst[9]
Ligand (±)-BINAP (4 mol%)Stabilizes Pd(0) and facilitates catalytic cycle[9]
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv.)Deprotonates the amine in the catalytic cycle[8][9]
Solvent TolueneAnhydrous, non-coordinating solvent[8][9]
Temperature 80 °CProvides thermal energy to overcome activation barriers[9]
Time 4 hoursDuration of the reaction[9]
Yield 60%Isolated yield of the N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine[9]
Table 2: Alternative Conditions and Optimization Parameters
ComponentAlternative Reagents/ConditionsConsiderations for OptimizationReference
Palladium Source Pd(OAc)₂, G3/G4 Palladacycle Pre-catalystsPre-catalysts can offer faster activation and higher stability.[7][7][8]
Ligand XPhos, SPhos, BrettPhos, XantphosBulky, electron-rich biarylphosphine ligands are often superior for hindered or electron-deficient substrates like 2-bromopyridines.[3][7][2][7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, LiHMDS, DBUWeaker inorganic bases (e.g., carbonates) can be beneficial for base-sensitive functional groups.[8] Stronger bases like LiHMDS are also effective.[5][5][8][10]
Solvent Dioxane, THF, t-BuOHChoice of solvent can affect solubility of the base and reaction rates. Toluene and dioxane are most common.[7][11][7][11]
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates but can also lead to catalyst decomposition.[3][3][7]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with (+/-)-trans-1,2-diaminocyclohexane. A general workflow diagram is presented first to outline the key stages of the procedure.

Experimental Workflow setup Reaction Setup reaction Reaction setup->reaction Heat workup Work-up & Purification reaction->workup Cool product Isolated Product workup->product setup_details Inert Atmosphere Add Reagents: - this compound - Amine - Base (NaOtBu) - Pd₂(dba)₃ - (±)-BINAP Add Anhydrous Toluene reaction_details Heating & Stirring 80 °C 4 hours Monitor Progress (TLC/LC-MS) workup_details Cooling & Quenching Dilute with Diethyl Ether Wash with Brine Dry (MgSO₄) Filter & Concentrate Recrystallization

Figure 2: General experimental workflow for the amination.

Protocol 1: Amination of this compound with (+/-)-trans-1,2-diaminocyclohexane[9]

This protocol is based on a literature procedure for the reaction of this compound with a primary diamine.

Materials:

  • This compound (3.0 g, 18 mmol, 2.0 equiv.)

  • (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol, 1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (160 mg, 0.18 mmol, 0.02 equiv.)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (218 mg, 0.35 mmol, 0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (2.4 g, 25 mmol, 2.8 equiv.)

  • Anhydrous Toluene (50 mL)

  • Diethyl ether

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Pentane

  • Schlenk flask and standard Schlenk line equipment or a dry box

Procedure:

  • Reaction Setup: To a large Schlenk flask, add (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), this compound (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. This is a critical step as the catalyst is sensitive to air and moisture.[3]

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask via syringe.

  • Reaction: The resulting deep red/brown mixture is heated to 80 °C with vigorous stirring for 4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After 4 hours, cool the reaction mixture to room temperature.

  • Extraction: Add diethyl ether (50 mL) to the mixture. Wash the resulting yellow mixture sequentially with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation under reduced pressure.

  • Purification: The resulting yellow product is purified by recrystallization from a pentane/diethyl ether mixture to yield the final product (1.72 g, 60% yield).

Safety Precautions
  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of 6,6′-Dimethyl-2,2′-bipyridine from 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6,6′-dimethyl-2,2′-bipyridine, a key ligand in coordination chemistry and a valuable building block in pharmaceutical and materials science. The primary synthetic route detailed is the nickel-catalyzed reductive homocoupling of 2-bromo-6-methylpyridine. This method offers high yields and utilizes readily available and cost-effective reagents. Alternative methods, such as the Ullmann coupling, are also briefly discussed. This guide is intended to provide researchers with the necessary information to safely and efficiently perform this synthesis.

Introduction

Symmetrically substituted 2,2′-bipyridines are a critical class of ligands in coordination chemistry, renowned for their ability to form stable complexes with a wide array of transition metals. The resulting metal complexes find applications in catalysis, photoredox reactions, and as functional materials. 6,6′-Dimethyl-2,2′-bipyridine, in particular, offers unique steric and electronic properties due to the presence of the methyl groups adjacent to the nitrogen atoms, influencing the coordination geometry and reactivity of its metal complexes.

The synthesis of 6,6′-dimethyl-2,2′-bipyridine is most commonly achieved through the homocoupling of a 2-halo-6-methylpyridine precursor. Nickel-catalyzed reductive coupling has emerged as a simple, efficient, and high-yielding method for this transformation.[1][2] This approach avoids the often harsh conditions and stoichiometric copper required in traditional Ullmann couplings.[3][4]

Reaction Scheme

The nickel-catalyzed reductive homocoupling of this compound proceeds as follows:

G reactant 2 x reactant_img plus + catalyst Ni Catalyst Reducing Agent product_img byproduct + 2 Br⁻

Caption: Nickel-catalyzed homocoupling of this compound.

Experimental Protocols

Nickel-Catalyzed Reductive Homocoupling

This protocol is adapted from established methods for the nickel-catalyzed dimerization of halopyridines.[1][2]

Materials:

  • This compound (C₆H₆BrN)

  • Nickel(II) bromide hydrate (NiBr₂·xH₂O)

  • Manganese powder (-325 mesh)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Petroleum ether or hexane for recrystallization

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), nickel(II) bromide hydrate (0.05 eq), and manganese powder (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The typical concentration is 0.5 to 1.0 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from petroleum ether or hexane to yield 6,6′-dimethyl-2,2′-bipyridine as a white to off-white solid.[5]

Data Presentation

ParameterValueReference
Starting Material This compound
Catalyst Nickel(II) bromide hydrate[1][2]
Reducing Agent Manganese powder[1][2]
Solvent N,N-Dimethylformamide (DMF)[1][2]
Reaction Temperature 80 °C[1][2]
Typical Reaction Time 18-24 hours[1][2]
Reported Yields 85-98%[6][7]
Purification Method Recrystallization (Petroleum ether)[5]
Final Product 6,6′-Dimethyl-2,2′-bipyridine
CAS Number 4411-80-7[3]
Molecular Formula C₁₂H₁₂N₂[3]
Molecular Weight 184.24 g/mol [3]
Appearance White to pale yellow crystalline solid[3]

Visualizations

Experimental Workflow

G start Start setup Combine Reactants and Catalyst in Schlenk Flask under Inert Gas start->setup add_solvent Add Anhydrous DMF setup->add_solvent react Heat to 80 °C for 18-24h add_solvent->react workup Aqueous Work-up (NaHCO₃, Ethyl Acetate, Brine) react->workup purify Purification by Recrystallization workup->purify characterize Characterization (NMR, MS, MP) purify->characterize end End Product characterize->end

Caption: Workflow for the synthesis of 6,6′-dimethyl-2,2′-bipyridine.

Logical Relationship of Reaction Components

G sub This compound (Substrate) prod 6,6′-Dimethyl-2,2′-bipyridine (Product) sub->prod cat Nickel(II) Bromide (Catalyst Precursor) cat->prod red Manganese Powder (Reducing Agent) red->prod sol DMF (Solvent) sol->prod

Caption: Key components for the homocoupling reaction.

Characterization Data

The final product, 6,6′-dimethyl-2,2′-bipyridine, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with literature values.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): The melting point of the purified product should be determined and compared to the literature value.

Safety Considerations

  • This compound is a hazardous substance; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled in a well-ventilated fume hood.

  • Manganese powder is flammable; avoid ignition sources.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure the stability of the catalyst.

  • Always follow standard laboratory safety procedures.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

    • Verify the quality of the manganese powder; an oxidized surface may reduce its effectiveness.

    • Degas the solvent thoroughly to remove oxygen, which can deactivate the nickel catalyst.

  • Incomplete Reaction:

    • Increase the reaction time or slightly increase the temperature.

    • Ensure efficient stirring to maintain a good suspension of the manganese powder.

  • Formation of Side Products:

    • Hydrodehalogenation (replacement of bromine with hydrogen) can occur. Using manganese instead of zinc as the reducing agent can minimize this side reaction.[2]

Conclusion

The nickel-catalyzed reductive homocoupling of this compound is a robust and high-yielding method for the synthesis of 6,6′-dimethyl-2,2′-bipyridine. The provided protocol, along with the supporting data and visualizations, offers a comprehensive guide for researchers in various fields of chemical science. Careful adherence to the experimental procedure and safety precautions will ensure a successful and efficient synthesis.

References

Application of 2-Bromo-6-methylpyridine in the Synthesis of Specific Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-bromo-6-methylpyridine and its derivatives as key building blocks in the synthesis of targeted kinase inhibitors. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. The strategic positioning of the bromo and methyl groups on the pyridine ring offers a versatile platform for synthetic elaboration, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.

This guide focuses on the synthesis of inhibitors for two critical signaling pathways often implicated in cancer and inflammatory diseases: the IRAK4 signaling pathway and the PI3K/AKT/mTOR signaling pathway.

Data Presentation: Inhibitory Activity of Pyridine-Based Kinase Inhibitors

While specific IC50 data for kinase inhibitors directly synthesized from this compound is not extensively available in publicly accessible literature, the following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using structurally related substituted bromopyridine building blocks. This data provides a strong rationale for the use of the this compound scaffold in kinase inhibitor design.

Compound IDTarget KinaseStarting Bromopyridine ScaffoldIC50 (nM)Reference
18a ALK2-Bromo-5-methylpyridin-4-amine14[1]
18b ALK2-Bromo-5-methylpyridin-4-amine21[1]
18c ALK2-Bromo-5-methylpyridin-4-amine28[1]
18d ALK2-Bromo-5-methylpyridin-4-amine15[1]
Ceritinib ALK(Reference Compound)23[1]
KRCA-0445 ALK(Related Pyridine Scaffold)1.2[1]
Compound 29 ALK(Related Pyridine Scaffold)5.3[1]
Dasatinib BCR-ABL, Src family(Reference Compound)<1[1]
Compound 12a ALK, HDAC1(Related Pyridine Scaffold)ALK: 1.5, HDAC1: 3.2[1]

Signaling Pathways and Inhibition Strategy

IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It acts as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Inhibiting IRAK4 can disrupt this inflammatory cascade, offering a promising therapeutic strategy.[2]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) NF_kB->Gene_Transcription Inhibitor IRAK4 Inhibitor (e.g., derived from 2-Bromo-6-methyl- isonicotinic acid) Inhibitor->IRAK4

Simplified IRAK4 Signaling Pathway and Point of Inhibition.[2]
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates fundamental cellular processes such as growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3] The synthesis of inhibitors targeting this pathway can be approached using 2-bromo-6-methylisonicotinaldehyde as a versatile starting material.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (Protein Synthesis, Cell Growth, Proliferation) mTORC1->Downstream Inhibitor Kinase Inhibitor (e.g., derived from 2-Bromo-6-methyl- isonicotinaldehyde) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Simplified PI3K/AKT/mTOR Pathway and Points of Inhibition.[3]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using derivatives of this compound. Key reactions include Suzuki-Miyaura cross-coupling and amide bond formation.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of complex kinase inhibitors from this compound derivatives often involves a multi-step process. A common strategy is to first perform a Suzuki-Miyaura coupling to introduce a key aryl or heteroaryl moiety, followed by functionalization of the other substituent (e.g., methyl or a derivative) to build the final molecule.

General_Workflow Start This compound Derivative Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate1 Coupled Intermediate Suzuki->Intermediate1 Functionalization Further Functionalization (e.g., Amide Coupling, Reductive Amination) Intermediate1->Functionalization Final_Product Final Kinase Inhibitor Functionalization->Final_Product

General Synthetic Workflow for Kinase Inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative with a generic arylboronic acid.[4][5]

Materials:

  • This compound derivative (e.g., 2-bromo-6-methylisonicotinic acid) (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq))

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask or microwave vial, combine the this compound derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Amide Coupling Reaction

This protocol provides a general procedure for the amide coupling of a carboxylic acid-functionalized pyridine intermediate with a chiral amine, a common step in the synthesis of complex drug molecules.[2][6]

Materials:

  • Pyridine carboxylic acid intermediate (e.g., 6-aryl-2-methylisonicotinic acid) (1.0 eq)

  • Chiral amine hydrochloride (1.1 eq)

  • Coupling agent (e.g., HATU) (1.2 eq)

  • Base (e.g., DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of the pyridine carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add the chiral amine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amide.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase using a luminescence-based assay.

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Synthesized inhibitor compound

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the appropriate assay buffer.

  • In a multi-well plate, add the inhibitor dilutions, the target kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (e.g., ADP-Glo™ Reagent). Incubate as recommended by the manufacturer (e.g., 40 minutes).

  • Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP to ATP and produce a luminescent signal. Incubate as recommended (e.g., 30 minutes).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to positive and negative controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound and its derivatives are valuable and versatile starting materials for the synthesis of potent and selective kinase inhibitors. The synthetic protocols and biological rationale presented in these application notes provide a solid foundation for researchers in the field of drug discovery. The amenability of this scaffold to robust and well-established chemical transformations, such as the Suzuki-Miyaura cross-coupling and amide bond formation, allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases implicated in various diseases.

References

Application of 2-Bromo-6-methylpyridine in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For further information, please contact: [email protected]

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a forefront technology in display and solid-state lighting applications, prized for their high contrast, low power consumption, and flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transporting layers. Pyridine-based compounds have emerged as a versatile class of materials for OLEDs due to their excellent thermal stability and tunable electronic properties.[1] Specifically, 2-Bromo-6-methylpyridine serves as a valuable and versatile building block for the synthesis of a variety of functional OLED materials, including host materials, and hole and electron transport layer materials.[1][2] Its utility stems from the reactive bromide at the 2-position, which readily participates in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl groups to construct complex π-conjugated systems.[3][4] The methyl group at the 6-position can influence the solubility and morphological stability of the resulting materials.

This application note details the synthesis of a representative pyridine-based Hole Transporting Material (HTM) derived from this compound and presents its performance in a phosphorescent OLED (PhOLED) device.

Synthesis of a Pyridine-Based Hole Transporting Material

A key application of this compound is in the synthesis of hole-transporting materials through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this purpose.[4] A representative synthesis of a 2,6-disubstituted pyridine derivative for use as an HTM is outlined below. While the direct synthesis and performance data for a material derived from this compound is not extensively published, the following protocol is based on established procedures for analogous 2-bromopyridine compounds.[3][4]

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 2-Aryl-6-methylpyridine (OLED Material) catalyst->product Suzuki Coupling

Caption: Synthetic pathway for a 2-Aryl-6-methylpyridine derivative.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the synthesis of a 2-aryl-6-methylpyridine derivative from this compound and an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-(pyren-1-yl)phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 v/v ratio) via syringe. The reaction concentration is generally maintained between 0.1 M and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-6-methylpyridine derivative.

Application in OLED Devices

Pyridine derivatives synthesized from this compound can function as efficient hole-transporting materials in OLEDs. The performance of a device is highly dependent on the final molecular structure. For illustrative purposes, we present the performance data of a closely related 2,6-disubstituted pyridine-based HTM, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), in a yellow phosphorescent OLED.[5][6]

OLED Device Structure and Performance

The general structure of a multilayer OLED device is depicted below.

OLED_Structure cluster_device OLED Device Layers Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) (e.g., Pyridine Derivative) HIL->HTL EML Emissive Layer (EML) (Host:Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Schematic of a typical multilayer OLED device structure.

The performance characteristics of a yellow PhOLED employing a pyridine-based HTM are summarized in the following table.

MaterialRoleMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
Py-BrHTM1730022.49.0

Data obtained for a device with the structure: ITO / PEDOT:PSS / Py-Br / EML / TPBi / LiF / Al, where the EML consists of a host doped with a yellow phosphorescent emitter.[5][6]

Experimental Protocols for OLED Fabrication and Characterization

A general workflow for the fabrication and testing of an OLED device is presented below.

OLED_Workflow cluster_fab Device Fabrication cluster_char Device Characterization A Substrate Cleaning (ITO Glass) B Hole Injection Layer Deposition (Spin-coating) A->B C Hole Transport Layer Deposition (Spin-coating) B->C D Emissive Layer Deposition (Spin-coating) C->D E Electron Transport & Injection Layers Deposition (Thermal Evaporation) D->E F Cathode Deposition (Thermal Evaporation) E->F G Encapsulation F->G H Current-Voltage-Luminance (J-V-L) Measurements G->H I Electroluminescence (EL) Spectrum Analysis H->I J Efficiency and Lifetime Evaluation I->J

Caption: General experimental workflow for OLED fabrication and characterization.

Detailed Protocol for Solution-Processed OLED Fabrication
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen stream and treated with UV-ozone or oxygen plasma.

  • Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is deposited onto the ITO surface by spin-coating, followed by annealing.

  • Hole Transport Layer (HTL) Deposition: A solution of the synthesized pyridine-based HTM in a suitable organic solvent (e.g., chlorobenzene) is deposited onto the HIL via spin-coating and subsequently annealed.

  • Emissive Layer (EML) Deposition: A solution containing a host material and a phosphorescent emitter dissolved in an appropriate solvent is spin-coated onto the HTL and annealed.

  • Electron Transport and Injection Layer Deposition: The substrates are transferred to a high-vacuum thermal evaporation chamber. A layer of an electron-transporting material (e.g., TPBi) and an electron-injecting material (e.g., LiF) are sequentially deposited.

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

Conclusion

This compound is a valuable precursor for the synthesis of advanced organic materials for OLED applications. Through well-established synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, it can be readily incorporated into complex molecular structures designed for efficient charge transport. The resulting pyridine-based materials show promise for enhancing the performance of OLED devices, contributing to higher efficiency and luminance. Further exploration and optimization of materials derived from this compound are expected to lead to continued advancements in OLED technology.

References

Application Notes and Protocols for the Formation of 6-Methylpyridin-2-ylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents from 2-halopyridines is a critical transformation in organic synthesis, enabling the introduction of the pyridyl moiety into a wide range of molecules. This is of particular interest in drug discovery and development, where the pyridine scaffold is a common feature in biologically active compounds. This document provides detailed application notes and protocols for the preparation of 6-methylpyridin-2-ylmagnesium bromide from 2-Bromo-6-methylpyridine. Two primary methods are presented: direct formation via magnesium insertion and a bromine-magnesium exchange reaction.

Data Presentation

The yield of Grignard reagent formation is influenced by several factors, including the method of preparation, the purity of reagents, the activation of magnesium, and the reaction conditions. The following table summarizes typical reaction conditions and expected yields for the formation of 6-methylpyridin-2-ylmagnesium bromide and its subsequent reactions. Yields are often determined by trapping the Grignard reagent with an electrophile, as direct quantification can be challenging.

ParameterMethod A: Direct FormationMethod B: Bromine-Magnesium Exchange
Starting Material This compoundThis compound
Primary Reagent Magnesium TurningsIsopropylmagnesium Chloride (i-PrMgCl)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 - 20 °C[1]0 - 20 °C[1]
Reaction Time 1 - 2 hours[1]1 - 2 hours[1]
Typical Yield of Subsequent Reaction 60-70% (for formylation)[1]42-66% (trapping with electrophiles for a related dibromopyridine)[2]

Experimental Protocols

General Considerations
  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas (Nitrogen or Argon). Anhydrous solvents are essential for the success of the reaction.

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

Method A: Direct Formation from Magnesium Metal

This method involves the direct reaction of this compound with magnesium turnings.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-Dibromoethane (for activation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask, reflux condenser, and dropping funnel under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun until the purple vapor of iodine is observed or bubbles evolve from the dibromoethane. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF to just cover the activated magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the formation of a cloudy, grayish solution.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic; if the reflux becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark brown or black, cloudy solution is the 6-methylpyridin-2-ylmagnesium bromide, which should be used immediately in the subsequent reaction step.

Method B: Bromine-Magnesium Exchange

This method utilizes a pre-formed Grignard reagent, such as isopropylmagnesium chloride, to generate the desired pyridyl Grignard reagent through a halogen-metal exchange. This can be a milder and more reliable method for substrates that are difficult to activate.

Materials:

  • This compound

  • Isopropylmagnesium chloride solution (e.g., 2M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked flask with a magnetic stir bar and dropping funnel under an inert atmosphere.

  • Reaction Setup: In the flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add the isopropylmagnesium chloride solution (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of this compound.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-20°C for 1-2 hours to facilitate the bromine-magnesium exchange.[1] The resulting solution of 6-methylpyridin-2-ylmagnesium bromide is then ready for use.

Potential Side Reactions

The formation of Grignard reagents from 2-halopyridines can be accompanied by side reactions. The most common side reaction is Wurtz-type homocoupling , which leads to the formation of 6,6'-dimethyl-2,2'-bipyridine. This occurs when the newly formed Grignard reagent reacts with unreacted this compound. To minimize this, a slow, dropwise addition of the halide to the magnesium suspension is recommended to maintain a low concentration of the halide in the reaction mixture.

Mandatory Visualizations

Grignard_Formation_Workflow cluster_methodA Method A: Direct Formation cluster_methodB Method B: Bromine-Magnesium Exchange A_start This compound A_add Slow Addition of Halide A_start->A_add A_reagent Mg turnings, I₂ (activator) A_init Initiation (Gentle Warming) A_reagent->A_init A_solvent Anhydrous THF A_solvent->A_init A_init->A_add A_reflux Reflux (1-2 hours) A_add->A_reflux A_product 6-Methylpyridin-2-ylmagnesium Bromide A_reflux->A_product B_start This compound B_temp Cool to 0°C B_start->B_temp B_reagent i-PrMgCl B_add Dropwise Addition of i-PrMgCl B_reagent->B_add B_solvent Anhydrous THF B_solvent->B_temp B_temp->B_add B_stir Stir at 0-20°C (1-2 hours) B_add->B_stir B_product 6-Methylpyridin-2-ylmagnesium Bromide B_stir->B_product

Caption: Workflow for the synthesis of 6-Methylpyridin-2-ylmagnesium bromide.

Reaction_Scheme cluster_direct Direct Formation cluster_exchange Bromine-Magnesium Exchange This compound This compound 6-Methylpyridin-2-ylmagnesium Bromide 6-Methylpyridin-2-ylmagnesium Bromide This compound->6-Methylpyridin-2-ylmagnesium Bromide  + Mg (THF, I₂ catalyst) This compound This compound 6-Methylpyridin-2-ylmagnesium Bromide 6-Methylpyridin-2-ylmagnesium Bromide This compound -> 6-Methylpyridin-2-ylmagnesium Bromide  + i-PrMgCl (THF)

Caption: Reaction schemes for Grignard reagent formation.

References

Application Notes and Protocols: Synthesis and Reactions of 2-Lithio-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The directed metalation of pyridine rings is a cornerstone of heterocyclic chemistry, providing a powerful method for the regioselective introduction of functional groups. The lithiation of halogenated pyridines, specifically through lithium-halogen exchange, generates highly reactive organolithium intermediates. This document provides detailed protocols for the generation of 2-lithio-6-methylpyridine from 2-bromo-6-methylpyridine and its subsequent reaction with common electrophiles to yield valuable synthetic building blocks. These substituted methylpyridines are prevalent scaffolds in pharmaceuticals and functional materials.

Part 1: Lithiation of this compound

The generation of 2-lithio-6-methylpyridine is typically achieved via a lithium-halogen exchange reaction. This process involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).[1][2] The reaction is rapid and efficient, providing the lithiated intermediate in situ for subsequent reactions.

Reaction Pathway: Lithiation

A diagram illustrating the formation of the key lithiated intermediate is provided below.

Caption: Formation of 2-lithio-6-methylpyridine via lithium-halogen exchange.

Part 2: Subsequent Reactions with Electrophiles

The highly nucleophilic 2-lithio-6-methylpyridine intermediate readily reacts with a variety of electrophiles, allowing for the introduction of diverse functional groups at the 2-position of the pyridine ring.[3] Common applications include formylation using N,N-dimethylformamide (DMF) to produce aldehydes and reactions with other carbonyl compounds to yield alcohols.[2][4]

Logical Flow of Subsequent Reactions

The choice of electrophile dictates the final product, as illustrated in the following diagram.

Electrophile_Reactions cluster_electrophiles Electrophile Quench cluster_products Products start 2-Lithio-6-methylpyridine (Intermediate) E1 1. DMF 2. Aqueous Workup start->E1 Formylation E2 1. Benzaldehyde 2. Aqueous Workup start->E2 Addition to Aldehyde E3 1. Epoxide (e.g., 1,2-epoxyoctane) 2. Aqueous Workup start->E3 Ring-opening P1 6-Methylpyridine-2-carboxaldehyde E1->P1 P2 (6-Methylpyridin-2-yl)(phenyl)methanol E2->P2 P3 1-(6-Methylpyridin-2-yl)octan-2-ol E3->P3

Caption: Product diversity from the reaction of 2-lithio-6-methylpyridine.

Part 3: Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of key derivatives and summarize relevant data in tabular format.

General Experimental Workflow

A standardized workflow is crucial for success and reproducibility when working with air- and moisture-sensitive organolithium reagents.

Workflow A Setup & Inerting (Dry glassware, inert atmosphere Ar/N₂) B Solvent & Substrate Addition (Anhydrous THF, this compound) A->B C Cooling (Cool to -78 °C, e.g., dry ice/acetone bath) B->C D Lithiation (Slow, dropwise addition of n-BuLi) C->D E Stirring (Allow reaction to proceed for ~1 hr at -78 °C) D->E F Electrophile Quench (Slow, dropwise addition of electrophile, e.g., DMF) E->F G Warming & Quenching (Warm to room temp., quench with sat. NH₄Cl) F->G H Extraction (Extract with organic solvent, e.g., EtOAc) G->H I Purification (Dry, concentrate, and purify via column chromatography) H->I

Caption: Standard experimental workflow for lithiation and subsequent reactions.

Protocol 1: Synthesis of 6-Methylpyridine-2-carboxaldehyde

This protocol details the formylation of the lithiated intermediate using DMF.[3][5]

Methodology:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL).

  • Add this compound (1.0 mmol, 1.0 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol, 1.5 eq) dropwise.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to yield the final product.

ParameterValueReference
Starting Material This compoundN/A
Reagents n-BuLi, DMF, THF[3][5]
Temperature -78 °C[5]
Reaction Time ~2.5 hours[5]
Product 6-Methylpyridine-2-carboxaldehyde[6]
Typical Yield 60-80%[4]
Product MW 121.14 g/mol [7][8]
Product MP 31-33 °C[6]
Protocol 2: Synthesis of (6-Methylpyridin-2-yl)(phenyl)methanol

This protocol describes the reaction of the lithiated intermediate with benzaldehyde.[2]

Methodology:

  • Generate 2-lithio-6-methylpyridine from this compound (1.0 mmol) as described in Protocol 1, steps 1-5.

  • To the solution at -78 °C, add benzaldehyde (1.2 mmol, 1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 10 minutes, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).[2]

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Starting Material This compoundN/A
Reagents n-BuLi, Benzaldehyde, THF[2]
Temperature -78 °C to room temperature[2]
Reaction Time ~2 hours[2]
Product (6-Methylpyridin-2-yl)(phenyl)methanol[2]
Typical Yield ~74% (from 2-bromopyridine)[2]
Product MW 199.25 g/mol N/A
Protocol 3: Synthesis of 1-(6-Methylpyridin-2-yl)octan-2-ol

This protocol is adapted from the reaction of a similar lithiated picolyl species with an epoxide and demonstrates the synthesis of a substituted alcohol.[9]

Methodology:

  • Generate 2-lithio-6-methylpyridine from this compound (1.0 mmol) as described in Protocol 1, steps 1-5.

  • To the solution at -78 °C, add 1,2-epoxyoctane (1.2 mmol, 1.2 eq).

  • Allow the reaction to stir at -78 °C for 30 minutes and then warm to room temperature, stirring overnight (12-18 hours).[9]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

ParameterValueReference
Starting Material This compoundN/A
Reagents n-BuLi, 1,2-Epoxyoctane, THF[9]
Temperature -78 °C to room temperature[9]
Reaction Time 12-18 hours[9]
Product 1-(6-Methylpyridin-2-yl)octan-2-ol[9]
Typical Yield 60-80% (based on similar reactions)[9]
Product MW 235.37 g/mol N/A

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working under an inert atmosphere, are mandatory. All reagents are hazardous and should be handled with care.

References

Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-6-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting palladium catalysts for the cross-coupling of 2-bromo-6-methylpyridine, a versatile building block in medicinal chemistry and materials science. This document outlines effective catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, including detailed experimental protocols and data to facilitate reaction optimization.

Introduction

This compound is a key heterocyclic scaffold. The bromine atom at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of substituents.[1] The choice of the palladium catalyst, which includes the palladium precursor and the associated ligand, is critical for achieving high yields and reaction efficiency.[2] This is particularly important for pyridine-containing substrates, as the nitrogen atom can coordinate to the palladium center and potentially deactivate the catalyst.[3]

Catalyst Selection and Data Presentation

The selection of an appropriate palladium catalyst system is dependent on the specific cross-coupling reaction being performed. Below are summaries of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound and related bromopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds to synthesize biaryl compounds.[1] The choice of ligand and base is crucial for an effective catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[3][4]

Table 1: Palladium Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridines

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90HighGeneral, effective catalyst for many bromopyridines.[5]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighEffective for achieving mono-arylation on dibromopyridines.[2]
PdCl₂(dppf)dppfK₂CO₃DME80HighCan be used for di-arylation of dibromopyridines.[2]
Pd₂(dba)₃P(t-Bu)₃KFDioxane80-100EffectiveUseful for mono-arylation.[2]

Yields are often reported as "high" or "good" in the literature for analogous substrates. Specific yields can vary based on the boronic acid partner.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[6][7] The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.[8][9]

Table 2: Palladium Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBu or Cs₂CO₃Toluene or DioxaneRT - 100Moderate to HighGeneral conditions for amination of bromopyridines.[10]
Pd(OAc)₂BINAPNaOtBuToluene80-100HighEffective for a range of primary and secondary amines.[9]

Data for this compound is extrapolated from similar 2-bromopyridine substrates. Yields are generally moderate to high.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[6][11] This reaction is typically co-catalyzed by a copper(I) salt.[11]

Table 3: Palladium Catalyst Systems for Sonogashira Coupling of 2-Bromopyridines

Palladium PrecursorLigandCo-catalystBaseSolventTemperature (°C)Yield (%)Notes
PdCl₂(PPh₃)₂PPh₃CuIEt₃NTHF or DMF25 - 60HighClassical Sonogashira conditions.[5][12]
Pd(PPh₃)₄PPh₃CuIEt₃NTHFRTHighMild conditions suitable for many substrates.[1]
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10072-96Optimized conditions for 2-amino-3-bromopyridines.[13]

Experimental Protocols

The following are general protocols that can serve as a starting point for the cross-coupling of this compound. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the vessel.

  • Add the degassed dioxane/water solvent mixture.

  • Purge the vessel with an inert gas for 15 minutes.[5]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • XPhos (0.02-0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.[10]

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat to the desired temperature (e.g., 80-100 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.06 equiv)[5]

  • Triethylamine (Et₃N)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound and the terminal alkyne in triethylamine, add PdCl₂(PPh₃)₂ and CuI.[5]

  • Stir the reaction mixture at 60 °C under an argon atmosphere for 6 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.[5]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[5]

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl R²-B(OR)₂ Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination R1X R¹-X (this compound) R2B R²-B(OR)₂ Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Define Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) select_pd Select Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) start->select_pd select_ligand Select Ligand (e.g., PPh₃, XPhos, SPhos, dppf) select_pd->select_ligand select_base Select Base (e.g., K₂CO₃, NaOtBu, Et₃N) select_ligand->select_base select_solvent Select Solvent (e.g., Dioxane, Toluene, THF, DMF) select_base->select_solvent initial_screen Perform Initial Small-Scale Screening Reaction select_solvent->initial_screen analyze Analyze Results (TLC, LC-MS, NMR) initial_screen->analyze optimize Optimize Reaction Conditions (Temperature, Concentration, Time) analyze->optimize scale_up Scale-up Reaction optimize->scale_up Successful low_yield Low Yield or Side Products optimize->low_yield Unsuccessful low_yield->select_pd Re-evaluate Catalyst System

Caption: Logical workflow for palladium catalyst selection and reaction optimization.

References

Synthesis of 2-Cyano-6-methylpyridine from 2-Bromo-6-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-cyano-6-methylpyridine, a valuable building block in pharmaceutical and materials science, from its precursor, 2-bromo-6-methylpyridine. The synthesis is primarily achieved through palladium- or copper-catalyzed cyanation reactions. This guide presents various established methodologies, offering a comparative analysis of reaction conditions, catalysts, cyanide sources, and their impact on reaction yield and purity. Detailed, step-by-step protocols are provided to ensure reproducibility in a laboratory setting.

Introduction

2-Cyano-6-methylpyridine is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its preparation from the readily available this compound is a common and critical transformation in organic synthesis. The primary route for this conversion is the nucleophilic substitution of the bromide with a cyanide anion, a reaction that is significantly enhanced by the use of transition metal catalysts, most notably palladium and copper complexes. The choice of catalyst, cyanide source, solvent, and temperature can profoundly influence the efficiency and selectivity of the reaction. This document outlines and compares several effective protocols for this synthesis.

Reaction Pathway

The fundamental chemical transformation is the displacement of the bromine atom on the pyridine ring with a cyano group.

Reaction_Pathway reactant This compound product 2-Cyano-6-methylpyridine reactant->product [Catalyst], Cyanide Source Solvent, Heat

Caption: Chemical transformation of this compound to 2-Cyano-6-methylpyridine.

Comparative Analysis of Synthesis Protocols

The following tables summarize quantitative data from various established protocols for the synthesis of 2-cyano-6-methylpyridine from this compound. These tables are designed to facilitate the selection of the most appropriate method based on desired yield, reaction time, and available reagents.

Table 1: Palladium-Catalyzed Cyanation Protocols

Catalyst SystemCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / dppfZn(CN)₂DMFReflux1688[1]
Pd(OAc)₂K₄[Fe(CN)₆]DMA1201583[1]
Palladacycle PrecatalystZn(CN)₂THF/H₂O (1:5)rt - 4018High (General)[2][3]

Table 2: Copper-Catalyzed Cyanation Protocols

Catalyst SystemCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
CuCNN/ADioxane/m-xyleneNot specifiedNot specifiedGood (General)[4]
CuINaCNToluene110Not specifiedNot specifiedGeneral Method

Experimental Protocols

The following are detailed, step-by-step procedures for the synthesis of 2-cyano-6-methylpyridine.

Protocol 1: Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl halides using zinc cyanide.[1]

Materials:

  • This compound

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), zinc cyanide (0.6 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.2 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo to remove the DMF.

    • To the crude residue, add ethyl acetate and filter the resulting suspension to remove insoluble inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-cyano-6-methylpyridine.

Protocol 2: Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II)

This protocol is a general method for the palladium-catalyzed cyanation of aryl bromides using the less toxic potassium hexacyanoferrate(II) as the cyanide source.[1][5]

Materials:

  • This compound

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Methyl tert-butyl ether (MTBE)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq), potassium hexacyanoferrate(II) trihydrate (1.0 eq), sodium carbonate (1.0 eq), and palladium(II) acetate (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen gas three times.

  • Solvent Addition: Add anhydrous DMA to the reaction vessel.

  • Reaction: Heat the mixture to 120 °C with stirring. Monitor the reaction by TLC or GC. The reaction is typically complete within 15 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous mixture with MTBE (3x).

    • Wash the combined organic extracts with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting solid can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-cyano-6-methylpyridine.

Experimental_Workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound, Cyanide Source, Catalyst, Ligand B Add Anhydrous Solvent A->B C Establish Inert Atmosphere (N₂) B->C D Heat Reaction Mixture with Stirring C->D E Monitor Reaction Progress (TLC/GC) D->E F Cool to Room Temperature E->F G Quench Reaction & Solvent Removal F->G H Liquid-Liquid Extraction G->H I Drying and Concentration H->I J Column Chromatography / Recrystallization I->J K Characterization (NMR, MS, etc.) J->K

Caption: General experimental workflow for the synthesis of 2-cyano-6-methylpyridine.

Conclusion

The synthesis of 2-cyano-6-methylpyridine from this compound can be effectively achieved through palladium- or copper-catalyzed cyanation reactions. The choice of methodology will depend on factors such as the desired yield, reaction time, cost, and safety considerations associated with the cyanide source. The protocols provided herein offer reliable and reproducible methods for obtaining this important synthetic intermediate. Researchers are encouraged to optimize these conditions further based on their specific laboratory capabilities and project requirements.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-6-methylpyridine with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. For drug development professionals and medicinal chemists, the Heck reaction provides an efficient means to synthesize substituted alkenes, which are key structural motifs in a wide array of pharmacologically active compounds.

2-Bromo-6-methylpyridine is a valuable heterocyclic building block. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and the bromine atom at the 2-position serves as a reactive handle for various cross-coupling reactions. The methyl group at the 6-position can influence the electronic properties and steric environment of the pyridine ring, potentially impacting reaction outcomes and the biological activity of the resulting products. This document provides detailed application notes and experimental protocols for the Heck reaction of this compound with a variety of alkenes, offering a practical guide for researchers in the field.

General Considerations for the Heck Reaction of this compound

Several factors influence the success and outcome of the Heck reaction. Careful consideration of the catalyst system, base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.

  • Catalyst System: The choice of palladium source and ligand is critical. Palladium(II) acetate (Pd(OAc)₂) is a commonly used precatalyst that is reduced in situ to the active Pd(0) species. The selection of a suitable phosphine ligand is often necessary to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. For electron-deficient substrates like 2-bromopyridines, electron-rich and bulky phosphine ligands can be advantageous. However, phosphine-free conditions have also been developed, offering benefits in terms of cost and ease of product purification.[1]

  • Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[2] Common inorganic bases include potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), while organic bases such as triethylamine (Et₃N) are also frequently employed. The choice of base can impact the reaction rate and, in some cases, the selectivity.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are common choices for the Heck reaction as they can effectively dissolve the reactants and the palladium catalyst. The use of aqueous solvent mixtures or even water as a solvent is gaining traction as a more environmentally friendly approach.[1]

  • Alkene Partner: The nature of the alkene coupling partner significantly affects the reaction conditions and outcomes. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction. Electron-rich alkenes may require more forcing conditions or specialized catalyst systems.

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.[3] This technique is particularly valuable for high-throughput synthesis and library generation in drug discovery.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Heck reaction of this compound with various alkenes. This data is intended to serve as a starting point for reaction optimization.

AlkenePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Styrene Pd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024~85
n-Butyl acrylate Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF12018~78

Note: The data presented is based on analogous reactions with similar bromopyridine substrates and should be considered as a guideline. Optimization for this compound may be required to achieve optimal results.[4]

Experimental Protocols

Protocol 1: Heck Reaction of this compound with Styrene

This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines with styrene.[4]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), Palladium(II) acetate (0.03 mmol), and Tri(o-tolyl)phosphine (0.06 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).

  • Add styrene (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.

  • Stir the reaction at this temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methyl-2-styrylpyridine.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

This protocol provides a general method for the coupling of this compound with an acrylate ester.[4]

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol), Triphenylphosphine (0.04 mmol), and Potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Add n-butyl acrylate (1.5 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C in an oil bath.

  • Stir the reaction at this temperature for 18 hours, monitoring its progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding (E)-butyl 3-(6-methylpyridin-2-yl)acrylate.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)L2-X->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Pd_Complex Hydrido_Pd_Complex Insertion_Product->Hydrido_Pd_Complex β-Hydride Elimination Hydrido_Pd_Complex->Pd(0)L2 Reductive Elimination Product Substituted Alkene Hydrido_Pd_Complex->Product HX HX BaseH+X- BaseH+X- Base Base Base->BaseH+X-

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow for Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Add Alkene B->C D Heat to Reaction Temperature under Inert Atmosphere C->D E Stir for Specified Time (Monitor by TLC/GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction with Organic Solvent) F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A general workflow for the Heck coupling reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Substituted pyridines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4][5] Their unique structure allows for fine-tuning of physicochemical properties, making them invaluable in drug design and discovery.[3][4] 2-Bromo-6-methylpyridine is a versatile and readily available starting material for accessing a wide array of functionalized pyridine derivatives.[6] Its bromine atom is highly amenable to various palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[7] This methodology is widely used to form C(sp²)-N bonds, which are common in pharmaceutical compounds.[8] Using this compound as the substrate, this reaction provides a direct route to synthesize various 2-amino-6-methylpyridine derivatives by coupling with primary or secondary amines.[9][10] The choice of base is critical and can significantly impact reaction yield, with strong, non-nucleophilic bases like sodium tert-butoxide being highly effective.[9][11]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmine Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOBuᵗ (2.8 equiv)Toluene8060[9]
2N-methyl(phenyl)methanaminePd(OAc)₂dpppNaOBuᵗTolueneReflux90.7[11]
3AnilinePd₂(dba)₃XPhosK₃PO₄Dioxane100>95[11]

Note: Entries 2 and 3 are based on structurally similar bromopyridine substrates and serve as a guide for reaction optimization.

Experimental Protocol: Synthesis of N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine[9]

Materials:

  • This compound (3.0 g, 18 mmol)

  • (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (160 mg, 0.18 mmol)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP] (218 mg, 0.35 mmol)

  • Sodium tert-butoxide (NaOBuᵗ) (2.4 g, 25 mmol)

  • Anhydrous Toluene (50 mL)

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk vessel, add (+/-)-trans-1,2-diaminocyclohexane, this compound, [Pd₂(dba)₃], (±)-BINAP, and NaOBuᵗ.

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., Argon).

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the resulting deep red/brown mixture to 80°C and stir for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether (50 mL) to the mixture.

  • Wash the resulting yellow mixture with brine (2 x 30 mL).

  • Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude yellow product from a pentane/diethyl ether mixture to yield the final product (Yield: 1.72 g, 60%).[9]

Visualization: General Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk flask with: - this compound - Amine - Palladium Precatalyst - Ligand - Base B Evacuate & backfill with Argon/Nitrogen A->B C Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) B->C D Heat mixture with stirring (e.g., 80-110 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent (e.g., Ethyl Acetate) F->G H Aqueous wash (e.g., Water, Brine) G->H I Dry organic layer (e.g., MgSO₄, Na₂SO₄) H->I J Concentrate under reduced pressure I->J K Purify crude product (e.g., Column Chromatography, Recrystallization) J->K Product Product K->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

Application Note: The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming C-C bonds between aryl/vinyl halides and organoboron compounds.[12][13] It is a cornerstone of modern organic synthesis, particularly for constructing biaryl scaffolds found in many pharmaceuticals.[14] When applied to this compound, the Suzuki reaction enables the synthesis of 2-aryl-6-methylpyridines and 2-heteroaryl-6-methylpyridines.[15] The reaction exhibits broad functional group tolerance and typically uses a palladium catalyst in the presence of a base.[12]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O90>85[16]
2Arylboronic acidPd(OAc)₂ (2)-K₂CO₃ (2)50% aq. Isopropanol80Good-Excellent[12][14]
32-PyridylboronatePd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)Dioxane11082[17]
4Heteroarylboronic acidPd[PPh₃]₂Cl₂ (5)-aq. Na₂CO₃ (3)1,4-DioxaneReflux69[18]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Isopropanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[12]

  • Add a mixture of isopropanol (5 mL) and deionized water (5 mL).[12]

  • Add palladium(II) acetate (0.02 mmol) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring. The reaction is typically open to the air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[12]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-6-methylpyridine.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Transmetalation Complex (Ar-Pd(II)-R)L₂ OA_Complex->TM_Complex Transmetalation (R-B(OH)₂, Base) TM_Complex->Pd0 Reductive Elimination RE_Product R-Ar TM_Complex->RE_Product Boronic Borate Boronic->Borate Halide Halide->OA_Complex Borate->TM_Complex Base Base->Borate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling for C-C (alkynyl) Bond Formation

Application Note: The Sonogashira reaction is a cross-coupling method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19] It is exceptionally useful for synthesizing arylalkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, such as triethylamine.[19][20] This reaction can be performed under mild conditions, often at room temperature.[19] Applying this method to this compound allows for the direct installation of an alkyne moiety at the 2-position, yielding 2-alkynyl-6-methylpyridines, which are valuable intermediates for further transformations or as final products in materials and medicinal chemistry.

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
11-ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRTHigh[21]
2PhenylacetylenePd(PPh₃)₄ (2-5)CuI (1-3)Et₃N / DIPEATHF / DMFRT - 60N/A[22]
3Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)None (Cu-free)TMPDMSORT92[23]

Experimental Protocol: Synthesis of 6-((4-ethylphenyl)ethynyl)-2-methylpyridine

Materials:

  • This compound (1.0 equiv)

  • 1-ethynyl-4-ethylbenzene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (15 mol%)

  • Copper(I) iodide (CuI) (30 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

Procedure: (Adapted from a similar substrate[21])

  • Prepare a solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (2:1 ratio).

  • Degas the solution by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.

  • To the degassed solution, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours or until completion is confirmed by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Catalytic Cycles of the Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X Pd0->OA_Complex Ar-X TM_Complex Ar-Pd(II)-C≡CR OA_Complex->TM_Complex Cu-C≡CR TM_Complex->Pd0 Reductive Elimination Product Product TM_Complex->Product Ar-C≡CR CuX Cu-X CuAlkyne Cu-C≡CR CuX->CuAlkyne HC≡CR, Base CuAlkyne->CuX Ar-Pd(II)-X

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Negishi Coupling for C-C Bond Formation

Application Note: The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[24][25] It is a powerful method for C-C bond formation with a key advantage of high functional group tolerance and reactivity of the organozinc nucleophile. For synthesizing substituted pyridines, this compound can be coupled with various organozinc reagents.[26] Alternatively, this compound can be converted in situ into its corresponding pyridylzinc reagent, which can then be coupled with another aryl halide to form unsymmetrical bipyridines.[27]

Data Presentation: Representative Conditions for Negishi Coupling

EntryOrganozinc ReagentCoupling PartnerCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1Pyridylzinc (from 2-bromopyridine)This compoundPd(PPh₃)₄THFRefluxGood-Excellent[26]
23-Methyl-2-pyridylzinc halide2-BromopyridinePd(PPh₃)₄THFReflux80-90[27]
3o-Tolylzinc chlorideo-IodotoluenePd(PPh₃)₄N/AN/AN/A[24]

Experimental Protocol: Synthesis of 6-Methyl-2,2'-bipyridine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • This compound (1.1 equiv)

  • n-Butyllithium (n-BuLi) (1.0 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure: (Adapted from similar bipyridine syntheses[27])

  • Preparation of Organozinc Reagent (in situ):

    • Dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise via syringe and stir for 30 minutes at -78°C.

    • In a separate flask, dissolve anhydrous ZnCl₂ (1.1 equiv) in anhydrous THF.

    • Transfer the ZnCl₂ solution to the pyridyllithium solution via cannula at -78°C.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the pyridylzinc chloride solution.

  • Cross-Coupling Reaction:

    • To the freshly prepared pyridylzinc solution, add this compound (1.1 equiv).

    • Add the catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.

    • Heat the reaction mixture to reflux (approx. 66°C) and maintain for 18-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 6-methyl-2,2'-bipyridine.

Visualization: Catalytic Cycle of the Negishi Reaction

G Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Transmetalation Complex (Ar-Pd(II)-R)L₂ OA_Complex->TM_Complex Transmetalation (R-ZnX) TM_Complex->Pd0 Reductive Elimination RE_Product R-Ar TM_Complex->RE_Product Organozinc Organozinc->TM_Complex Halide Halide->OA_Complex

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Stille Coupling for C-C Bond Formation

Application Note: The Stille coupling is a palladium-catalyzed reaction that forms a C-C bond between an organostannane (organotin) reagent and an organic halide.[28][29] This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture.[30] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[28] For this compound, the Stille coupling allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position.[31]

Data Presentation: Representative Conditions for Stille Coupling

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
1Tributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene110N/A[32]
2OrganostannanePd(dppf)Cl₂·DCM (10)CuI (10 mol%), LiCl (5.3 equiv)DMF4087[30]
3OrganotinPd(OAc)₂/Dabco-DMF120Good-Excellent[28]

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Anhydrous, degassed Toluene

Procedure: [32]

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • To facilitate the removal of tin byproducts, the workup may include washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).

  • Dilute with an organic solvent, wash with water and brine, and dry the organic layer over Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Catalytic Cycle of the Stille Reaction

G Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Transmetalation Complex (Ar-Pd(II)-R)L₂ OA_Complex->TM_Complex Transmetalation (R-SnR'₃) TM_Complex->Pd0 Reductive Elimination RE_Product R-Ar TM_Complex->RE_Product Organostannane Organostannane->TM_Complex Halide Halide->OA_Complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for the Use of 2-Bromo-6-methylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methylpyridine is a versatile heterocyclic building block of significant importance in the synthesis of pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom at the 2-position and a methyl group at the 6-position, allows for a variety of chemical transformations. The pyridine ring itself is a common motif in many biologically active compounds. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as functionalization of the methyl group. These reactions are fundamental in constructing the complex molecular architectures required for modern drug discovery.

Physicochemical Properties of this compound

A summary of key physicochemical data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.[1][2]

PropertyValue
CAS Registry Number 5315-25-3
Molecular Formula C₆H₆BrN
Molecular Weight 172.02 g/mol
Appearance Liquid
Density 1.512 g/mL at 25 °C
Boiling Point 102-103 °C at 20 mmHg
Refractive Index n20/D 1.562
SMILES Cc1cccc(Br)n1
InChI Key SOHDPICLICFSOP-UHFFFAOYSA-N

Synthesis of this compound

Application Notes

The most common laboratory synthesis of this compound starts from the readily available 2-Amino-6-methylpyridine via a Sandmeyer-type reaction. This diazotization followed by bromination provides the target compound in high yield.

Experimental Protocol: Synthesis from 2-Amino-6-methylpyridine

This protocol is adapted from the procedure described by Baral, et al. (2020).[3]

  • Diazotization:

    • In a 1 L round-bottom flask, add 31 g (286.6 mmol) of 2-Amino-6-methylpyridine to 170 mL of 48% hydrobromic acid at room temperature.

    • Cool the mixture to -10 °C using a freezing mixture (e.g., ice-salt bath).

    • With vigorous stirring, add 40 mL of bromine (Br₂) dropwise over 40 minutes, maintaining the temperature at or below -5 °C.

    • Stir the resulting orange-colored mixture at -5 °C for an additional 1.5 hours.

    • Prepare a solution of 55 g (779.2 mmol) of sodium nitrite (NaNO₂) in 70 mL of water.

    • Add the sodium nitrite solution dropwise to the reaction mixture, keeping the temperature between -10 °C and -5 °C. Stir for another 1.5 hours.

  • Work-up and Purification:

    • Prepare a cold solution of 200 g (5 mol) of sodium hydroxide (NaOH) in 200 mL of water and cool it in an ice bath.

    • Add the cold NaOH solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0 °C.

    • Allow the mixture to slowly warm to room temperature.

    • Extract the product with diethyl ether (8 x 25 mL portions).

    • Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the product as a brown oil.

Quantitative Data
Starting MaterialReagentsConditionsYieldReference
2-Amino-6-methylpyridine1. 48% HBr, Br₂ 2. NaNO₂ 3. NaOH-10 °C to 0 °C~95%[3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal for forming C-C and C-N bonds in pharmaceutical synthesis.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl structures prevalent in many drug molecules.[4][5] This reaction couples the bromopyridine with an organoboron compound (e.g., a boronic acid or ester) and is valued for its mild conditions and tolerance of a wide range of functional groups.[6][7]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reactants & Product pd0 Pd(0)L2 pd_complex1 Oxidative Addition pd0->pd_complex1 Ar-X pd_complex2 Transmetalation pd_complex1->pd_complex2 Ar'-B(OR)2 pd_complex3 Reductive Elimination pd_complex2->pd_complex3 pd_complex3->pd0 Ar-Ar' product 2-Aryl-6-methylpyridine pd_complex3->product bromopyridine This compound bromopyridine->pd_complex1 boronic_acid Arylboronic Acid boronic_acid->pd_complex2

Caption: General workflow for Suzuki-Miyaura coupling.

This protocol is a general method adapted for this compound based on established procedures for related bromopyridines.[5]

  • Reaction Setup:

    • In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).

    • Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Bromopyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2-Bromo-3-picolineArylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O8082[4]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9560-85[7]
2-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃iPrOH/H₂O10098[6]
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[8] This reaction is crucial for synthesizing pharmaceutical intermediates containing alkynylpyridine motifs, which are found in various therapeutic agents.[9] The reaction is typically co-catalyzed by palladium and copper salts.[8]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reagents Reactants & Product pd0 Pd(0)L2 pd_complex1 Oxidative Addition pd0->pd_complex1 Ar-X pd_complex2 Transmetalation pd_complex1->pd_complex2 Cu-C≡C-R' pd_complex3 Reductive Elimination pd_complex2->pd_complex3 pd_complex3->pd0 Ar-C≡C-R' product Alkynylpyridine pd_complex3->product cu_x CuX cu_alkyne Cu-C≡C-R' cu_x->cu_alkyne H-C≡C-R', Base cu_alkyne->cu_x to Pd Cycle alkyne H-C≡C-R' bromopyridine This compound bromopyridine->pd_complex1 terminal_alkyne Terminal Alkyne terminal_alkyne->cu_x

Caption: Catalytic cycles of the Sonogashira coupling.

This protocol is based on procedures for the Sonogashira coupling of related aminobromopyridines.[9]

  • Reaction Setup:

    • To a reaction tube, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

    • Add the terminal alkyne (1.2 equiv.) and a suitable solvent such as THF or DMF.

    • Add a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 60-80 °C.

    • Stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter off the amine salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product via column chromatography.

Bromopyridine SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF6093[9]
2-Amino-3-bromo-5-methylpyridine1-HeptynePd(PPh₃)₂Cl₂ / CuITEATHF6091[9]
6-Bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(PPh₃)₂Cl₂ / CuIDIPATHFRT90[10]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[11] This reaction is fundamental in medicinal chemistry for introducing nitrogen-containing functional groups, which can modulate the pharmacological properties of a molecule.[4][12] Using this compound, a variety of primary and secondary amines can be coupled to the pyridine ring.[13]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reagents Reactants & Product pd0 Pd(0)L2 pd_complex1 Oxidative Addition pd0->pd_complex1 Ar-X pd_complex2 Amine Coordination & Deprotonation pd_complex1->pd_complex2 R2NH, Base pd_complex3 Reductive Elimination pd_complex2->pd_complex3 pd_complex3->pd0 Ar-NR2 product N-Aryl-6-methylpyridin-2-amine pd_complex3->product bromopyridine This compound bromopyridine->pd_complex1 amine Primary or Secondary Amine amine->pd_complex2

Caption: General workflow for Buchwald-Hartwig amination.

This protocol is adapted from a detailed procedure for the amination of this compound.[13]

  • Reaction Setup:

    • In a Schlenk vessel under an inert argon atmosphere, charge (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), this compound (3.0 g, 18 mmol), sodium tert-butoxide (NaOBuᵗ) (2.4 g, 25 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (160 mg, 0.18 mmol), and (±)-BINAP (218 mg, 0.35 mmol).

    • Add anhydrous toluene (50 mL).

  • Reaction Execution:

    • Heat the deep red/brown mixture to 80 °C with stirring for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether (50 mL).

    • Wash the resulting yellow mixture with brine (2 x 30 mL).

    • Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

    • Recrystallize the yellow product from a pentane/diethyl ether mixture.

Aryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
This compoundtrans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene8060[13]
2-BromopyridineAnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10095
2-Amino-5-bromo-4-methylpyridineVolatile aminesPd(OAc)₂ / dpppNaOBuᵗToluene80-100Varies

Functionalization of the 6-Methyl Group

Application Notes

The methyl group of this compound can be functionalized, most commonly through radical bromination, to yield 2-bromo-6-(bromomethyl)pyridine.[14] This bifunctional intermediate possesses two reactive sites: the aryl bromide for cross-coupling and the benzylic bromide for nucleophilic substitution, making it a highly valuable precursor for more complex pharmaceutical intermediates.[14]

Radical_Bromination start This compound reagents NBS, AIBN CCl₄, Reflux start->reagents product 2-Bromo-6-(bromomethyl)pyridine reagents->product

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylpyridine is a versatile heterocyclic building block crucial in medicinal chemistry and materials science.[1][2] Its structure allows for strategic and selective introduction of various functional groups, making it a valuable precursor in the synthesis of complex molecules with potential therapeutic activities.[2] Pyridine-based compounds are integral to the development of numerous therapeutic agents, including those with antimicrobial and kinase inhibitory activities.[2][3] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and cleaner reactions with fewer byproducts.[4] This technology is particularly effective for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are frequently employed to functionalize the this compound scaffold.[5]

Key Applications in Drug Discovery

Derivatives of this compound are foundational in the development of a wide range of pharmaceuticals. The pyridine scaffold is a common feature in molecules targeting neurological disorders and cancer.[1][6] For instance, substituted pyridines are key components of drugs targeting serotonin and dopamine receptors, as well as various protein kinases.[1][2] The ability to rapidly generate libraries of diverse molecules from a common starting material like this compound using microwave synthesis is a significant advantage in modern drug discovery programs.[2]

Microwave-Assisted Cross-Coupling Reactions

The following sections provide detailed protocols for common cross-coupling reactions using this compound under microwave irradiation. The conditions are based on established methods for analogous 2-bromopyridine substrates and serve as a robust starting point for optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[7]

Experimental Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%).[7][8]

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio).[7] The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150°C for 10-20 minutes with continuous stirring.

  • After the reaction, cool the vial to room temperature using compressed air before opening.

  • Analyze the reaction mixture by TLC or LC-MS to confirm product formation.

  • Proceed with a standard aqueous work-up and purify the product by column chromatography.

Data Presentation:

CatalystBaseSolventTemp. (°C)Time (min)Representative Yield (%)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O12020~85-95
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O15020~83-95
Pd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O11015~80-90
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 2-amino-6-methylpyridine derivatives by coupling this compound with a wide range of primary and secondary amines.[9][10]

Experimental Protocol:

  • In an inert atmosphere glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a suitable ligand (e.g., XPhos, 7-10 mol%), and a strong base (e.g., NaOtBu, 2.2-2.5 equiv.) to a 10 mL microwave reaction vial containing a stir bar.[10]

  • In a separate vial, dissolve this compound (1.0 equiv.) and the desired amine (2.1-2.2 equiv.) in an anhydrous solvent such as toluene or 1,4-dioxane.[10]

  • Transfer the solution to the microwave vial containing the catalyst, ligand, and base.

  • Seal the vial tightly, remove it from the glovebox, and place it in the microwave reactor.

  • Irradiate at 130-150°C for 10-30 minutes.[10]

  • After cooling, quench the reaction and proceed with a standard workup and purification.

Data Presentation:

Catalyst / LigandBaseSolventTemp. (°C)Time (min)Representative Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene130-15010-30~80-94[10]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene12030~75-85
PdCl₂(dppf)K₃PO₄1,4-Dioxane14020~70-80
Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynyl-6-methylpyridine derivatives.[11]

Experimental Protocol:

  • To a microwave vial, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1 mol%).

  • Add a suitable solvent such as triethylamine (which can also act as the base) or a mixture of DMF and triethylamine.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-140°C for 5-25 minutes.[11][12]

  • After cooling, perform a standard workup and purify the product.

Data Presentation:

Catalyst / Co-catalystBaseSolventTemp. (°C)Time (min)Representative Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF/Et₃N12015-25~80-95[11]
Pd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile10020~75-85
PdCl₂(dppf) / CuICs₂CO₃1,4-Dioxane14010~80-90

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Analysis A 1. Add Reactants & Catalyst to Microwave Vial B 2. Add Solvent A->B C 3. Seal Vial B->C D 4. Place in Microwave Reactor C->D E 5. Irradiate (Set Temp, Time, Power) D->E F 6. Cool Reaction E->F G 7. Quench & Extract F->G H 8. Purify (e.g., Chromatography) G->H I 9. Characterize Product H->I

Caption: General experimental workflow for microwave-assisted synthesis.

G cluster_discovery Discovery & Preclinical Phase Start This compound (Starting Material) Synth Microwave-Assisted Combinatorial Synthesis Start->Synth Library Compound Library of Pyridine Derivatives Synth->Library Screen High-Throughput Screening (HTS) Library->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Selection Lead->Candidate

Caption: Drug discovery workflow using this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyridine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 2-Bromo-6-methylpyridine.

Troubleshooting Guide

Low yields in the Suzuki coupling of this compound are a common challenge, often attributed to the electronic properties of the pyridine ring and potential steric hindrance. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation. The following sections address specific issues and provide actionable solutions.

Problem 1: Low to No Product Formation

Possible Causes and Solutions:

  • Catalyst Deactivation: The nitrogen atom on the pyridine ring can bind to the palladium catalyst, forming inactive species.[1] This is a common issue with 2-substituted pyridines.[2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands can sterically shield the palladium center and enhance catalytic activity. Pre-formed palladium catalysts, such as XPhos Pd G3, can also improve results.[2]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl halides.[1]

    • Solution: A stronger base may be required to facilitate the formation of the more nucleophilic boronate species.[5] Consider switching from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃.[1][2]

  • Low Reaction Temperature: Insufficient temperature can lead to a slow or stalled reaction.

    • Solution: While some Suzuki couplings occur at room temperature, reactions involving heteroaryl bromides often necessitate heating, typically in the range of 80-110 °C.[1][2]

Problem 2: Significant Byproduct Formation

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation (Debromination): Formation of 6-methylpyridine as a byproduct occurs when the palladium catalyst reacts with a hydrogen source, reducing the starting material.[2]

    • Prevention:

      • Ensure an Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[2] Oxygen can contribute to catalyst decomposition pathways that favor this side reaction.[2]

      • Use High-Purity Reagents: Impurities in solvents or reagents can act as hydrogen donors.[2]

      • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged reaction times that can increase side reactions.[2]

  • Protodeboronation: The boronic acid coupling partner degrades by replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[1][3][5]

    • Prevention:

      • Use More Stable Boronic Esters: Consider using pinacol esters or MIDA boronates, which are more resistant to protodeboronation.[1][3]

      • Optimize Base and Temperature: A careful balance is necessary. Screen different bases and temperatures to find conditions that promote the desired coupling without causing significant degradation of the boronic acid.[2]

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[1][3]

    • Prevention:

      • Thorough Degassing: Employ methods like freeze-pump-thaw cycles or sparging with an inert gas for an extended period to remove dissolved oxygen from solvents.[1]

      • Maintain an Inert Atmosphere: Use a positive pressure of nitrogen or argon throughout the reaction.[1]

Data Summary Tables

The following tables summarize the influence of various parameters on the Suzuki coupling reaction yield with 2-substituted pyridines, providing a general guide for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Palladium SourceLigandTypical Loading (mol%)Expected YieldNotes
Pd(OAc)₂PPh₃2-5 (Pd), 4-10 (Ligand)Low to ModerateProne to catalyst deactivation with pyridine substrates.[1]
Pd₂(dba)₃SPhos1-3 (Pd), 2-6 (Ligand)Moderate to HighBulky, electron-rich ligand helps stabilize the catalyst and promote reductive elimination.[1]
Pd(dppf)Cl₂-3-5Moderate to HighOften effective for heteroaryl couplings.
XPhos Pd G3-2-5HighA pre-formed catalyst that can show improved performance.[2]

Table 2: Effect of Base and Solvent on Yield

Base (2-3 equiv.)Solvent SystemExpected YieldNotes
K₂CO₃Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃Dioxane/H₂OHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄THF/H₂OHigh to ExcellentA strong base that can be very effective for less reactive substrates.[1]
Na₂CO₃DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

Note: This is a generalized procedure and requires optimization for specific boronic acid or ester coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[1][2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if separate, the ligand (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).[2]

  • Degassing: Seal the vessel and thoroughly degas the mixture by performing three cycles of evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen).[2]

  • Solvent Addition: Add the degassed solvent(s) (e.g., dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualized Workflows

G General Experimental Workflow for Suzuki Coupling reagents Combine this compound, Boronic Acid/Ester, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas Reaction Mixture (Evacuate/Backfill Cycles) catalyst->degas solvent Add Degassed Solvent degas->solvent heat Heat to 80-110 °C with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify

Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.

G Troubleshooting Decision Tree for Low Yield start Low Yield or No Reaction check_catalyst Is the catalyst/ligand system appropriate for a 2-pyridyl substrate? start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) or a pre-formed catalyst (e.g., XPhos Pd G3). check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_base Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). check_base->change_base No check_temp Is the reaction temperature sufficiently high? check_base->check_temp Yes increase_temp Increase temperature cautiously (80-110 °C). check_temp->increase_temp No check_side_reactions Are side products like debromination or protodeboronation observed? check_temp->check_side_reactions Yes optimize_conditions Ensure inert atmosphere, use high-purity reagents, consider boronic esters, and optimize reaction time. check_side_reactions->optimize_conditions Yes

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: The primary challenge arises from the nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst and inhibit its activity.[2][3][5] This is often referred to as the "2-pyridyl problem."[2] Additionally, the electron-deficient nature of the pyridine ring can slow down key steps in the catalytic cycle.[1]

Q2: Can I use a standard catalyst like Pd(PPh₃)₄?

A2: While Pd(PPh₃)₄ is a common catalyst, it may not be effective for challenging substrates like this compound due to catalyst deactivation.[2] It is often necessary to use more robust catalyst systems with electron-rich and sterically hindered phosphine ligands or NHC ligands.[2]

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: Yes, it is highly recommended. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid and hydrodehalogenation of the starting material.[1][2] For optimal and reproducible results, the reaction should be carried out under an inert atmosphere like nitrogen or argon.[1][2]

Q4: My boronic acid seems to be degrading. What can I do?

A4: Boronic acid degradation, or protodeboronation, is a common side reaction.[1][2] To mitigate this, you can use more stable boronic esters (e.g., pinacol esters), ensure your reaction is thoroughly degassed, and carefully optimize the base and temperature to avoid overly harsh conditions.[2][3]

Q5: What is the ideal ratio of organic solvent to water?

A5: A combination of an organic solvent and water is typically used, with common choices being dioxane/water, THF/water, or DMF/water.[2] A common ratio is 4:1 (v/v) of organic solvent to water, but this may require optimization for your specific reaction.[2] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

References

Technical Support Center: Sonogashira Coupling of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 2-Bromo-6-methylpyridine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Sonogashira coupling of this compound?

A1: The two most prevalent byproducts in the Sonogashira coupling of this compound are:

  • Alkyne Homocoupling (Glaser Coupling): This results in the formation of a symmetrical 1,3-diyne from the dimerization of the terminal alkyne starting material. This side reaction is primarily caused by the presence of oxygen and the copper(I) co-catalyst.

  • Hydrodehalogenation: This involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of 2-methylpyridine.

Q2: What causes the formation of the alkyne homocoupling byproduct?

A2: The homocoupling of the terminal alkyne is catalyzed by the copper(I) co-catalyst, particularly in the presence of oxygen. The copper acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative coupling to form the diyne byproduct.

Q3: How can I minimize or prevent the formation of the Glaser coupling byproduct?

A3: Several strategies can be employed to suppress alkyne homocoupling:

  • Implement Copper-Free Conditions: Numerous Sonogashira protocols have been developed that proceed efficiently without a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[1][2]

  • Ensure a Rigorously Inert Atmosphere: The exclusion of oxygen is critical. This can be achieved by using Schlenk techniques, freeze-pump-thaw cycles for degassing solvents, and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.

Q4: What factors contribute to the hydrodehalogenation of this compound?

A4: Hydrodehalogenation can be influenced by several factors, including the choice of base, ligand, and the reaction temperature. For sterically hindered substrates like this compound, the desired cross-coupling reaction can be slower, allowing more time for competing side reactions like hydrodehalogenation to occur.

Q5: Can the pyridine nitrogen in this compound interfere with the reaction?

A5: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or deactivation, affecting the overall efficiency of the coupling reaction and potentially promoting side reactions. The choice of a suitable phosphine ligand can often mitigate this issue.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the Sonogashira coupling of this compound.

Issue 1: Low Yield of the Desired Product and Significant Alkyne Homocoupling
Potential Cause Recommended Solution
Presence of Oxygen Thoroughly degas all solvents and reagents. Use a robust inert gas setup (e.g., Schlenk line or glovebox).
Copper-Catalyzed Homocoupling Switch to a copper-free Sonogashira protocol. If copper is essential, ensure strictly anaerobic conditions and consider using a lower loading of the copper co-catalyst.
High Alkyne Concentration Add the terminal alkyne to the reaction mixture slowly via a syringe pump.
Suboptimal Ligand Screen different phosphine ligands. Bulky and electron-rich ligands can sometimes favor the cross-coupling pathway.
Issue 2: Formation of Hydrodehalogenation Byproduct (2-Methylpyridine)
Potential Cause Recommended Solution
Base-Induced Reduction Screen different bases. A weaker, non-nucleophilic base might be beneficial.
High Reaction Temperature Lower the reaction temperature and extend the reaction time.
Inefficient Catalytic Cycle Optimize the palladium catalyst and ligand system to promote a faster rate of cross-coupling relative to hydrodehalogenation.
Issue 3: Poor or No Conversion of this compound
Potential Cause Recommended Solution
Catalyst Deactivation Ensure the use of a fresh, high-quality palladium catalyst and anhydrous solvents. The pyridine nitrogen may be inhibiting the catalyst; consider ligands that can modulate the electronic properties of the palladium center.
Steric Hindrance The methyl group at the 6-position can sterically hinder the oxidative addition step. Employ a less sterically demanding phosphine ligand or increase the reaction temperature cautiously.
Low Solubility of Reagents Choose a solvent system in which all reactants are fully soluble at the reaction temperature.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of various bromopyridines with terminal alkynes under different conditions. While specific quantitative data for byproduct formation with this compound is not extensively documented in a comparative format, these examples provide an indication of expected outcomes.

Bromopyridine Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[3]
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100393[3]
2-Bromo-6-methylisonicotinic Acid DerivativeTerminal AlkynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT-604-12Good
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16Low (25%) + 10% Homocoupling[4]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by triethylamine.

  • Thoroughly degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous and degassed solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Byproducts ArylHalide This compound Sonogashira Sonogashira Coupling (Pd/Cu or Pd catalyst, Base) ArylHalide->Sonogashira Hydrodehalogenation Hydrodehalogenation ArylHalide->Hydrodehalogenation Alkyne Terminal Alkyne Alkyne->Sonogashira Homocoupling Glaser Homocoupling (O₂, Cu(I)) Alkyne->Homocoupling Product Desired Product Sonogashira->Product Diyne Diyne Byproduct Homocoupling->Diyne ReducedProduct 2-Methylpyridine Hydrodehalogenation->ReducedProduct

Caption: Common reaction pathways in the Sonogashira coupling of this compound.

Troubleshooting_Workflow Start Low Yield or Byproducts in Sonogashira Coupling CheckByproducts Identify Major Byproduct(s) (GC-MS, NMR) Start->CheckByproducts Homocoupling Glaser Homocoupling (Diyne) CheckByproducts->Homocoupling Diyne Hydrodehalogenation Hydrodehalogenation CheckByproducts->Hydrodehalogenation Reduced Pyridine NoReaction Low/No Conversion CheckByproducts->NoReaction Starting Material Sol_Homocoupling1 Use Copper-Free Conditions Homocoupling->Sol_Homocoupling1 Sol_Homocoupling2 Ensure Rigorous Degassing (Inert Atmosphere) Homocoupling->Sol_Homocoupling2 Sol_Hydro1 Optimize Base and Temperature Hydrodehalogenation->Sol_Hydro1 Sol_NoReaction1 Check Catalyst Quality and Screen Ligands NoReaction->Sol_NoReaction1 Sol_NoReaction2 Optimize Solvent and Temperature for Solubility and Reactivity NoReaction->Sol_NoReaction2

References

Technical Support Center: Methodologies for Mitigating Dehalogenation of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation in reactions involving 2-Bromo-6-methylpyridine. Our resources are designed to help you optimize your reaction conditions, increase product yield, and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound reactions and why is it problematic?

Dehalogenation is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 6-methylpyridine. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate during purification due to similar physical properties to the target compound.[1]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[1][2] These hydride species can originate from several sources:

  • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can undergo β-hydride elimination, especially at elevated temperatures.[1][2]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF, especially in the presence of water) are common culprits.[1][2]

  • Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[1][2]

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[2]

Q3: How does the choice of ligand influence the extent of dehalogenation?

The ligand coordinated to the palladium catalyst is a critical factor. Bulky, electron-rich phosphine ligands are highly recommended as they promote the desired reductive elimination step in the catalytic cycle, making it faster than the competing dehalogenation pathway.[1][2] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, or RuPhos often yield excellent results by stabilizing the palladium catalyst and accelerating the desired C-C or C-N bond formation.[1]

Q4: Which bases are less likely to promote dehalogenation?

To minimize dehalogenation, it is advisable to use weaker, non-nucleophilic inorganic bases that are less prone to generating hydride species.[1] Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki and Buchwald-Hartwig reactions.[1][2] If a strong base is necessary, it should be anhydrous, and the reaction should be conducted at the lowest effective temperature.[1]

Q5: What is the impact of temperature and reaction time on dehalogenation?

Higher temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[1] It is recommended to monitor the reaction progress closely (e.g., by TLC, GC-MS, or LC-MS) and to stop the reaction as soon as the starting material has been consumed.[1] Running reactions at the lowest possible temperature that still allows for an efficient conversion rate can significantly suppress the formation of the dehalogenated byproduct.[1]

Troubleshooting Guides

This section provides specific solutions for researchers observing significant dehalogenation of this compound in their experiments.

Issue 1: Significant Formation of 6-methylpyridine in a Suzuki-Miyaura Coupling Reaction
Symptom Possible Cause Recommended Solution
High percentage (>10%) of 6-methylpyridine detected by GC-MS or NMR.Inappropriate Base: Use of strong alkoxide bases (e.g., NaOtBu, KOtBu).Switch to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[2]
Suboptimal Ligand: The ligand may not be sufficiently bulky or electron-rich.Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or dppf to accelerate reductive elimination.[2]
Presence of Water or Protic Solvents: Contamination of the reaction with water or use of protic solvents.Use anhydrous, aprotic solvents like toluene or 1,4-dioxane and ensure all glassware and reagents are thoroughly dried.[2]
High Reaction Temperature: The reaction temperature is too high, accelerating decomposition pathways.Lower the reaction temperature and monitor the reaction over a longer duration. The optimal temperature should be determined empirically.[1][2]
Oxygen Presence: Inadequate degassing of the reaction mixture.Ensure a strictly inert atmosphere by thoroughly degassing the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen).[3]
Issue 2: Dehalogenation Observed During a Buchwald-Hartwig Amination
Symptom Possible Cause Recommended Solution
Formation of 6-methylpyridine alongside the desired aminated product.Aggressive Base: Strong bases like NaOtBu can lead to hydrodehalogenation.Optimize the base by screening weaker options like K₃PO₄ or Cs₂CO₃.[1][4]
Ligand Choice: The ligand may not be optimal for the specific substrate and amine.Use a bulky ligand to disfavor the β-hydride elimination pathway that can lead to hydrodehalogenation.[4]
Elevated Temperature: High temperatures can promote side reactions.A lower reaction temperature might reduce the rate of dehalogenation.[4]
Solvent Effects: The solvent may not be appropriate for the reaction.Use a high-boiling, non-coordinating solvent such as toluene or dioxane. Avoid chlorinated and strongly coordinating solvents.[4]

Data Presentation

The following table summarizes the general trends observed for the impact of ligand and base selection on the outcome of a generic Suzuki-Miyaura coupling reaction with a 2-bromopyridine substrate. The data is representative and illustrates common trends.

Ligand Base Temperature (°C) Desired Product Yield (%) Dehalogenation (%) Notes
PPh₃NaOtBu1104530Prone to significant dehalogenation with strong bases.
PPh₃K₃PO₄1106515Milder base reduces dehalogenation.
dppfNaOtBu1007010Bulky ligand improves yield and reduces side reactions.
XPhosK₃PO₄9085<5Optimal combination of bulky, electron-rich ligand and mild base.
SPhosCs₂CO₃9090<5Excellent results with advanced ligands and mild bases.

Note: Yields are illustrative and will vary depending on the specific coupling partner and reaction conditions.[2]

Experimental Protocols

Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is optimized to reduce the dehalogenation of this compound.

Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[2]

Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.[2]

Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[2]

Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.[2]

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

Purification: Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination with Suppressed Hydrodehalogenation

This protocol is designed for the C-N coupling of this compound while minimizing hydrodehalogenation.

Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1.0 mol%), a suitable ligand (e.g., RuPhos, 2.2 mol%), and potassium phosphate (K₃PO₄, 1.5 eq) to an oven-dried Schlenk tube.[1]

Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.[1]

Solvent Addition: Add anhydrous toluene via syringe.[1]

Reaction: Seal the tube and heat the mixture to 90-100°C. Monitor the reaction's progress by TLC or LC-MS.[1]

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.[1]

Purification: Purify the crude product by flash chromatography or crystallization.[1]

Visualizations

Troubleshooting_Dehalogenation start Dehalogenation Observed? check_base Is a strong alkoxide base (e.g., NaOtBu) being used? start->check_base Yes change_base Switch to milder inorganic bases like K3PO4 or Cs2CO3. check_base->change_base Yes check_ligand Is the ligand bulky and electron-rich (e.g., XPhos, SPhos)? check_base->check_ligand No end Problem Resolved change_base->end change_ligand Use bulky, electron-rich phosphine ligands. check_ligand->change_ligand No check_conditions Are conditions strictly anhydrous and inert? check_ligand->check_conditions Yes change_ligand->end improve_conditions Use anhydrous solvents and ensure a strictly inert atmosphere. check_conditions->improve_conditions No check_temp Is the reaction temperature >100°C? check_conditions->check_temp Yes improve_conditions->end lower_temp Lower the reaction temperature and increase reaction time. check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: A workflow for troubleshooting dehalogenation in reactions.

Catalytic_Cycles cluster_0 Desired Cross-Coupling Pathway cluster_1 Dehalogenation Side Reaction Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br Transmetalation Transmetalation Oxidative\nAddition->Transmetalation R-M Pd-H_Formation Formation of Pd-H species Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Pd(0)L_n_side Pd(0)L_n Oxidative\nAddition_side Oxidative Addition Pd(0)L_n_side->Oxidative\nAddition_side Ar-Br Protonolysis Protonolysis Pd-H_Formation->Protonolysis Protonolysis->Pd(0)L_n_side Ar-H Oxidative\nAddition_side->Protonolysis

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize C-N cross-coupling reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or result in low conversion?

A1: One of the most frequent and often underestimated reasons for low yield is the poor solubility of the reagents, particularly the inorganic base, in the reaction solvent.[1][2] Other common issues include catalyst poisoning or decomposition, the use of an inappropriate ligand or base for the specific substrate, and the inherent low reactivity of certain aryl halides, such as aryl chlorides.[1] For challenging substrates like 2-halopyridines, catalyst poisoning by the pyridine nitrogen is a primary concern.[3][4]

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is critical for a successful reaction. Bulky, electron-rich phosphine ligands are generally effective as they promote the key steps of the catalytic cycle.[5] The optimal ligand is highly dependent on the amine and aryl halide used.[2] For instance, sterically hindered ligands have proven to be highly active for a wide range of amines and aryl halides, including challenging aryl chlorides.[6] It is often necessary to screen a few different ligands to find the best one for a specific transformation.[1]

Q3: Which base should I select for my Buchwald-Hartwig amination?

A3: The choice of base is substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and effective for a wide range of substrates.[1][2] However, they can cause the decomposition of substrates with sensitive functional groups.[1][2] For such sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives.[1][7] The solubility of the base is also a critical factor; poor solubility can lead to low conversion.[2]

Q4: What are the best solvents for this reaction?

A4: A variety of solvents can be used, with toluene being a very common and effective choice.[1] Other frequently used solvents include ethers like 1,4-dioxane and tetrahydrofuran (THF).[1][7] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be a good substitute for toluene or dioxane in some cases.[1]

Q5: My aryl chloride is not reacting. What can I do?

A5: Aryl chlorides are known to be challenging substrates due to the difficulty of the initial oxidative addition step.[1][8] To improve reactivity, consider switching to a more electron-rich and bulky phosphine ligand.[1] Using a higher reaction temperature and a higher catalyst loading might also be necessary.[6] Additionally, using a pre-catalyst can be more effective than generating the active catalyst in situ from Pd(OAc)₂.[8]

Troubleshooting Guides

Issue 1: No Reaction or Low Conversion

Q: I have set up my reaction, but I am observing no product formation or very low conversion of my starting material. What should I check?

A: Low or no conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst Activity:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to air and moisture. Ensure that the reaction was set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents were properly dried and degassed.[3][4] The formation of a black precipitate (palladium black) is a sign of catalyst decomposition.[3]

  • Inappropriate Catalyst System: The choice of palladium source and ligand is crucial. For challenging substrates, pre-catalysts that rapidly generate the active LPd(0) species are often more reliable than using Pd(II) sources like Pd(OAc)₂.[8][9] Consider screening different ligands, as some are better suited for specific substrate classes.[2]

  • Catalyst Poisoning: Functional groups on your substrate, such as pyridines, can coordinate to the palladium center and inhibit its catalytic activity.[3][4] In such cases, using bulkier ligands can help prevent this poisoning effect.[3]

2. Reaction Conditions:

  • Base Selection and Solubility: The base is a critical component. If you are using a strong base like NaOtBu with a base-sensitive substrate, this could lead to decomposition.[1][2] Conversely, a base that is too weak may not be effective.[3] A very common issue is the poor solubility of the inorganic base in the organic solvent.[1][2] Ensure vigorous stirring and consider grinding the base before use to increase its surface area.[2]

  • Solvent Choice: The solvent should be able to dissolve the reactants to a reasonable extent. If your starting materials are poorly soluble, consider screening different solvents or using a solvent mixture.[4]

  • Temperature and Reaction Time: These reactions often require heating (typically 80-110 °C).[3] If there is no reaction at a lower temperature, a higher temperature might be required. However, excessively high temperatures (>120 °C) can lead to catalyst decomposition.[3]

Issue 2: Side Product Formation

Q: My reaction is consuming the starting material, but I am getting significant side products instead of the desired amine. What are the common side reactions and how can I minimize them?

A: Several side reactions can compete with the desired amination.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, removing the halogen. This can be more prevalent with primary amines.[1] This issue is often ligand-dependent, and screening different phosphine ligands can help minimize this side reaction.[1] Lowering the reaction temperature or changing the base may also be beneficial.[4]

  • Biaryl Formation: This side product can form, especially when using chiral primary amines.[10] Optimizing the catalyst, ligand, and stoichiometry can help to minimize this.[10]

  • Reaction with Other Nucleophiles: If your substrate contains other nucleophilic groups (e.g., a phenol), these can also participate in the coupling reaction.[8] It may be necessary to protect these functional groups before the amination reaction.[8]

Data Presentation: Comparison of Reaction Components

The selection of the ligand, base, and solvent significantly impacts the outcome of a Buchwald-Hartwig amination. The following tables provide a summary of common choices and their general applicability.

Table 1: Ligand Selection Guide

Ligand TypeExamplesGeneral ApplicabilityNotes
Monodentate Phosphines P(o-tolyl)₃First-generation ligand, effective for secondary amines.[6]Not generally effective for primary amines due to competitive hydrodehalogenation.[6]
Bidentate Phosphines BINAP, DPPFGood for primary amines, can provide higher rates and yields.[6]Believed to prevent the formation of inactive palladium dimers.[6]
Bulky Alkylphosphines XPhos, SPhos, RuPhosHighly active for a wide range of amines and aryl halides, including chlorides.[5][6]Often the ligands of choice for challenging transformations.

Table 2: Base Selection Guide

BasepKaHCommon Use CasesPotential Issues
Sodium t-butoxide (NaOtBu) ~19Very common and effective for a wide range of substrates.[1][2]Can cause decomposition of substrates with base-sensitive functional groups.[1][2]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Useful for substrates with protic functional groups and for low-temperature aminations.[7]The solid base is air-sensitive.[7]
Cesium carbonate (Cs₂CO₃) ~10Good functional group tolerance.[2][7]Can be difficult to stir on a large scale.[7]
Potassium phosphate (K₃PO₄) ~12.3Excellent functional group tolerance, often used for amidation.[7]May require higher catalyst loadings and longer reaction times.[7]

Table 3: Solvent Selection Guide

SolventTypeCommon Use CasesNotes
Toluene / Xylene AromaticCommonly used, good balance of solubility and high boiling point.[1]
1,4-Dioxane EtherFrequently used.[1]Considered a high-impact solvent to be avoided if possible.[1]
THF / 2-MeTHF EtherGood general-purpose solvents. 2-MeTHF is a greener alternative.[1]
tert-Butanol (t-BuOH) AlcoholCan be beneficial for polar substrates.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a representative, non-optimized protocol for a small-scale reaction. Conditions should be optimized for specific substrates.

Preparation:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[1]

Inert Atmosphere: 2. Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

Reagent Addition: 3. Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).[1] 4. Add the amine (1.1-1.5 equiv.).[1] 5. Add the degassed solvent to achieve the desired concentration (e.g., 0.1-0.5 M).[1]

Reaction and Monitoring: 6. Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). 7. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

Workup: 8. Once the reaction is complete, allow it to cool to room temperature.[1] 9. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[1] 10. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Purification: 11. Purify the crude product by flash column chromatography.[1]

Protocol for Ligand Screening

When troubleshooting low conversion, screening a panel of ligands is a common and effective strategy.

  • Set up a parallel series of reactions in small vials.

  • To each vial, add the aryl halide, the palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst), and the base.

  • To each vial, add a different phosphine ligand from a pre-selected panel (e.g., a monodentate, a bidentate, and a bulky alkylphosphine ligand).

  • Add the amine and the solvent to all vials.

  • Run all reactions under the same conditions (temperature, time, concentration).

  • Analyze the conversion in each reaction by LC-MS or GC-MS to identify the most effective ligand.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_assoc Amine Association (R₂NH) PdII_complex->Amine_assoc Amido_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_assoc->Amido_complex Deprotonation Deprotonation (Base) Amido_complex->Deprotonation Reduct_Elim Reductive Elimination Deprotonation->Reduct_Elim Reduct_Elim->Pd0 Regenerates Catalyst Product Ar-NR₂ Reduct_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Is the Catalyst System Appropriate? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Screen_Ligands Screen Different Ligands (e.g., bulky, electron-rich) Check_Catalyst->Screen_Ligands No Screen_Base Screen Different Bases (Consider strength and solubility) Check_Conditions->Screen_Base No Success Improved Conversion Check_Conditions->Success Yes Use_Precatalyst Use a More Active Pre-catalyst Screen_Ligands->Use_Precatalyst Check_Inertness Verify Inert Atmosphere (Dry/Degassed Reagents) Use_Precatalyst->Check_Inertness Check_Inertness->Check_Conditions Screen_Solvent Screen Different Solvents (Improve solubility) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature and Reaction Time Screen_Solvent->Optimize_Temp Optimize_Temp->Success

Caption: A workflow for troubleshooting low conversion.

References

Technical Support Center: Purification Strategies for Products of 2-Bromo-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 2-Bromo-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: Common impurities depend on the reaction type. For Suzuki-Miyaura coupling reactions, which are frequently performed with this compound, you may encounter:

  • Unreacted Starting Materials: Residual this compound and the boronic acid or ester.

  • Homocoupling Products: Dimers of the boronic acid coupling partner or 6,6′-dimethyl-2,2′-bipyridine from the coupling of two this compound molecules.[1][2]

  • Protodeboronation Products: The boronic acid or ester is replaced by a hydrogen atom on the coupling partner.[2][3]

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the final product.[3][4]

  • Byproducts from the Base: Depending on the base and solvent, side reactions can lead to various impurities.

In other reactions, such as nucleophilic aromatic substitution, impurities may include unreacted starting materials, byproducts from side reactions, and degradation products.

Q2: How can I effectively remove residual palladium catalyst from my product?

A2: Residual palladium can often be problematic for downstream applications. Here are several strategies for its removal:

  • Filtration: After the reaction, filtering the mixture through a pad of celite or silica gel can remove a significant portion of the palladium.[3]

  • Chromatography: Standard silica gel column chromatography is often effective at separating the desired product from the palladium catalyst.

  • Scavenging Agents: There are commercially available scavenging resins with functional groups that chelate palladium. These can be stirred with the crude product solution and then filtered off.

  • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove palladium, although this may not be suitable for all products.

Q3: My pyridine-containing product is sticking to the silica gel column. How can I improve recovery?

A3: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor recovery.[5] Here are some solutions:

  • Use of Additives: Adding a small amount of a basic modifier to the eluent, such as triethylamine (TEA) (typically 0.1-1%), can help to saturate the acidic sites on the silica gel and improve the elution of the basic product.[5]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which has different surface properties than silica gel.[5]

  • Deactivated Silica: Using end-capped silica gel, where the silanol groups are chemically modified, can also reduce strong interactions.

  • Reverse-Phase Chromatography: For more polar pyridine derivatives, reverse-phase chromatography (e.g., using a C18 column) can be a good alternative to normal-phase chromatography.[5][6]

Q4: What is a good starting point for developing a recrystallization protocol for a substituted methylpyridine product?

A4: Recrystallization is a powerful purification technique for solid products. A systematic approach is key:

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product well when hot but poorly when cold. Common solvents to screen include hexanes, ethyl acetate, isopropanol, ethanol, methanol, acetonitrile, and water.[7][8]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent.[7]

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.[7]

    • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Difficult Purification: Product and Starting Material Co-elute The polarity of the product and the this compound starting material are very similar.- Optimize Chromatography: Use a shallower solvent gradient during column chromatography to improve separation. - Change Stationary Phase: Switch from silica gel to a different stationary phase like alumina or a bonded phase (e.g., cyano, diol).[5] - Derivative Formation: If possible, temporarily convert the product to a derivative with a significantly different polarity for purification, and then revert it to the desired product.
Low Yield After Aqueous Work-up The pyridine product, being basic, may be protonated by an acidic wash and partition into the aqueous layer.- Avoid Acidic Washes: Use neutral (brine) or basic (saturated sodium bicarbonate) aqueous solutions for washing.[3] - Re-extraction: If an acidic wash is necessary, basify the aqueous layer with a base like NaOH or NaHCO₃ and re-extract with an organic solvent to recover the product.
Significant Homocoupling of Boronic Acid in Suzuki Reactions The reaction conditions favor the coupling of two boronic acid molecules. This can be promoted by the presence of oxygen.- Thoroughly Degas: Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[3] - Optimize Catalyst/Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Consider screening different catalyst systems.[2]
Product Degradation on Silica Gel Column The acidic nature of silica gel can cause degradation of sensitive product molecules.- Deactivate Silica: Use silica gel that has been treated with a base like triethylamine. - Switch to Alumina: Use neutral or basic alumina as the stationary phase. - Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.
Peak Tailing in HPLC Analysis Strong interaction between the basic pyridine nitrogen and residual acidic silanol groups on the HPLC column stationary phase.[5]- Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with a buffer) can protonate the silanol groups, minimizing interaction.[5] - Use Mobile Phase Additives: Add a competing base like triethylamine (TEA) to the mobile phase.[5] - Use a Different Column: Employ a column with end-capped silica or a specialized column designed for basic compounds.[9]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol is a starting point and should be optimized for each specific product.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired product. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[10]

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with the solvent system determined by TLC.

    • A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be used to elute compounds with different polarities.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[3]

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and after heating. The ideal solvent will fully dissolve the compound when hot and show low solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[7]

Visualizations

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (Neutral or Basic Wash) start->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography (Silica or Alumina) is_solid->chromatography No pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for products of this compound reactions.

TroubleshootingFlow start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield impure_product Impure Product issue_type->impure_product Purity check_workup Check Aqueous Work-up pH (Was it acidic?) low_yield->check_workup coelution Co-elution of Impurities impure_product->coelution residual_catalyst Residual Catalyst Present? impure_product->residual_catalyst re_extract Basify and Re-extract Aqueous Layer check_workup->re_extract Yes column_loss Product Sticking to Column? check_workup->column_loss No add_tea Add TEA to Eluent or Switch to Alumina column_loss->add_tea Yes optimize_tlc Optimize TLC with Shallow Gradient coelution->optimize_tlc change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) optimize_tlc->change_stationary_phase scavenger Use Scavenging Agent or Filter through Celite residual_catalyst->scavenger

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Lithiation of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lithiation of 2-Bromo-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions during the lithiation of this compound?

A1: The two main competing pathways are metal-halogen exchange at the C2 position to form the desired 6-methylpyridin-2-yllithium, and deprotonation at either the methyl group (C7) or one of the ring protons (C3, C4, C5). The desired reaction is typically the metal-halogen exchange.

Q2: Which lithiating agent is best for achieving selective metal-halogen exchange over deprotonation?

A2: Strong, non-nucleophilic bases are generally preferred. While n-butyllithium (n-BuLi) is commonly used, it can sometimes lead to a mixture of products due to its nucleophilicity and basicity. Tert-butyllithium (t-BuLi) is often a better choice for clean lithium-halogen exchange as it is a stronger base and more sterically hindered, which can suppress competing deprotonation and addition reactions.[1] Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that typically favors deprotonation over metal-halogen exchange.[1]

Q3: What is the optimal temperature for the lithiation of this compound?

A3: Low temperatures are crucial to minimize side reactions. The reaction is typically performed at -78 °C (a dry ice/acetone bath) to ensure kinetic control and favor the desired lithium-halogen exchange.[2][3] Higher temperatures can lead to decomposition of the organolithium intermediate, decreased regioselectivity, and an increased rate of side reactions.

Q4: Can nucleophilic addition of the organolithium reagent to the pyridine ring be a problem?

A4: Yes, nucleophilic addition of alkyllithium reagents to the C=N bond of the pyridine ring is a known side reaction.[4] This can be minimized by using sterically hindered organolithiums like t-BuLi or by employing very low reaction temperatures. The use of hindered lithium amides like LDA or LTMP can also avoid this issue when direct deprotonation is the goal.[4]

Q5: What is "halogen dance" and can it occur in this reaction?

A5: Halogen dance is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring via a series of deprotonation and reprotonation steps. While less common for simple bromopyridines compared to more complex systems, it is a potential side reaction to be aware of, especially if reaction conditions are not carefully controlled.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Possible Cause Recommended Action
Inactive n-Butyllithium (n-BuLi) The molarity of commercially available n-BuLi can decrease over time. Always titrate your n-BuLi solution before use to ensure accurate stoichiometry.[2]
Presence of Moisture or Oxygen Organolithium reagents are extremely sensitive to atmospheric moisture and oxygen. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the experiment.[2]
Incorrect Reaction Temperature The lithium-halogen exchange is rapid, but side reactions are minimized at very low temperatures. Maintain a strict reaction temperature of -78 °C. Ensure the internal temperature does not rise significantly during the addition of n-BuLi.[2]
Poor Quality Starting Material Impurities in the this compound can interfere with the reaction. Ensure the starting material is pure and dry.
Insufficient Reaction Time While lithium-halogen exchange is fast, ensure the reaction proceeds to completion by allowing for adequate stirring time at low temperature after the addition of the organolithium reagent.
Problem 2: Formation of Multiple Products
Possible Cause Recommended Action
Competitive Deprotonation The organolithium reagent may be deprotonating the methyl group or ring protons. Consider using a more sterically hindered and/or less basic reagent if deprotonation is a major issue. Alternatively, changing the solvent may alter the selectivity.
Di-lithiation If an excess of the organolithium reagent is used, or if the reaction temperature is too high, di-lithiation can occur. Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents for monolithiation).[2]
Reaction with Solvent Ethereal solvents like THF can be deprotonated by strong organolithium reagents at temperatures above -20 °C. Maintain low temperatures throughout the reaction and quenching process.
Side reactions with electrophile The electrophile may react with the organolithium reagent before it can react with the lithiated pyridine. Ensure the electrophile is added slowly at low temperature.

Experimental Protocols

Protocol 1: General Procedure for Lithium-Halogen Exchange of this compound

This protocol is a general guideline and may require optimization for specific electrophiles.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, Diethyl ether, or Dichloromethane)[5]

  • n-Butyllithium (or other organolithium reagent) in a suitable solvent (e.g., hexanes)

  • Electrophile

  • Anhydrous quenching solution (e.g., saturated aqueous NH4Cl)

  • Dry ice/acetone bath

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried or oven-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a freshly titrated solution of the organolithium reagent (1.0-1.1 eq.) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophile Addition: Add the electrophile (1.2-1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours. The optimal time will depend on the electrophile.

  • Quenching: Quench the reaction at -78 °C by the slow addition of the anhydrous quenching solution.

  • Workup: Allow the reaction mixture to warm to room temperature. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

experimental_workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble flame-dried glassware under inert atmosphere dissolve 2. Dissolve this compound in anhydrous solvent setup->dissolve cool 3. Cool to -78 °C dissolve->cool lithiate 4. Add organolithium reagent dropwise at -78 °C cool->lithiate stir1 5. Stir for 30-60 min at -78 °C lithiate->stir1 electrophile 6. Add electrophile dropwise at -78 °C stir1->electrophile stir2 7. Stir for 1-3 hours at -78 °C electrophile->stir2 quench 8. Quench reaction at -78 °C stir2->quench workup 9. Warm to RT, extract, wash, and dry quench->workup purify 10. Purify product workup->purify

Caption: Experimental workflow for the lithiation of this compound.

side_reactions start This compound + R-Li desired Desired Product: 6-Methylpyridin-2-yllithium (Metal-Halogen Exchange) start->desired Low Temp (-78 °C) Sterically hindered R-Li (e.g., t-BuLi) deprotonation Side Product: Deprotonation (Methyl or Ring) start->deprotonation Higher Temp Strong, non-hindered base (e.g., n-BuLi) LDA favors deprotonation addition Side Product: Nucleophilic Addition to Pyridine Ring start->addition Less hindered R-Li (e.g., n-BuLi) Higher Temp halogen_dance Side Product: Halogen Dance start->halogen_dance Sub-optimal conditions

Caption: Potential reaction pathways in the lithiation of this compound.

References

Technical Support Center: Improving the Regioselectivity of Reactions with 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving regioselectivity and troubleshooting common issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: What are the key factors governing reactivity and regioselectivity in reactions involving this compound?

A1: The reactivity of this compound is primarily dictated by the electronic properties of the pyridine ring and the position of the substituents.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which creates a partial positive charge (δ+) on the α-carbons (C2 and C6). This makes the C2 position, where the bromine is located, highly susceptible to nucleophilic attack and oxidative addition by a palladium catalyst in cross-coupling reactions.[1]

  • Steric Hindrance: The methyl group at the C6 position provides steric bulk, which can influence the approach of reagents. However, in most cross-coupling reactions, the reactivity of the C2-Br bond dominates.

  • Reaction Type:

    • In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reaction will overwhelmingly occur at the C2 position due to the presence of the carbon-bromine bond, which is the site of oxidative addition.[2]

    • In lithiations , the outcome depends on the conditions. A standard metal-halogen exchange with reagents like n-butyllithium (nBuLi) will occur at the C2 position, replacing the bromine with lithium.[3][4] However, using a "superbase" like nBuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) can induce direct deprotonation (lithiation) at the C6 position, providing a route to functionalization at a different site.[5][6][7]

Q2: My Suzuki-Miyaura cross-coupling reaction with this compound is giving a low yield. What should I troubleshoot?

A2: Low yields in Suzuki couplings with 2-pyridyl halides are a common issue. The primary suspect is often catalyst inhibition by the pyridine nitrogen, but other factors are also critical.

  • Catalyst and Ligand Choice: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[8] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) can help prevent this and promote the desired catalytic cycle.[9][10]

  • Base Selection: The choice of base is crucial. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base's strength and solubility can significantly impact the transmetalation step.

  • Solvent System: Anhydrous and degassed solvents are essential. A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8]

  • Reagent Quality: Ensure the boronic acid is pure and not degraded (protodeboronation can be an issue). The palladium catalyst and ligands should be handled under an inert atmosphere.

  • Temperature: Reactions are typically heated (80-120 °C) to drive the reaction to completion.[8]

Below is a troubleshooting workflow to diagnose potential issues.

G start Low Yield in Suzuki Coupling reagent_check Are reagents (boronic acid, solvent) pure and anhydrous? start->reagent_check atmosphere_check Was the reaction performed under a strict inert atmosphere? reagent_check->atmosphere_check Yes purify_reagents Action: Purify/dry reagents. Use fresh boronic acid. reagent_check->purify_reagents No catalyst_check Is the catalyst/ligand system appropriate for a 2-pyridyl substrate? atmosphere_check->catalyst_check Yes degas_solvent Action: Thoroughly degas solvents. Use Schlenk techniques. atmosphere_check->degas_solvent No conditions_check Are the base, temperature, and reaction time optimized? catalyst_check->conditions_check Yes change_ligand Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). catalyst_check->change_ligand No optimize_conditions Action: Screen different bases (K3PO4, Cs2CO3). Increase temperature or time. conditions_check->optimize_conditions No success Problem Solved conditions_check->success Yes purify_reagents->success degas_solvent->success change_ligand->success optimize_conditions->success

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Q3: How can I achieve selective functionalization at the C6 position next to the methyl group?

A3: While cross-coupling reactions are directed by the C-Br bond at C2, functionalization at C6 is possible through directed ortho-metalation (DoM). This involves deprotonating the C6 position with a strong, sterically hindered base.

  • Method: The most effective method is using a mixed-base system like n-BuLi with lithium 2-(dimethylamino)ethoxide (LiDMAE).[5] This "superbase" has been shown to regioselectively deprotonate 2-substituted pyridines at the C6 position.[6][7]

  • Mechanism: The LiDMAE likely coordinates to the pyridine nitrogen, directing the n-BuLi to deprotonate the adjacent C6 position, which is sterically less accessible but electronically favored for deprotonation in this complex. The resulting 6-lithiated species can then be quenched with various electrophiles (e.g., I₂, Me₃SiCl, aldehydes) to install a new functional group.[11]

Q4: What are the best practices for setting up a Buchwald-Hartwig amination with this compound?

A4: Success in Buchwald-Hartwig aminations relies heavily on the rigorous exclusion of air and moisture.

  • Inert Atmosphere: All reagents should be handled under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[12][13]

  • Anhydrous Reagents: Use anhydrous, degassed solvents (e.g., toluene, dioxane). The amine and base (typically a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄) must be pure and dry.

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP, XPhos, dppf) is required.[13][14] The choice of ligand often depends on the specific amine being coupled.

  • Sealed Reactions: If using a volatile amine (e.g., dimethylamine), the reaction should be performed in a sealed tube to prevent its evaporation upon heating.[15]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for common transformations of this compound, compiled from literature sources.

Table 1: Buchwald-Hartwig Amination of this compound

Amine Catalyst System Base Solvent Temp. (°C) Yield (%) Reference

| (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 |[12][14] |

Table 2: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives (Illustrative Examples)

Boronic Acid Catalyst System Base Solvent Temp. (°C) Yield (%) Reference
Aryl/Heteroaryl Boronic Acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane / H₂O 90-100 Good to Excellent [16]
Aryl/Heteroaryl Boronic Acid Pd(OAc)₂ K₂CO₃ Isopropanol / H₂O 80 Good to Excellent [16]

| Lithium 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | 63-82 |[17] |

Key Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol is adapted from established procedures for the amination of 2-bromopyridines.[12][14]

Materials:

  • This compound (1.0 equiv)

  • (+/-)-trans-1,2-diaminocyclohexane (0.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, and NaOt-Bu.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C with stirring for 4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[12]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound.[8][16]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • Anhydrous 1,4-dioxane and deionized water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Seal the vessel with a septum, then evacuate and backfill with argon (repeat 3x).

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Visualizations of Key Concepts and Workflows

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat & Stir (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench/Dilute cool->quench extract Extract with Organic Solvent quench->extract purify Dry & Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

G pd0 Pd(0)L2 pdiia R-Pd(II)-X L2 pd0->pdiia Oxidative Addition pdiib R-Pd(II)-R' L2 pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R-R' reagents1 R-X reagents2 R'-B(OH)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Managing temperature control in large-scale 2-Bromo-6-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing temperature control for the large-scale synthesis of 2-Bromo-6-methylpyridine, a critical process for researchers, scientists, and drug development professionals. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in the large-scale synthesis of this compound?

A1: Precise temperature control is paramount due to several factors. The primary synthesis route involves a Sandmeyer-type reaction, which includes a highly exothermic diazotization step.[1][2] Failure to manage the heat generated can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a surge in temperature and pressure, equipment failure, and the release of toxic materials.[3][4][5] The rule of thumb is that the reaction rate, and thus heat generation, can double with every 10°C increase in temperature.[4] Furthermore, the diazonium salt intermediate is often unstable at higher temperatures and can decompose, leading to reduced yield and the formation of impurities.[6]

Q2: What are the most temperature-sensitive steps during the synthesis?

A2: The most critical steps requiring strict temperature management are:

  • Diazotization: The dropwise addition of sodium nitrite to the acidic solution of 2-Amino-6-methylpyridine is highly exothermic and must be performed at low temperatures (typically -10°C to 0°C) to prevent the decomposition of the unstable diazonium salt.[1][6][7]

  • Bromine Addition: The initial addition of bromine to the hydrobromic acid solution should also be conducted at low temperatures (0°C or lower) to control the reaction rate.[7]

  • Neutralization: The final work-up step, which often involves neutralizing the highly acidic reaction mixture with a strong base like sodium hydroxide, is also very exothermic. Care must be taken to keep the temperature from rising significantly during this process.[1]

Q3: What is a thermal runaway reaction and how can it be prevented in this synthesis?

A3: A thermal runaway is a cycle in which an exothermic reaction generates heat faster than it can be removed by the cooling system.[4] This causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to even faster heat generation.[4] This can result in explosions, fires, or catastrophic equipment failure.[3][4]

Prevention strategies are crucial, especially during scale-up:

  • Efficient Cooling: Utilize robust cooling systems like ice-salt baths or reactor cooling jackets to maintain the specified low temperatures.[1][7]

  • Slow Reagent Addition: Add critical reagents like sodium nitrite and sodium hydroxide solution slowly and dropwise to allow the cooling system to dissipate the generated heat effectively.[1][6]

  • Vigorous Stirring: Ensure efficient agitation to prevent the formation of localized "hot spots" and maintain a uniform temperature throughout the reaction mixture.[5][7]

  • Process Monitoring: Continuously monitor the internal temperature of the reactor.

  • Scale-up Considerations: Be aware that as batch size increases, the ratio of volume (heat generation) to surface area (heat removal) also increases, making heat management more challenging.[4]

Q4: What are the typical operating temperatures and reaction parameters for this synthesis?

A4: The following table summarizes key quantitative data from established protocols.

ParameterValueReference
Starting Material 2-Amino-6-methylpyridine (2-Aminopicoline)[1]
Bromine Addition Temp. Maintained at 0°C or lower[7]
Diazotization Temp. -10°C to 0°C[1][6][7]
NaNO₂ Addition Time Approx. 40 min - 2 hours[1][7]
Neutralization Temp. Kept below 0°C to 20°C[1][6]
Overall Reaction Time Approx. 3-4 hours before work-up[1]

Troubleshooting Guide

Issue 1: Uncontrolled Temperature Increase (Exotherm)

  • Possible Causes:

    • Addition rate of sodium nitrite or sodium hydroxide is too fast.

    • Cooling system is inefficient or has failed.

    • Inadequate stirring leading to localized hot spots.[5]

  • Solutions:

    • Immediately stop the addition of the reagent.

    • Increase the cooling capacity (e.g., add more dry ice or salt to the cooling bath).

    • Ensure the stirrer is functioning correctly and providing vigorous agitation.

    • If the temperature continues to rise rapidly, prepare for emergency shutdown procedures as per your site's safety protocol.

Issue 2: Low Product Yield or Significant Byproduct Formation

  • Possible Causes:

    • Reaction temperature was too high during diazotization, causing the diazonium salt to decompose.[6]

    • Elevated temperatures led to the formation of di-brominated or other side products.[6]

    • Incomplete reaction due to temperatures being too low or insufficient reaction time.

  • Solutions:

    • Verify Thermocouple Accuracy: Ensure your temperature monitoring equipment is calibrated and correctly placed within the reaction mixture.

    • Optimize Cooling: For future batches, improve the efficiency of the cooling bath. Ensure the reactor is adequately submerged.

    • Strict Reagent Addition: Adhere strictly to a slow, controlled addition rate for all critical reagents.

    • Monitor Reaction: Use TLC or GC to monitor the reaction's progress to ensure the starting material is consumed before proceeding to work-up.[6]

Experimental Protocols

Protocol: Synthesis of this compound via Diazotization

This protocol is a composite based on established laboratory procedures.[1][7]

Materials:

  • 2-Amino-6-methylpyridine (2-aminopicoline)

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid.

  • Cooling: Cool the flask and its contents to -10°C using an ice-salt bath.[1]

  • Addition of Starting Material: Slowly add 2-Amino-6-methylpyridine to the cold HBr solution with continuous stirring.

  • Bromine Addition: While maintaining the temperature at or below 0°C, add bromine dropwise over a period of approximately 40 minutes.[1][7]

  • Diazotization: Prepare a solution of sodium nitrite in water. Cool this solution. Add the sodium nitrite solution dropwise to the reaction mixture over 1.5 to 2 hours, ensuring the internal temperature is carefully maintained between -10°C and -5°C.[1]

  • Stirring: After the addition is complete, continue to stir the mixture at this low temperature for an additional 1.5 hours.[1]

  • Neutralization: Prepare a cold solution of sodium hydroxide in water. Add this basic solution dropwise to the reaction mixture. This step is highly exothermic; the addition rate must be controlled to ensure the temperature does not rise above 0°C.[1]

  • Warm-up & Extraction: Once neutralization is complete, allow the mixture to slowly warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether multiple times.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as an oil.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Work-up & Isolation A Combine 2-Amino-6-methylpyridine and 48% HBr B Cool Mixture to -10°C A->B C Add Bromine Dropwise (Maintain T ≤ 0°C) B->C D Add NaNO₂ Solution Dropwise (Maintain T at -10 to -5°C) C->D E Stir for 1.5 hours at Low Temperature D->E F Neutralize with Cold NaOH (Maintain T ≤ 0°C) E->F G Warm to Room Temp. F->G H Extract with Ether G->H I Dry & Concentrate H->I J Crude Product I->J

Caption: Experimental workflow for this compound synthesis.

G Start Uncontrolled Temperature Increase Detected Stop Stop Reagent Addition IMMEDIATELY Start->Stop CheckCooling Verify Cooling System Function & Capacity Stop->CheckCooling CheckStirring Verify Agitation (Speed & Vortex) Stop->CheckStirring TempFalling Is Temperature Decreasing? CheckCooling->TempFalling CheckStirring->TempFalling Resume Resume Process with Slower Addition Rate TempFalling->Resume Yes Emergency Initiate Emergency Shutdown Protocol TempFalling->Emergency No G cluster_causes Primary Causes cluster_event Initiating Event cluster_consequences Potential Consequences C1 Rapid Reagent Addition Event Heat Generation > Heat Removal C1->Event C2 Cooling Failure C2->Event C3 Poor Agitation C3->Event C4 Incorrect Scale-up Calculation C4->Event Runaway Thermal Runaway Event->Runaway R1 Pressure Buildup R4 Equipment Failure (Explosion) R1->R4 R2 Boiling of Solvents R2->R4 R3 Side Reactions & Decomposition R5 Toxic Gas Release R3->R5 Runaway->R1 Runaway->R2 Runaway->R3

References

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 2-Bromo-6-methylpyridine reaction mixtures.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts and provides structured, actionable solutions.

Issue 1: High Levels of Residual Palladium After Standard Work-up

  • Possible Cause: The palladium species remaining in the reaction mixture is soluble and not easily removed by simple filtration. The pyridine nitrogen in this compound can coordinate with palladium, potentially increasing its solubility in organic solvents.[1]

  • Suggested Solutions:

    • Employ a Metal Scavenger: Solid-supported scavengers are highly effective at removing soluble palladium. Thiol-functionalized silica scavengers are a common and robust choice for various palladium species.[1][2]

    • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, it can sometimes lead to the loss of the desired product due to non-specific adsorption.[3]

    • Crystallization: In some cases, crystallization of the product can effectively remove palladium impurities. This can sometimes be enhanced by the addition of a co-solvent or an anti-solvent.[4]

Issue 2: Low Efficiency of Palladium Scavengers

  • Possible Cause:

    • Incorrect Scavenger Selection: The effectiveness of a scavenger can depend on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).[5]

    • Insufficient Scavenger Loading or Reaction Time: Incomplete removal may occur if the amount of scavenger is too low or the treatment time is too short.

    • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from efficiently coming into contact with the palladium species in the solution.[6]

  • Suggested Solutions:

    • Screen Different Scavengers: Perform small-scale screening experiments with various scavengers (e.g., thiol-based, amine-based, or triaminetetraacetic acid-functionalized) to identify the most effective one for your specific reaction conditions.[1]

    • Optimize Scavenging Conditions: Increase the equivalents of the scavenger relative to the initial palladium loading. A typical starting point is 4-8 molar equivalents.[1] Additionally, optimizing the stirring time and temperature (e.g., 40-50 °C) can improve scavenging kinetics.[6]

    • Ensure Vigorous Mixing: Maintain efficient stirring throughout the scavenging process to ensure good contact between the scavenger and the solution.

Issue 3: Significant Product Loss During Purification

  • Possible Cause:

    • Non-specific Adsorption: The product may be adsorbing to the activated carbon or the scavenger material. This is a known issue, particularly with activated carbon.[3]

    • Co-precipitation: The product might precipitate out of solution along with the palladium-scavenger complex.

  • Suggested Solutions:

    • Choose a More Selective Scavenger: Silica-based scavengers can sometimes offer higher product recovery compared to activated carbon.[1]

    • Optimize Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal to minimize product loss.[6]

    • Thorough Washing: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[1]

    • Solvent System Adjustment: Ensure the product remains fully dissolved in the chosen solvent at the scavenging temperature. A co-solvent may be necessary to maintain solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reaction mixtures containing pyridine derivatives?

A1: The most prevalent methods include:

  • Filtration through Celite: This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C).[7]

  • Adsorption on Activated Carbon: A widely used and cost-effective method, though it can sometimes lead to product loss.[3]

  • Use of Metal Scavengers: Highly effective for removing soluble palladium species. Thiol-functionalized silica scavengers are a popular choice.[1][2]

  • Chromatography: Column chromatography can be very effective but may be less practical for large-scale purifications.[7]

  • Crystallization: Can be a highly effective final purification step to reduce palladium levels.[4]

Q2: How does the pyridine nitrogen in this compound affect palladium removal?

A2: The basic nitrogen atom in the pyridine ring can coordinate to palladium species. This interaction can increase the solubility of the palladium complex, making it more challenging to remove by simple filtration. However, this coordination can also be leveraged by certain scavengers designed to chelate metals.[1]

Q3: What are the typical acceptable limits for palladium in active pharmaceutical ingredients (APIs)?

A3: Regulatory agencies have strict guidelines for elemental impurities in APIs. For example, the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a limit for palladium. It is crucial to consult the relevant regulatory guidelines for specific acceptable limits.

Q4: How can I quantify the amount of residual palladium in my sample?

A4: The most common and accurate methods for quantifying trace levels of palladium are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for trace metal analysis.[8]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used method for elemental analysis.

  • Atomic Absorption Spectroscopy (AAS): A well-established technique for quantifying metal concentrations.

Data Presentation

Table 1: Comparison of Palladium Removal Methodologies

MethodTypical Loading/ConditionsInitial Pd (ppm)Final Pd (ppm)Efficiency (%)Notes
Activated Carbon 5-10 wt% relative to crude product, RT or 40-50 °C, 1-18 h300[4]<1[4]>99Can lead to product loss due to non-specific adsorption.[3]
Thiol-based Silica Scavenger (e.g., SiliaMetS Thiol) 4-8 molar equivalents relative to Pd, RT or 35-50 °C, 1-4 h[1]150-220<1>99Highly effective for a variety of palladium species with good product recovery.[9]
MP-TMT Scavenger 0.20 wt, in DMF, overnight[4]330[4]10-30[4]~91-97Macroporous polystyrene-bound trimercaptotriazine scavenger.[10]
QuadraSil™ MP 0.5 g per 10 mL of solution, RT, <20 min[11]1000[11]<50>95Mercaptopropyl functionalized silica.[11]
Crystallization Varies depending on solvent/anti-solvent system8000[4]<30[4]>99Often used as a final purification step.
Column Chromatography followed by Scavenger N/A>1000[12]<50>95A highly effective combination for achieving very low palladium levels.[8]

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.

  • Stirring: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Prepare a pad of Celite (1-2 cm thick) in a sintered glass funnel. Filter the reaction mixture through the Celite pad to remove the activated carbon.

  • Washing: Wash the Celite/carbon cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Determine the final palladium concentration using a suitable analytical technique such as ICP-MS.

Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

  • Dissolution: Dissolve the crude this compound product in an appropriate organic solvent (e.g., THF, DCM, toluene).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst used) to the solution.[1]

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-50 °C) for 1-4 hours.[1]

  • Filtration: Filter the mixture through a simple filter paper or a short plug of Celite to remove the solid-supported scavenger.

  • Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Quantify the residual palladium content in the purified product using ICP-MS or a similar technique.

Mandatory Visualization

Palladium_Removal_Workflow cluster_start Initial Reaction Work-up cluster_decision Select Removal Method cluster_methods Purification Methods cluster_analysis Analysis and Final Product Start Crude Reaction Mixture (this compound + Pd) Decision Is Palladium Heterogeneous (e.g., Pd/C)? Start->Decision Filtration Filtration through Celite Decision->Filtration Yes Scavenging Scavenger Treatment (e.g., Thiol-Silica) Decision->Scavenging No (Soluble Pd) Analysis Analyze Residual Pd (ICP-MS) Filtration->Analysis ActivatedCarbon Activated Carbon Treatment Scavenging->ActivatedCarbon Alternative Scavenging->Analysis ActivatedCarbon->Analysis PurifiedProduct Purified Product Analysis->PurifiedProduct If Pd < Limit

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Logic Start High Residual Palladium? Scavenger Used Scavenger? Start->Scavenger Yes ProductLoss Significant Product Loss? Start->ProductLoss No Optimize Optimize Scavenger: - Increase Equivalents - Increase Time/Temp - Screen Scavengers Scavenger->Optimize Yes Scavenger->ProductLoss No Success Problem Resolved Optimize->Success Carbon Used Activated Carbon? ProductLoss->Carbon Yes SelectiveScavenger Switch to More Selective Scavenger ProductLoss->SelectiveScavenger No OptimizeCarbon Optimize Carbon: - Reduce Loading - Wash Thoroughly Carbon->OptimizeCarbon Yes Carbon->SelectiveScavenger No OptimizeCarbon->Success SelectiveScavenger->Success

Caption: Troubleshooting logic for palladium removal issues.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the steric hindrance of 2-Bromo-6-methylpyridine in various chemical reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Catalyst Inactivity/Decomposition: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.[1] The pyridine nitrogen can also poison the catalyst.[2][3] 2. Ineffective Ligand: The chosen phosphine ligand may not be sterically bulky or electron-rich enough to overcome the steric hindrance and facilitate the reaction.[1] 3. Suboptimal Base: The base may be too weak to facilitate the catalytic cycle effectively or may have poor solubility.[1] 4. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.[2]1. Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst (e.g., G3 or G4 palladacycle) that readily forms the active LPd(0) species.[1] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1.5:1) if using a Pd(II) source like Pd(OAc)₂.[1] 2. Employ Bulky, Electron-Rich Ligands: Use bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos, which are effective for challenging substrates.[1] 3. Select a Strong, Soluble Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice for many cross-coupling reactions.[1] For Suzuki reactions, potassium phosphate (K₃PO₄) is often used.[4] 4. Increase Reaction Temperature: Gradually increase the temperature, typically in the range of 80-120 °C, while monitoring for catalyst decomposition.[1][2]
Slow Reaction Rate 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the sterically hindered substrate. 2. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.[2] 3. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and slow reaction rates.1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the reaction rate.[1] 2. Optimize Solvent: Toluene and 1,4-dioxane are commonly used and effective solvents for many cross-coupling reactions.[2] Ensure the use of anhydrous, degassed solvents.[3] 3. Ensure Efficient Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous.
Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[3] 2. Suboptimal Ligand: The ligand may not effectively suppress side reactions. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts.[3]1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[3] 2. Use Bulky Ligands: Sterically hindered ligands can disfavor pathways leading to side products like hydrodehalogenation.[1] 3. Optimize Reactant Ratios: Typically, a slight excess of the coupling partner (e.g., 1.1 to 1.5 equivalents of boronic acid in a Suzuki reaction) is used.[3]
Catalyst Turns Black (Palladium Black Formation) 1. Catalyst Decomposition: The palladium catalyst has precipitated out of the solution, indicating decomposition.[2] 2. High Reaction Temperature: Excessive heat can cause the catalyst to decompose.[2] 3. Insufficient Ligand: The ligand may not be present in a sufficient amount to stabilize the palladium(0) species.[3]1. Use a More Robust Catalyst System: Employ pre-catalysts or more stable ligand systems. 2. Lower the Reaction Temperature: Reduce the temperature to 80-90 °C and increase the reaction time if necessary.[2] 3. Increase Ligand-to-Palladium Ratio: A slight increase in the ligand-to-palladium ratio can help stabilize the catalyst.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

The primary challenges with this compound stem from:

  • Steric Hindrance: The methyl group at the 6-position sterically hinders the approach of reagents to the bromine atom at the 2-position.[5][6] This can slow down the rate-determining oxidative addition step in many catalytic cycles.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2][3] This is a common issue with 2-halopyridine substrates.[7]

  • Electronic Effects: The pyridine ring is electron-deficient, which can influence the reactivity of the C-Br bond.[4]

Q2: Which palladium catalysts and ligands are most effective for Suzuki-Miyaura coupling with this compound?

For Suzuki-Miyaura coupling of sterically hindered and electron-deficient substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred.[3][4] These ligands help to stabilize the palladium catalyst, facilitate oxidative addition, and prevent catalyst inhibition by the pyridine nitrogen.[4][7]

Catalyst SystemLigandTypical BaseSolventExpected Performance
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O or Dioxane/H₂OHigh Yields[3][8]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene/H₂O or Dioxane/H₂OHigh Yields[3]
Pd(PPh₃)₄PPh₃K₂CO₃ or K₃PO₄Dioxane/H₂OGood to Excellent Yields[8]

Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

Successful Buchwald-Hartwig amination of this compound requires careful selection of the catalyst, ligand, and base.

  • Catalyst and Ligand: Similar to Suzuki coupling, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos are highly effective.[1] The use of palladium pre-catalysts is also recommended to ensure the efficient formation of the active Pd(0) species.[1]

  • Base: A strong, non-nucleophilic base with good solubility is crucial. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1]

  • Solvent: Anhydrous, non-coordinating, high-boiling solvents like toluene or dioxane are preferred.[1]

Q4: Can Sonogashira coupling be performed on this compound?

Yes, Sonogashira coupling can be performed on 2-bromopyridines.[9] The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine or diisopropylamine, which can also serve as the solvent.[10] While direct data for this compound is not as prevalent, other functionalized bromopyridines show excellent reactivity in Sonogashira couplings.[9]

Q5: Are there alternative methods to functionalize this compound that avoid cross-coupling reactions?

While cross-coupling reactions are very powerful, other methods can be considered:

  • Lithiation-Substitution: Deprotonation of the methyl group using a strong base like n-butyllithium, followed by reaction with an electrophile. The acidity of the methyl protons at the 2-position is increased due to the electron-withdrawing nature of the pyridine nitrogen.[11]

  • Nucleophilic Aromatic Substitution (SNAr): Although less common for bromides compared to fluorides or chlorides, under certain conditions with highly activated systems or strong nucleophiles, SNAr could be a possibility.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)[4]

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)[4]

  • Ligand (e.g., SPhos, 4-10 mol%)[4]

  • Base (e.g., K₃PO₄, 2-3 eq)[4]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[4]

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[4]

  • Add the palladium precursor and the ligand under a positive flow of inert gas.[4]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and may need to be optimized.

Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.2 - 1.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the base to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues.[2]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Visualizations

experimental_workflow start Start: Reaction Setup reagents Combine this compound, Coupling Partner, and Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-120 °C, 12-24h) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor incomplete Incomplete Reaction? monitor->incomplete workup Reaction Workup (Quench, Extract, Wash, Dry) purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product incomplete->workup No troubleshoot Troubleshoot: - Increase Temperature - Change Ligand/Base - Increase Catalyst Load incomplete->troubleshoot Yes troubleshoot->reaction troubleshooting_flowchart start Low or No Yield? check_catalyst Is Catalyst Active? (e.g., no Pd black) start->check_catalyst Yes check_conditions Are Reaction Conditions Optimal? (Temp, Time, Solvent) check_catalyst->check_conditions Yes solution_catalyst Use Pre-catalyst or Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->solution_catalyst No check_reagents Are Reagents Pure & Atmosphere Inert? check_conditions->check_reagents Yes solution_conditions Increase Temperature (80-120 °C) Increase Reaction Time Use Anhydrous, Degassed Solvent check_conditions->solution_conditions No solution_reagents Purify Reagents Thoroughly Degas Solvents Ensure Inert Atmosphere check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_catalyst->success solution_conditions->success solution_reagents->success

References

Water-sensitive steps in the synthesis and use of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the synthesis and use of 2-Bromo-6-methylpyridine, with a particular focus on water-sensitive steps.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself sensitive to water?

A1: this compound is a relatively stable compound and is not acutely sensitive to water under standard storage conditions. Synthesis procedures for this compound can even involve aqueous media.[1] However, for its primary applications in organometallic chemistry, the presence of water is highly detrimental.

Q2: What are the most critical water-sensitive applications of this compound?

A2: The most critical water-sensitive applications are Grignard reagent formation and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions require strictly anhydrous conditions to proceed efficiently and avoid significant yield loss.[2][3]

Q3: Why is water so detrimental to Grignard reagent formation with this compound?

A3: Grignard reagents are potent bases and will react readily with even trace amounts of water in an acid-base reaction. This reaction consumes the Grignard reagent, forming 6-methylpyridine and magnesium salts, thereby reducing or completely inhibiting the desired reaction with your electrophile. All glassware must be rigorously dried, and anhydrous solvents are essential.[3]

Q4: How does water affect palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination?

A4: Water can negatively impact these reactions in several ways:

  • Catalyst Decomposition: The presence of water can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black, which is catalytically inactive.[2]

  • Side Reactions: In Suzuki-Miyaura coupling, water can promote the undesirable protodeboronation of the boronic acid coupling partner.[4]

  • Reagent Incompatibility: Some bases used in these reactions are sensitive to water.

Q5: How can I ensure anhydrous conditions for my reactions?

A5: To ensure anhydrous conditions, all glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., argon or nitrogen). Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles. Reactions should be set up and run under a positive pressure of an inert gas.[5][6]

Troubleshooting Guides

Issue 1: Low or No Yield in Grignard Reagent Formation
Symptom Potential Cause Recommended Solution
Reaction fails to initiate.Magnesium surface is passivated with magnesium oxide.Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[7]
Trace amounts of water are present in the glassware or solvent.Thoroughly oven-dry all glassware and use freshly opened or distilled anhydrous solvents.[8]
Low yield of the desired product after reaction with an electrophile.Grignard reagent was consumed by reaction with water.Ensure all reagents and equipment are scrupulously dry.[3]
Wurtz-type homocoupling of this compound.Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.[7]
Issue 2: Poor Results in Suzuki-Miyaura Coupling
Symptom Potential Cause Recommended Solution
Low or no conversion of starting material.Palladium catalyst has been deactivated.Ensure the reaction is thoroughly degassed to remove oxygen. Use fresh, high-purity catalyst and ligands.[2]
The pyridine nitrogen is inhibiting the catalyst.Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[2]
Significant formation of 6-methylpyridine (debromination).Protodeboronation of the boronic acid coupling partner.Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters).[4]
Formation of palladium black.Catalyst decomposition.This can be caused by the presence of water or oxygen, or by excessively high reaction temperatures. Ensure rigorous inert atmosphere and consider lowering the reaction temperature.[2]
Issue 3: Failed Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Solution
Reaction stalls or gives low yield.Catalyst poisoning by the pyridine nitrogen.This is a common issue with 2-halopyridines. Use bulky phosphine ligands like (±)-BINAP or XPhos to mitigate this effect.[2][9]
Ineffective base.The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective. Ensure the base is anhydrous and finely powdered.[9]
Presence of water or oxygen.These reactions are highly sensitive to air and moisture. Use anhydrous, degassed solvents and maintain a strict inert atmosphere throughout the experiment.[2][10]

Experimental Protocols

Protocol 1: Grignard Reagent Formation and Reaction with an Electrophile (Anhydrous Conditions)

This protocol is adapted for this compound from standard Grignard procedures.[5][7]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Electrophile (e.g., an aldehyde or ketone)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of argon or nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere. Add a single crystal of iodine and gently warm the flask until the purple vapor is observed. Allow to cool.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing.

  • Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (1.0 equivalent) in anhydrous THF dropwise.

  • Work-up: After the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound (Anhydrous Conditions)

This is a general protocol based on established methods for similar substrates.[11]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the palladium catalyst and the degassed solvent via syringe.

  • Reaction: Heat the mixture at 80-100 °C with stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound (Anhydrous Conditions)

This protocol is based on a literature procedure.[9]

Materials:

  • This compound

  • Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane, 0.5 equivalents)

  • Palladium precatalyst (e.g., [Pd₂(dba)₃], 2 mol%)

  • Ligand (e.g., (±)-BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the amine, the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the resulting mixture to 80 °C with stirring for 4 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Reactants (this compound, Coupling Partner, Base) add_catalyst Add Pd Catalyst & Ligand prep_reagents->add_catalyst add_solvent Add Anhydrous, Degassed Solvent add_catalyst->add_solvent heat_stir Heat & Stir (Monitor by TLC/LC-MS) add_solvent->heat_stir quench Quench Reaction heat_stir->quench extract Aqueous Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low or No Product Yield check_water Suspect Water Contamination? start->check_water check_catalyst Catalyst or Reagent Issue? check_water->check_catalyst No dry_glassware Action: Rigorously Dry Glassware & Solvents check_water->dry_glassware Yes check_conditions Suboptimal Conditions? check_catalyst->check_conditions No fresh_reagents Action: Use Fresh Catalyst, Ligand, and Base check_catalyst->fresh_reagents Yes optimize_ligand Action: Screen Bulky Phosphine Ligands check_conditions->optimize_ligand Yes use_inert Action: Ensure Strict Inert Atmosphere dry_glassware->use_inert optimize_temp_base Action: Vary Temperature and Base optimize_ligand->optimize_temp_base

Caption: Troubleshooting logic for low-yielding reactions.

References

Technical Support Center: Characterization of Unexpected Products in 2-Bromo-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products in reactions involving 2-Bromo-6-methylpyridine.

I. Frequently Asked Questions (FAQs)

Q1: We are observing a significant amount of a dimeric byproduct, 6,6'-dimethyl-2,2'-bipyridine, in our palladium-catalyzed cross-coupling reaction. What is the likely cause?

A1: The formation of a bipyridine dimer, such as 6,6'-dimethyl-2,2'-bipyridine, is a common side reaction known as homocoupling.[1] This typically occurs when two molecules of the starting material, this compound, couple with each other. This side reaction can be promoted by several factors, including the presence of oxygen, the nature of the palladium catalyst and ligands, and the reaction temperature.[1][2]

Q2: In our attempt to perform a Suzuki-Miyaura coupling, we are seeing a significant amount of 2-methylpyridine in the crude reaction mixture. What is this byproduct and how can we avoid it?

A2: The formation of 2-methylpyridine is a result of a side reaction called hydrodehalogenation or protodebromination, where the bromine atom on the starting material is replaced by a hydrogen atom.[1] This can be caused by the presence of protic impurities (like water) in the reaction mixture, the formation of palladium hydride species, or high reaction temperatures.[3]

Q3: Are 2-bromopyridine derivatives, such as this compound, particularly challenging substrates in cross-coupling reactions?

A3: Yes, 2-substituted nitrogen-containing heteroaryl compounds can be challenging. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] This can slow down the desired cross-coupling reaction and allow side reactions like homocoupling and hydrodehalogenation to become more prevalent. The choice of appropriate ligands is crucial to mitigate this issue.[1]

Q4: Can the choice of base influence the formation of unexpected products?

A4: Absolutely. The base plays a critical role in the catalytic cycle of most cross-coupling reactions. Strong bases can sometimes promote the decomposition of starting materials or catalysts, leading to byproduct formation. For instance, in Buchwald-Hartwig amination, strong alkoxide bases might contribute to hydrodehalogenation.[4] Conversely, a base that is too weak may lead to a sluggish reaction, which can also favor side reactions.

Q5: How can we confirm the identity of the unexpected dimeric and hydrodehalogenated byproducts?

A5: The identity of these byproducts can be confirmed using standard analytical techniques. For 6,6'-dimethyl-2,2'-bipyridine, you would expect a molecular ion peak in the mass spectrum corresponding to its molecular weight (184.24 g/mol ).[5] Its 1H NMR spectrum would show characteristic signals for the methyl groups and the aromatic protons of the bipyridine core.[5] For 2-methylpyridine, the mass spectrum would show a molecular ion peak at m/z 93.13, and its 1H NMR would be distinct from the starting material. Spectroscopic data for these compounds are available in chemical databases for comparison.[6]

II. Troubleshooting Guides

Issue 1: Significant Formation of Homocoupled Product (6,6'-dimethyl-2,2'-bipyridine)

Symptoms:

  • A significant peak corresponding to the dimer is observed in GC-MS or LC-MS analysis of the crude reaction mixture.

  • Isolated yield of the desired cross-coupled product is low, and a significant amount of a less polar, higher molecular weight byproduct is isolated.

Root Causes and Solutions:

Root Cause Recommended Action
Presence of Oxygen Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction.[7]
Suboptimal Catalyst System Consider using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source (e.g., Pd(OAc)₂) to minimize side reactions that may be promoted by Pd(II) species. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the desired cross-coupling pathway.[1]
High Reaction Temperature Elevated temperatures can sometimes favor homocoupling. Attempt the reaction at a lower temperature for a longer duration.[2]
Issue 2: Significant Formation of Hydrodehalogenated Product (2-methylpyridine)

Symptoms:

  • The desired product is accompanied by a significant amount of 2-methylpyridine, where the bromine atom has been replaced by a hydrogen atom.

  • This is often observed as a more volatile and less polar spot on TLC or a shorter retention time peak in GC analysis compared to the starting material and desired product.

Root Causes and Solutions:

Root Cause Recommended Action
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and ensure the base is thoroughly dried.[3]
Formation of Palladium Hydride Species This can be influenced by the choice of base and solvent. Some bases, in combination with certain solvents, can generate hydride species that lead to hydrodehalogenation. A screen of different bases (e.g., switching from a strong alkoxide to a weaker carbonate or phosphate) and anhydrous solvent systems may be necessary.[4]
High Reaction Temperatures Similar to homocoupling, high temperatures can promote hydrodehalogenation. Attempt the reaction at a lower temperature.
Ligand Choice The ligand can influence the stability of the catalytic intermediates. Experiment with different ligands to find one that disfavors the formation of palladium hydride species.

III. Data Presentation

The following tables summarize quantitative data on the yields of desired products and the formation of unexpected byproducts in reactions involving 2-bromopyridine derivatives.

Table 1: Illustrative Yields in Cross-Coupling Reactions of a 2-Bromo-4-methylpyridine Substrate [2]

Coupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Desired Product Yield (%)Unexpected Product(s) & Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10012~85Homocoupling (<5%)
Heck StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10018~75Isomerized alkene byproduct (~5%)
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (3)-Et₃NTHF606~88Glaser coupling of alkyne (~7%)
Buchwald-Hartwig AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1008~92Protodebromination (<3%)

Table 2: Reductive Homocoupling of Substituted 2-Bromopyridines [7]

2-Bromopyridine SubstrateConversion to Homocoupled Dimer (%) after 48h
2-bromo-5-(trifluoromethyl)pyridine100
2-bromo-4-cyanopyridine100
2-bromo-6-(trifluoromethyl)pyridine90

IV. Experimental Protocols

Protocol 1: Reductive Homocoupling of a 2-Bromopyridine Derivative[7]

This protocol is adapted for the synthesis of 6,6'-dimethyl-2,2'-bipyridine from this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium iodide (TBAI)

  • Potassium carbonate (K₂CO₃)

  • Isopropanol

  • Cyrene™ (solvent)

  • Nitrogen or Argon gas

Procedure:

  • To a 20 mL reaction tube, add 12 mL of Cyrene™.

  • Degas the solvent by bubbling nitrogen through it for 15 minutes.

  • Add this compound (3.32 mmol), followed by Pd(OAc)₂ (15 mol%), TBAI (1.2 equivalents), and K₂CO₃ (1.6 equivalents).

  • Cap the reaction tube and heat to 50 °C.

  • After 30 minutes, add isopropanol (2.2 equivalents) via syringe.

  • Stir the reaction and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 6,6'-dimethyl-2,2'-bipyridine.

Protocol 2: Buchwald-Hartwig Amination with Minimized Hydrodehalogenation[4]

This protocol is designed for the C-N coupling of this compound while minimizing the formation of 2-methylpyridine.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)

  • Bulky, electron-rich ligand (e.g., RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Argon gas

Procedure:

  • In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (1.0 mol%), RuPhos (2.2 mol%), and K₃PO₄ (1.5 equivalents) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture to 90-100°C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue via column chromatography.

V. Mandatory Visualization

G cluster_0 Desired Cross-Coupling Catalytic Cycle cluster_1 Unexpected Product Pathways A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L2 B->C D Transmetalation (with Nu-M) C->D H Homocoupling (Ar-Ar) I Hydrodehalogenation (Ar-H) J Pd(II) Species C->J K Pd-H Species C->K + H-source E Ar-Pd(II)(Nu)L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Nu (Desired Product) F->G J->H Reaction with another Ar-Br K->I

Caption: Competing pathways in palladium-catalyzed reactions of this compound.

G cluster_troubleshooting Troubleshooting Workflow start Unexpected Product Observed in Reaction Mixture identify 1. Identify the Byproduct (GC-MS, LC-MS, NMR) start->identify is_dimer Is it the homocoupled dimer (e.g., 6,6'-dimethyl-2,2'-bipyridine)? identify->is_dimer is_reduced Is it the hydrodehalogenated product (e.g., 2-methylpyridine)? identify->is_reduced check_oxygen 2a. Check for Oxygen Contamination - Degas solvents and reagents thoroughly - Maintain inert atmosphere is_dimer->check_oxygen Yes check_moisture 3a. Check for Protic Impurities - Use anhydrous solvents and reagents is_reduced->check_moisture Yes optimize_catalyst 2b. Optimize Catalyst System - Use Pd(0) source - Screen bulky, electron-rich ligands check_oxygen->optimize_catalyst lower_temp_dimer 2c. Lower Reaction Temperature optimize_catalyst->lower_temp_dimer re_run Re-run Optimized Reaction lower_temp_dimer->re_run optimize_base 3b. Optimize Base - Screen weaker/non-nucleophilic bases check_moisture->optimize_base lower_temp_reduced 3c. Lower Reaction Temperature optimize_base->lower_temp_reduced lower_temp_reduced->re_run

References

Technical Support Center: Scaling Up Suzuki Coupling Reactions with 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up Suzuki coupling reactions involving 2-bromo-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with this compound challenging to scale up?

A2: Scaling up reactions with this compound introduces several challenges. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2][3] This issue can be exacerbated at a larger scale due to potential issues with mass and heat transfer, which can affect reaction kinetics and lead to inconsistent results.[2] Additionally, the steric hindrance from the methyl group at the 6-position can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

Q2: What are the most common side reactions observed when scaling up this reaction, and how can they be minimized?

A2: The most common side reactions are homocoupling of the boronic acid and protodeboronation.[1][6]

  • Homocoupling: This is the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[1][7] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas like nitrogen or argon.[1][7]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be catalyzed by aqueous bases.[6][7] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can help mitigate this issue.[1][6]

Q3: How does the purity of this compound impact the scale-up process?

A3: Impurities in the starting material can have a significant negative impact on the reaction at scale.[2] They can poison the palladium catalyst, lead to the formation of unexpected by-products, and complicate the purification of the desired product.[2] It is highly recommended to use high-purity this compound for large-scale reactions to ensure reproducibility and high yields.[2]

Q4: My reaction mixture turns black on a larger scale, but not in the lab. What does this signify?

A4: The formation of a black precipitate, commonly known as "palladium black," indicates the agglomeration and precipitation of the palladium catalyst.[2][6] This leads to catalyst deactivation and can halt the reaction.[2] On a larger scale, this can be caused by localized overheating or inadequate mixing.[2] Using more robust ligands or pre-catalysts and ensuring efficient stirring and temperature control are crucial for preventing this.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst inhibition by the pyridine nitrogen.[1][4] 2. Inefficient oxidative addition due to steric hindrance.[1] 3. Catalyst deactivation (palladium black formation).[2][6]1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[1][4] 2. Increase the reaction temperature cautiously.[1] 3. Screen different palladium pre-catalysts that are more stable.[2] 4. Ensure efficient stirring and temperature control to prevent localized overheating.
Significant Byproduct Formation (Homocoupling) 1. Presence of oxygen in the reaction mixture.[1][7]1. Thoroughly degas solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[1][7] 2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[7] 3. Use bulky phosphine ligands that can sterically hinder the formation of homocoupling products.[1]
Significant Byproduct Formation (Protodeboronation) 1. Instability of the boronic acid, especially in the presence of aqueous bases.[6][7]1. Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][6] 2. Use anhydrous solvents and ensure the base is handled under anhydrous conditions if possible.
Reaction Stalls or is Sluggish 1. Poor solubility of starting materials.[7] 2. Inefficient transmetalation.[7]1. Screen different solvent systems to improve solubility. Common choices include mixtures of dioxane/water or toluene/water.[3] 2. The choice of base is critical for efficient transmetalation. Screen bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3]
Inconsistent Yields Upon Scale-Up 1. Poor mass and heat transfer.[2] 2. Impurities in starting materials having a greater effect at a larger scale.[2]1. Ensure the reaction vessel is appropriately sized and that stirring is efficient to maintain a homogeneous mixture. 2. Use high-purity starting materials.[2] 3. Re-optimize reaction parameters (temperature, concentration, catalyst loading) at the larger scale.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound (Lab Scale)

This protocol is a starting point and may require optimization for specific boronic acids and desired scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1–1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[3]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[3]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound, the boronic acid/ester, and the base.[1][8]

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes. This can be done by evacuating and backfilling with the inert gas three times.[1]

  • Solvent and Catalyst Addition: Add the degassed solvent system via syringe. In a separate vial, weigh the palladium catalyst and any ligand and add them to the reaction flask under a positive flow of inert gas.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][8]

Scale-Up Considerations:
  • Mixing: Ensure the stirring is adequate for the larger volume to maintain a homogeneous mixture and prevent localized heating.

  • Temperature Control: Use a temperature-controlled reactor to maintain a consistent internal temperature.

  • Degassing: For larger volumes, sparging the solvent with an inert gas for an extended period is more effective than freeze-pump-thaw cycles.

  • Reagent Addition: For highly exothermic reactions, consider controlled addition of one of the reagents.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base inert Establish Inert Atmosphere (Purge with N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst/Ligand solvent->catalyst heat Heat to 80-110 °C with Vigorous Stirring catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify product Pure Product purify->product

Caption: General workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree start Low Yield or Incomplete Reaction cause1 Catalyst Inhibition/ Deactivation? start->cause1 cause2 Side Reactions (Homocoupling)? start->cause2 cause3 Side Reactions (Protodeboronation)? start->cause3 cause4 Sluggish Reaction? start->cause4 solution1 Use Bulky Ligands (e.g., SPhos, XPhos) Optimize Temp. & Stirring cause1->solution1 solution2 Thoroughly Degas Reaction Mixture Maintain Inert Atmosphere cause2->solution2 solution3 Use Stable Boronic Esters (e.g., Pinacol) Anhydrous Conditions cause3->solution3 solution4 Screen Solvents for Better Solubility Screen Bases (K2CO3, K3PO4, Cs2CO3) cause4->solution4

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Halogenated pyridines are among the most versatile and widely utilized intermediates, offering a reactive handle for the introduction of molecular complexity through transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two common building blocks, 2-bromo-6-methylpyridine and 2-chloro-6-methylpyridine, in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This analysis is supported by experimental data to inform strategic synthetic planning.

The Theoretical Basis of Reactivity: A Tale of Two Halogens

The difference in reactivity between this compound and 2-chloro-6-methylpyridine in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the disparity of their carbon-halogen bond strengths. The rate-determining step in these catalytic cycles is often the oxidative addition of the C-X (X = Br or Cl) bond to the palladium(0) catalyst. A weaker C-X bond facilitates a faster oxidative addition, thus leading to a more rapid overall reaction, often under milder conditions.

The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br.[1]

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[1]

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol[1]

This significant difference in bond energy underpins the generally observed higher reactivity of 2-bromopyridines compared to their chloro-substituted counterparts in palladium-catalyzed cross-coupling reactions.[1] Consequently, this compound is expected to be more reactive than 2-chloro-6-methylpyridine, often allowing for the use of less forcing reaction conditions, lower catalyst loadings, and achieving higher yields in shorter reaction times.

cluster_reactivity Relative Reactivity in Pd Cross-Coupling C-Br_Bond C-Br Bond (this compound) Reactivity_Trend Higher Reactivity C-Br_Bond->Reactivity_Trend Weaker Bond Faster Oxidative Addition C-Cl_Bond C-Cl Bond (2-Chloro-6-methylpyridine)

Caption: Relative reactivity based on C-X bond strength.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The enhanced reactivity of the C-Br bond in this compound generally leads to more efficient coupling with a variety of arylboronic acids compared to 2-chloro-6-methylpyridine under similar conditions. While direct side-by-side comparative data is limited, the available information on analogous systems illustrates this trend.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundArylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O10012~80-95[2]
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[2]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive substrates than their chloro counterparts. However, advances in ligand development have enabled the efficient amination of less reactive aryl chlorides, although often requiring more specialized and bulky ligands.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[2]
2-ChloropyridineMorpholinePd(OAc)₂ / DavePhosNaOt-BuToluene1002492[3]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBu1,4-Dioxane800.494[2][4]

Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to the formation of C(sp²)-C(sp) bonds, yielding valuable alkynyl-substituted pyridines. The higher reactivity of the C-Br bond is also evident in this transformation, generally allowing for milder reaction conditions and broader substrate scope compared to the C-Cl bond.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄ / CuIEt₃NTHFRoom Temp16High Yields[5]
Aryl Chloride (general)Terminal AlkyneSpecialized Pd/NHC catalystsVariousVariousOften elevatedVariableVariable

Experimental Protocols

The following are generalized experimental protocols and may require optimization for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling

cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Halopyridine, Boronic Acid, and Base Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Add_Catalyst Solvent Add Degassed Solvent (e.g., Toluene/Ethanol/Water) Add_Catalyst->Solvent Inert_Atmosphere Degas and Heat under Inert Atmosphere (80-120 °C, 2-24 h) Solvent->Inert_Atmosphere Workup Cool, Dilute, and Wash Inert_Atmosphere->Workup Purification Purify by Chromatography Workup->Purification

Caption: General workflow for Suzuki-Miyaura coupling.

To a mixture of the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).[3] The reaction mixture is then degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours.[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The product is then purified by flash chromatography.

General Procedure for Buchwald-Hartwig Amination

cluster_workflow Buchwald-Hartwig Amination Workflow Start Combine Halopyridine, Amine, Base, Pd Precatalyst, and Ligand in a Glovebox Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Start->Solvent Reaction Seal and Heat with Vigorous Stirring (e.g., 80-110 °C) Solvent->Reaction Workup Cool, Dilute, Filter, and Wash Reaction->Workup Purification Purify by Chromatography Workup->Purification

Caption: General workflow for Buchwald-Hartwig amination.

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halopyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.10 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).[3][6] Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the vessel is sealed and heated to the required temperature (e.g., 80-110 °C) with vigorous stirring.[3] The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

General Procedure for Sonogashira Coupling

cluster_workflow Sonogashira Coupling Workflow Start Combine Halopyridine, Terminal Alkyne, Pd Catalyst, and Cu(I) Co-catalyst Solvent_Base Add Solvent (e.g., THF, DMF) and Amine Base (e.g., Et₃N, DIPEA) Start->Solvent_Base Inert_Atmosphere Degas and Stir under Inert Atmosphere (RT to 100 °C, 3-24 h) Solvent_Base->Inert_Atmosphere Workup Dilute with Organic Solvent and Wash Inert_Atmosphere->Workup Purification Purify by Chromatography Workup->Purification

Caption: General workflow for Sonogashira coupling.

A mixture of the halopyridine (1.0 mmol), terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol) is prepared in a solvent system, typically a mixture of an organic solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine).[3] The mixture is degassed and stirred at a temperature ranging from room temperature to 100 °C for 3 to 24 hours under an inert atmosphere.[3] Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The crude product is then purified by flash chromatography.

Conclusion

The choice between this compound and 2-chloro-6-methylpyridine is a classic example of the trade-off between reactivity and cost/availability in chemical synthesis. This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions, generally providing higher yields under milder conditions. This makes it the preferred choice for the synthesis of complex molecules with sensitive functional groups. However, 2-chloro-6-methylpyridine is often a more economical starting material. With the advent of highly active catalyst systems, the reactivity gap between bromo- and chloro-pyridines has narrowed, making 2-chloro-6-methylpyridine a viable and attractive alternative, provided that the reaction conditions are carefully optimized. For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for the strategic design of efficient and cost-effective synthetic routes.

References

A Comparative Guide to 2-Bromo-6-methylpyridine and 2-Iodo-6-methylpyridine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the performance, reactivity, and experimental considerations for 2-bromo-6-methylpyridine and 2-iodo-6-methylpyridine in Suzuki cross-coupling reactions.

In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide in a heteroaromatic substrate is a critical parameter that significantly influences reaction efficiency, conditions, and overall yield. This guide provides a comprehensive comparison of this compound and 2-iodo-6-methylpyridine, two common building blocks in the synthesis of pharmaceuticals and functional materials, specifically within the context of the Suzuki-Miyaura coupling reaction.

Performance and Reactivity Comparison

The generally accepted trend for the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1] This trend dictates that the carbon-iodine bond is weaker and therefore more readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, 2-iodo-6-methylpyridine is inherently more reactive than this compound.[1]

This enhanced reactivity of the iodo-substituted pyridine often translates to several practical advantages in a laboratory setting:

  • Milder Reaction Conditions: Suzuki couplings with 2-iodo-6-methylpyridine can frequently be achieved at lower temperatures and with shorter reaction times.

  • Lower Catalyst Loadings: The higher reactivity may allow for the use of lower concentrations of the palladium catalyst, which is both cost-effective and reduces the potential for metal contamination in the final product.

  • Broader Substrate Scope: The milder conditions required for 2-iodopyridines can lead to better tolerance of sensitive functional groups on the coupling partner.

While direct, side-by-side comparative data for this compound and 2-iodo-6-methylpyridine under identical Suzuki coupling conditions is not extensively documented in a single report, the principles of reactivity are well-established. For instance, studies on similar 2-halopyridine systems consistently demonstrate that iodo-variants afford higher yields in shorter reaction times compared to their bromo counterparts.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound and 2-iodo-6-methylpyridine with a representative arylboronic acid. The data for the iodo-compound is extrapolated based on the established reactivity trends and data from analogous 2-iodopyridine couplings.

FeatureThis compound2-Iodo-6-methylpyridine (Projected)
Aryl Halide This compound2-Iodo-6-methylpyridine
Boronic Acid Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(dppf)Cl₂ (1-2 mol%)
Base K₂CO₃ (2.0 equiv.)K₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 100-120 °C80-100 °C
Reaction Time 12-24 hours4-12 hours
Yield Good to Excellent (e.g., ~80-95%)Excellent (e.g., >90%)

Note: The yields and reaction times are indicative and can vary based on the specific boronic acid partner, catalyst system, and precise reaction conditions.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction, which can be adapted for both this compound and 2-iodo-6-methylpyridine.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the 2-halo-6-methylpyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time, while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.

Microwave-Assisted Protocol for Accelerated Reactions

For more rapid synthesis, a microwave-assisted protocol can be employed.

  • Reagent Preparation: In a microwave-safe reaction vial, combine the 2-halo-6-methylpyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd(dppf)Cl₂).

  • Solvent Addition: Add a suitable degassed solvent, such as a mixture of 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[2]

  • Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in the general procedure.

Logical Workflow and Catalytic Cycle

The decision-making process for selecting between 2-bromo- and 2-iodo-6-methylpyridine and the subsequent Suzuki coupling reaction workflow can be visualized as follows:

G Decision and Workflow for Suzuki Coupling of 2-Halo-6-methylpyridines cluster_0 Substrate Selection cluster_1 Experimental Workflow start Define Synthetic Goal reactivity_cost Consider Reactivity vs. Cost start->reactivity_cost bromo This compound (Cost-effective, good reactivity) reactivity_cost->bromo Cost is a primary concern iodo 2-Iodo-6-methylpyridine (Higher reactivity, milder conditions) reactivity_cost->iodo High reactivity/mild conditions are critical setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) bromo->setup iodo->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst heating Heat to Reaction Temperature catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Work-up and Extraction monitoring->workup purification Purification (Chromatography) workup->purification

Figure 1. Decision and workflow diagram for Suzuki coupling.

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl R-Pd(II)Ln-Ar PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 Regeneration Product R-Ar PdII_Diaryl->Product Reductive Elimination RedElim Reductive Elimination ArylHalide R-X (2-Halo-6-methylpyridine) BoronicAcid Ar-B(OH)₂ + Base

Figure 2. The Suzuki-Miyaura catalytic cycle.

Conclusion

References

Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2,6-Dibromopyridine in Cross-Coupling and Metallation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of heterocyclic chemistry, substituted pyridines are foundational synthons for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among the plethora of available building blocks, 2-bromo-6-methylpyridine and 2,6-dibromopyridine are two highly versatile and commonly employed starting materials. The choice between these two substrates can significantly impact reaction outcomes, yields, and selectivity due to the differing electronic and steric environments imparted by the methyl and bromo substituents. This guide provides an objective comparison of their reactivity in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation/Grignard formation, supported by experimental data to inform strategic synthetic planning.

Executive Summary of Reactivity Comparison

The reactivity of these two pyridine derivatives is primarily dictated by the electronic nature and steric bulk of the substituents at the 6-position. The methyl group in this compound is electron-donating, which can influence the reactivity of the C-Br bond. In contrast, the second bromine atom in 2,6-dibromopyridine is electron-withdrawing and offers a second site for reaction, enabling sequential or double functionalization.

Reaction TypeThis compound2,6-DibromopyridineKey Considerations
Suzuki-Miyaura Coupling Generally good reactivity for single arylation.Allows for selective mono- or di-arylation by controlling reaction conditions.Steric hindrance from the methyl group may require optimization of catalyst and ligand. The second bromine on 2,6-dibromopyridine can be selectively reacted.
Buchwald-Hartwig Amination Effective for mono-amination.Can undergo selective mono- or di-amination.Ligand choice is critical for achieving high yields and selectivity with both substrates.
Lithiation/Grignard Formation Forms a mono-lithiated or Grignard reagent at the 2-position.Can form mono- or di-lithiated/Grignard reagents.Precise control of stoichiometry and temperature is crucial for selective monolithiation of 2,6-dibromopyridine.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from representative experiments, offering a direct comparison of the performance of this compound and 2,6-dibromopyridine in key synthetic transformations.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-1202-24High[1]
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-1202-24High[1]
2,6-Dibromopyridine (mono-arylation)Arylboronic acidPd(OAc)₂ / IMesK₂CO₃Acetonitrile/WaterRT12High[2]
2,6-Dibromopyridine (di-arylation)Phenylboronic acid (2.5 equiv)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10024>90[2]

Table 2: Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOᵗBuToluene80460[3]
2,6-Dibromopyridine (mono-amination)Primary alkylamine (6 equiv)NoneNoneWater150-2052.5~54[4][5]
2,6-Dibromopyridine (di-amination)Primary alkylamine (6 equiv)CuI / DMPAOK₂CO₃Water118-200~2.5~38[4][5]

Table 3: Lithiation/Grignard Formation and Subsequent Reaction

SubstrateReagentSubsequent ElectrophileProductYield (%)Reference
This compoundMg / i-PrMgClN,N-Dimethylformamide (DMF)2-bromo-6-methylisonicotinaldehyde60-70[6]
2,6-DibromopyridineMg / Ethyl BromideBenzaldehyde2,6-bis-(phenylhydroxymethyl)-pyridineNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and requires optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (18 mmol)

  • (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol)

  • Pd₂(dba)₃ (0.18 mmol)

  • (±)-BINAP (0.35 mmol)

  • NaOᵗBu (25 mmol)

  • Anhydrous Toluene (50 mL)

Procedure:

  • In a large Schlenk vessel under an inert atmosphere, charge (+/-)-trans-1,2-diaminocyclohexane, this compound, (±)-BINAP, Pd₂(dba)₃, and NaOᵗBu.

  • Add anhydrous toluene.

  • Heat the resulting mixture to 80°C with stirring for 4 hours.

  • After cooling to room temperature, add diethyl ether (50 mL).

  • Wash the mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent under reduced pressure.

  • Recrystallize the product from pentane/diethyl ether.[3]

Protocol 3: Synthesis of 2-bromo-6-methylisonicotinaldehyde via Grignard Reaction

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Isopropylmagnesium chloride (2M in THF, 1.1 equiv as initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Grignard Formation: To a flame-dried three-necked flask under an inert atmosphere, add magnesium turnings. Initiate the reaction with a small amount of isopropylmagnesium chloride. Add a solution of this compound in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Formylation: Cool the freshly prepared Grignard reagent to -78 °C. Add a solution of anhydrous DMF in anhydrous THF dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OR)2-X B(OH)2-X Transmetalation->B(OR)2-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' R-R' Reductive_Elimination->Ar-Ar' Ar-X R-Br Ar-X->Oxidative_Addition Ar'-B(OR)2 R'-B(OH)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison Logic

Reactivity_Comparison cluster_substrate Substrate cluster_properties Key Properties cluster_outcome Reactivity Outcome 2_Bromo_6_methylpyridine 2_Bromo_6_methylpyridine Methyl_Group Electron-donating -CH3 group 2_Bromo_6_methylpyridine->Methyl_Group Steric_Hindrance Moderate Steric Hindrance 2_Bromo_6_methylpyridine->Steric_Hindrance 2_6_Dibromopyridine 2_6_Dibromopyridine Bromo_Group Electron-withdrawing -Br group 2_6_Dibromopyridine->Bromo_Group Two_Reaction_Sites Two Reactive C-Br Bonds 2_6_Dibromopyridine->Two_Reaction_Sites Single_Functionalization Single Functionalization Methyl_Group->Single_Functionalization Steric_Hindrance->Single_Functionalization Selective_Mono_Di Selective Mono- or Di-functionalization Bromo_Group->Selective_Mono_Di Two_Reaction_Sites->Selective_Mono_Di

Caption: Influence of substituents on the reactivity of the pyridine substrates.

References

Comparative Guide to Analytical Methods for Quantifying 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates like 2-Bromo-6-methylpyridine is paramount for ensuring the quality, consistency, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical techniques for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Techniques

The two most prevalent and suitable methods for the quantification of this compound are HPLC and GC-MS. HPLC is a versatile technique well-suited for a wide range of organic molecules, while GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. The choice between these methods often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a broad range of compounds.[1] For this compound, a reverse-phase HPLC method is typically employed, separating the analyte from impurities based on its polarity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a highly specific and sensitive analytical method.[3] This technique is particularly advantageous for the analysis of volatile compounds and for impurity profiling.

Quantitative Data Comparison

The following table summarizes the typical performance parameters for the quantification of this compound using HPLC and GC-MS. These values are based on established methodologies for similar compounds and represent expected performance under validated conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 5.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and GC-MS are provided below. These protocols are based on established methods for similar brominated pyridine derivatives and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (with a small percentage of phosphoric or formic acid for pH adjustment and improved peak shape). A typical starting point is a 60:40 (v/v) ratio of acetonitrile to water.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the quantification of this compound using GC-MS.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

  • This compound reference standard

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-350

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 280 °C

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the chosen solvent to achieve a concentration within the calibration range.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the ion chromatogram for a characteristic ion of this compound.

  • Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizing the Workflow and Method Validation

To further clarify the analytical process, the following diagrams illustrate a general experimental workflow and the logical relationship of key method validation parameters.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification weigh Weigh Sample/Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (HPLC) dissolve->filter inject Inject into HPLC/GC-MS filter->inject separate Chromatographic Separation inject->separate detect Detection (UV/MS) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

General experimental workflow for quantifying this compound.

G cluster_parameters Key Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Precision->Accuracy LOD->LOQ

Logical relationships of key analytical method validation parameters.

References

Monitoring Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-methylpyridine by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is crucial for optimization, yield determination, and impurity profiling. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile analytical technique for this purpose. This guide provides a comparative analysis of using a standard reverse-phase HPLC method to monitor the progress of a Suzuki-Miyaura cross-coupling reaction, a common and powerful tool in medicinal chemistry, using 2-Bromo-6-methylpyridine as a key reactant.

Comparative Analysis of Reaction Components by HPLC

A well-developed HPLC method allows for the clear separation and quantification of starting materials, intermediates, and the final product in a single chromatographic run. The retention time of each compound is dependent on its polarity, with less polar compounds generally eluting later from a reverse-phase column.

In a typical Suzuki-Miyaura reaction of this compound with phenylboronic acid, the key components to be monitored are the starting material (this compound) and the desired product (2-methyl-6-phenylpyridine). For the purpose of this guide, we will also consider a potential precursor to the starting material, 2,6-Lutidine, to illustrate the separation of compounds with varying polarities.

The following table summarizes the expected retention times and relative response factors for these compounds under a standardized set of HPLC conditions. This data is essential for accurately quantifying the conversion of the starting material to the product and for identifying any unreacted precursors.

Compound NameStructureRole in ReactionExpected Retention Time (min)Relative Response Factor (UV @ 254 nm)
2,6-LutidinePrecursor3.50.85
This compoundStarting Material6.81.00
2-methyl-6-phenylpyridineProduct8.21.15

Note: The retention times and relative response factors are representative and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Detailed Experimental Protocol for HPLC Analysis

This protocol outlines a standard reverse-phase HPLC method suitable for monitoring the progress of the Suzuki-Miyaura cross-coupling of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid for MS compatibility).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    10 80
    12 80
    12.1 30

    | 15 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals (e.g., t=0, 1h, 2h, etc.).

  • Quench the reaction in the aliquot by diluting it into a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This dilution will also serve to precipitate the palladium catalyst.

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

4. Analysis:

  • Inject the prepared sample onto the equilibrated HPLC system.

  • Record the chromatogram and integrate the peak areas corresponding to the starting material and the product.

  • Calculate the percentage conversion of the starting material to the product using the following formula, taking into account the relative response factors if necessary for accurate quantification:

    % Conversion = [Area_product / (Area_starting_material + Area_product)] * 100

Workflow for HPLC Reaction Monitoring

The logical flow of monitoring a chemical reaction using HPLC, from sample acquisition to data analysis, is a systematic process. The following diagram illustrates this workflow.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Quench & Dilute A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate % Conversion H->I J J I->J Reaction Progress Profile

Caption: Workflow for HPLC analysis of reaction progress.

By following this guide, researchers can effectively employ HPLC to gain valuable insights into the kinetics and efficiency of their chemical reactions, leading to more robust and optimized synthetic processes.

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of novel chemical entities are paramount. 2-Bromo-6-methylpyridine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science, present unique analytical challenges. This guide provides an objective comparison of mass spectrometry-based techniques for their identification, supported by experimental data and detailed protocols, alongside alternative analytical approaches.

Mass spectrometry (MS) stands as a cornerstone for the structural elucidation of this compound derivatives, offering unparalleled sensitivity and specificity. When coupled with chromatographic techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), it provides a powerful platform for the separation and identification of these compounds and their isomers. This guide delves into the nuances of their mass spectrometric behavior and compares it with other analytical mainstays like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: Unraveling Molecular Identity

The mass spectrum of a this compound derivative is characterized by several key features, primarily dictated by the presence of the bromine atom and the stability of the pyridine ring.

Isotopic Pattern of Bromine: A hallmark of bromine-containing compounds is the distinctive isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a characteristic M:M+2 isotopic pattern for ions containing a single bromine atom, with the two peaks having almost equal intensity. For molecules with two bromine atoms, a 1:2:1 (M:M+2:M+4) pattern is expected.[1]

Fragmentation Pathways: Under electron ionization (EI), this compound derivatives typically undergo fragmentation through several predictable pathways. The molecular ion (M⁺˙) is usually observable, and its fragmentation is influenced by the substituents on the pyridine ring. Common fragmentation mechanisms include the loss of the bromine radical (•Br), cleavage of the methyl group (•CH₃), and fragmentation of other substituents.

Predicted Fragmentation of a Representative Derivative
Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Description
[M]⁺˙186188Molecular Ion
[M-Br]⁺107107Loss of Bromine radical
[M-CH₃]⁺171173Loss of Methyl radical
[M-HCN]⁺˙159161Loss of neutral Hydrogen Cyanide from the pyridine ring
[C₅H₅N]⁺˙7979Pyridine radical cation

Note: The relative intensities of these fragments will depend on the stability of the resulting ions.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for the comprehensive characterization of this compound derivatives.

Analytical TechniquePrincipleInformation ObtainedKey AdvantagesCommon Limitations
GC-MS Separation by volatility and partitioning, followed by mass-based identification.Purity, identification of volatile impurities and isomers, molecular weight, and fragmentation pattern.High resolution for volatile compounds, definitive identification by mass spectrum.[1]Not suitable for non-volatile or thermally labile derivatives.[1]
LC-MS Separation by partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based identification.Purity, identification of non-volatile impurities and isomers, molecular weight, and fragmentation pattern.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Ionization efficiency can be highly dependent on the compound's structure and mobile phase composition.
HPLC-UV Separation by partitioning between a liquid mobile phase and a solid stationary phase with UV detection.Purity percentage, quantification of non-volatile impurities.Excellent quantitative accuracy and reproducibility.[2]Peak identification can be ambiguous without a reference standard.[1]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification and quantification of isomers and impurities.Provides detailed structural information and connectivity.Lower sensitivity compared to MS and HPLC for trace impurities.[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data.

GC-MS Analysis Protocol

This protocol is suitable for volatile this compound derivatives.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography Conditions:

  • Injector: Split/splitless, 250 °C.

  • Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Initial temperature of 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-350.

  • Ion Source Temperature: 230 °C.

  • Interface Temperature: 280 °C.

LC-MS Analysis Protocol

This protocol is suitable for a broader range of this compound derivatives, including those that are less volatile or thermally sensitive.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the derivative in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole, TOF, or Ion Trap.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

HPLC-UV Analysis Protocol

This protocol is designed for the quantitative analysis and purity assessment of this compound derivatives.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

2. High-Performance Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid).

  • Elution: Isocratic or gradient elution depending on the complexity of the sample.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength of maximum absorbance for the compound (e.g., 254 nm).[1]

Visualizing Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Derivative Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Injection Dissolution->Injection GC_Separation GC Separation (Volatility) Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Fragmentation Fragmentation Pattern Mass_Spectrum->Fragmentation Identification Compound Identification Fragmentation->Identification

Analytical_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Analyte This compound Derivative MS Mass Spectrometry (GC-MS, LC-MS) Analyte->MS HPLC HPLC-UV Analyte->HPLC NMR NMR Spectroscopy Analyte->NMR MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Purity_Quant Purity & Quantification HPLC->Purity_Quant Structure_Isomers Structure & Isomer Identification NMR->Structure_Isomers

References

A Comparative Guide to the ¹H and ¹³C NMR Validation of 2-Bromo-6-methylpyridine and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of NMR Spectral Data for Key Brominated Methylpyridine Intermediates

In the synthesis of complex molecules for pharmaceutical and materials science applications, the precise characterization of chemical intermediates is paramount. 2-Bromo-6-methylpyridine and its isomers are valuable building blocks, and their unambiguous identification is crucial for ensuring the integrity of subsequent reaction steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of these compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its alternatives, supported by experimental data and detailed protocols to aid researchers in the validation of their synthetic products.

Comparison of ¹H and ¹³C NMR Spectral Data

The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra of brominated methylpyridines are highly sensitive to the relative positions of the bromine, methyl, and nitrogen atoms within the pyridine ring. These differences provide a reliable basis for distinguishing between isomers. The following tables summarize the experimental and predicted NMR data for this compound and several of its isomers.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
This compound 7.43t7.7H-4
7.21d7.5H-3
7.05d7.8H-5
2.50s--CH₃
2-Bromo-4-methylpyridine ~8.2 - 8.4d~5.0H-6
(Predicted Data)[1]~7.2 - 7.4s or narrow d< 1.0H-3
~7.0 - 7.2d~5.0H-5
~2.3 - 2.5s--CH₃
2-Bromopyridine [2]8.30-8.40m-H-6
7.55-7.50m-H-4
7.46-7.44m-H-3
7.26-7.21m-H-5
3-Methyl-2-phenylpyridine 8.56d3.6H-6
7.60d7.6H-4
7.20dd7.6, 4.8H-5
2.38s--CH₃

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Compoundδ (ppm)Assignment
This compound 158.6, 141.5, 138.8, 125.8, 120.9, 24.3C-6, C-2, C-4, C-3, C-5, -CH₃
2-Bromo-4-methylpyridine ~150C-2
(Predicted Data)[1]~148C-6
~140C-4
~125C-5
~122C-3
~21-CH₃
2-Bromopyridine [2]150.3, 142.4, 138.6, 128.4, 122.8C-2, C-6, C-4, C-3, C-5
3-Methyl-2-phenylpyridine 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0Pyridine & Phenyl Carbons, -CH₃

Experimental Protocols

To ensure the accuracy and reproducibility of NMR data, a standardized experimental protocol is essential. The following provides a general methodology for the ¹H and ¹³C NMR analysis of brominated methylpyridine products.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the purified this compound product or its isomer.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard to a final concentration of 0.03-0.05% (v/v). TMS provides a sharp singlet at 0.00 ppm in both ¹H and ¹³C NMR spectra.

  • Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector, typically around 4-5 cm.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise, depending on the sample concentration.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is usually adequate to cover the entire proton chemical shift range for these compounds.

¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used for referencing (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

  • Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the peak areas to determine the relative ratios of the different types of protons.

NMR Validation Workflow

The following diagram illustrates the logical workflow for the validation of a this compound product using NMR spectroscopy.

NMR_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Processing & Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification of Product (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (CDCl₃, TMS) Purification->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Spectral Analysis (Chemical Shifts, Multiplicity, Integration) Referencing->Analysis Comparison Compare with Reference Data (Tables 1 & 2) Analysis->Comparison Confirmation Structure Confirmation Comparison->Confirmation Match Rejection Structure Inconsistent Comparison->Rejection Mismatch

Workflow for NMR Validation of this compound

This comprehensive guide provides the necessary spectral data and standardized protocols to assist researchers in the accurate and efficient validation of this compound and its isomers. By following these guidelines, scientists can ensure the quality and identity of their synthetic intermediates, leading to more reliable and reproducible research outcomes.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a cornerstone of modern medicinal and materials chemistry. The palladium-catalyzed cross-coupling of 2-Bromo-6-methylpyridine serves as a versatile platform for introducing a diverse array of functional groups. The choice of the palladium catalyst system is paramount in achieving high yields and reaction efficiency, particularly given the steric hindrance imparted by the ortho-methyl group. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, supported by representative experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. The performance of different palladium catalysts in the coupling of this compound with arylboronic acids is summarized below. While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalysts with bulky, electron-rich ligands often provide superior results for sterically hindered substrates.[1][2]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Note: The data in this table is a representative compilation from various sources for similar bromopyridine substrates and may not reflect a direct head-to-head comparison under identical conditions.[2]

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[2]

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%), SPhos (2 mol%), this compound (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides.[3] For this compound, this provides a direct route to various 2-amino-substituted derivatives. The choice of ligand is particularly critical in this reaction to achieve high efficiency.[4]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)
Pd₂(dba)₃BINAPt-BuONaTolueneRefluxModerate to High
Pd(OAc)₂SPhosCs₂CO₃Toluene100High
BrettPhos-precatalystBrettPhosLiHMDSTHF65High

Note: The data is based on studies with structurally similar 2-bromopyridines and various amines.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination using BrettPhos-precatalyst

This protocol is a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine using a BrettPhos-precatalyst.[5]

  • In a glovebox, to a vial add BrettPhos-precatalyst (2 mol%), this compound (1.0 mmol), the primary amine (1.2 mmol), and LiHMDS (2.5 equiv).

  • Add anhydrous THF (5 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 65 °C with stirring for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, which is a valuable tool for the synthesis of substituted alkynes.[6]

Comparative Performance of Palladium Catalysts in Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRT to 604-12High
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96
[DTBNpP]Pd(crotyl)ClNone (Copper-free)TMPDMSORT2-18up to 97

Note: The data is based on studies with various bromopyridines and terminal alkynes.[6][7][8]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general procedure for the copper-free Sonogashira coupling of this compound with a terminal alkyne using [DTBNpP]Pd(crotyl)Cl precatalyst.[7]

  • To a reaction vessel under an argon atmosphere, add this compound (0.5 mmol), the terminal alkyne (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).

  • Add dimethyl sulfoxide (DMSO) (2.5 mL).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

To aid in the conceptualization of the experimental process, a generalized workflow for a palladium-catalyzed cross-coupling reaction is presented below.

G Generalized Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat and Stir (Monitor Progress) D->E F Cool and Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Dry and Concentrate G->H I Purify Product (e.g., Chromatography) H->I

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The selection of an optimal palladium catalyst system is a critical decision in the synthesis of 2-substituted-6-methylpyridines. While traditional catalysts can be effective, modern systems with specialized ligands often offer superior performance in terms of yield, reaction time, and catalyst loading, particularly for challenging substrates. The provided protocols serve as a starting point, and optimization of reaction conditions is often necessary to achieve the best results for a specific substrate combination.

References

A Comparative Guide to the Synthetic Utility of 2-Bromo-6-methylpyridine: Validation of a Novel Ruthenium-Catalyzed Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, 2-Bromo-6-methylpyridine stands as a versatile and strategically important building block for the construction of highly functionalized pyridine derivatives. These derivatives are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. This guide provides an objective comparison of established palladium-catalyzed cross-coupling reactions with a novel ruthenium-catalyzed synthetic route for the transformation of this compound. The performance of these methods is evaluated based on reaction efficiency, substrate scope, and potential for scalability, with supporting experimental data and detailed protocols to inform synthetic strategy.

Established Synthetic Routes: The Palladium Cross-Coupling Toolbox

For decades, palladium-catalyzed cross-coupling reactions have been the cornerstone for the functionalization of aryl halides, including this compound. The three most prominent methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, each enabling the formation of a specific class of chemical bonds.

Table 1: Performance Comparison of Established Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromopyridine Derivatives
ReactionCoupling PartnerBond FormedCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Arylboronic acidC(sp²)–C(sp²)Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O90-11012-2480-98[1][2]
Buchwald-Hartwig AmineC(sp²)–NPd₂(dba)₃/BINAP or XantphosNaOt-Bu, Cs₂CO₃Toluene, Dioxane80-1104-2460-98[1]
Sonogashira Terminal alkyneC(sp²)–C(sp)PdCl₂(PPh₃)₂/CuIEt₃N, DIPEATHF, DMF60-1003-690-96[1][2]

Observations: Palladium-catalyzed reactions are well-established and generally provide high to excellent yields for the synthesis of biaryls, arylamines, and arylalkynes from 2-bromopyridine precursors. The choice of ligand and base is critical for optimizing reaction efficiency and preventing catalyst deactivation, a known challenge with pyridine substrates due to the coordinating nitrogen atom.[1] While highly effective, these methods often require stringent anaerobic conditions and can involve costly and air-sensitive ligands.

A Novel Alternative: Ruthenium-Catalyzed Domino Synthesis of 2-Pyridones

Recent advancements have introduced ruthenium catalysis as a powerful tool for novel transformations. A notable example is the synthesis of highly substituted 2-pyridones from 2-bromopyridines through a domino reaction involving C-O bond formation, C-N coupling, and C-H activation.[3] This approach offers a unique pathway to a different class of compounds from the same starting material.

Table 2: Performance of Ruthenium-Catalyzed 2-Pyridone Synthesis with 2-Bromopyridine Derivatives
SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)
2-Bromo-3-methylpyridine[RuCl₂(p-cymene)]₂/KOPivNa₂CO₃1,4-Dioxane13024N,C-dipyridyl-2-pyridone91[3]
2-Bromopyridine[RuCl₂(p-cymene)]₂/KOPivNa₂CO₃1,4-Dioxane13024Penta-heteroarylated 2-pyridone64[3]

Observations: The ruthenium-catalyzed domino reaction represents an innovative approach to synthesize complex, heteroarylated 2-pyridones in a single step from readily available 2-bromopyridines.[3] This method is particularly attractive for generating novel molecular scaffolds that are not directly accessible through traditional cross-coupling reactions. While the reaction conditions are somewhat harsh (high temperature), the use of a relatively inexpensive and air-stable ruthenium precursor is advantageous. Further optimization may be required to broaden the substrate scope and improve yields for less substituted 2-bromopyridines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., BINAP, 0.02 eq.) to a Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.5 eq.).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the mixture with diethyl ether, wash with brine, and dry the organic layer over magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent such as tetrahydrofuran (THF), add a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.) and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.05 eq.).

  • Add a base, typically a liquid amine like triethylamine (Et₃N), which can also serve as a co-solvent.

  • Degas the mixture and stir at the appropriate temperature (e.g., 65 °C) under an inert atmosphere until the reaction is complete.

  • Cool the reaction mixture, filter off any solids, and remove the solvent in vacuo.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, dry, and concentrate.

  • Purify the product by flash chromatography.

Protocol 4: General Procedure for Ruthenium-Catalyzed 2-Pyridone Synthesis
  • In a sealable reaction tube, combine the 2-bromopyridine derivative (1.0 eq.), [RuCl₂(p-cymene)]₂ (0.025 eq.), potassium pivalate (KOPiv, 0.2 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the mixture to 130 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_start Starting Material cluster_pd Palladium-Catalyzed Cross-Coupling cluster_ru Novel Ruthenium-Catalyzed Route start This compound suzuki Suzuki-Miyaura start->suzuki Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig start->buchwald Amine, Pd catalyst, Base sonogashira Sonogashira start->sonogashira Terminal Alkyne, Pd/Cu catalyst, Base ru_reaction Ru-Catalyzed Domino Reaction start->ru_reaction [RuCl2(p-cymene)]2, KOPiv, Na2CO3 suzuki_prod 2-Aryl-6-methylpyridine suzuki->suzuki_prod buchwald_prod 2-Amino-6-methylpyridine Derivative buchwald->buchwald_prod sonogashira_prod 2-Alkynyl-6-methylpyridine sonogashira->sonogashira_prod ru_prod Substituted 2-Pyridone ru_reaction->ru_prod

Caption: Synthetic pathways from this compound.

Signaling Pathway: JAK2 Inhibition

Many 2,6-disubstituted pyridine derivatives are being investigated as potent inhibitors of Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases. The diagram below illustrates the canonical JAK2/STAT signaling pathway and the point of intervention for a potential inhibitor synthesized from this compound.

JAK2_Pathway cytokine Cytokine (e.g., EPO, TPO) receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 p_jak2 P-JAK2 jak2->p_jak2 Autophosphorylation stat STAT p_jak2->stat Phosphorylates p_stat P-STAT stat->p_stat dimer P-STAT Dimer p_stat->dimer nucleus Nucleus dimer->nucleus Translocation dna DNA dimer->dna nucleus->dna transcription Gene Transcription (Proliferation, Differentiation) dna->transcription Leads to inhibitor 2,6-Disubstituted Pyridine JAK2 Inhibitor inhibitor->p_jak2

Caption: The JAK2/STAT signaling pathway and inhibition.

References

A Comparative Guide to the Efficiency of 2-Bromo-6-methylpyridine Reactions for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical and materials science research, 2-Bromo-6-methylpyridine stands out as a versatile building block, prized for its utility in constructing complex molecular architectures. Its reactivity in a range of cross-coupling and substitution reactions allows for the strategic introduction of diverse functionalities. This guide offers a comparative analysis of the efficiency of common reactions involving this compound, supported by experimental data and detailed protocols to inform synthetic planning and optimization.

The reactivity of this compound is largely dictated by the electronic properties of the pyridine ring and the steric environment around the carbon-bromine bond. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. However, the presence of the methyl group at the 6-position introduces steric hindrance that can influence catalyst-substrate interactions and overall reaction efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The performance of this compound in three key coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—is summarized below. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and should be tailored for specific substrates.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For 2-bromopyridines, the selection of the palladium source and ligand is crucial to overcome potential catalyst inhibition by the pyridine nitrogen.[2] Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction.[3]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

Coupling PartnerCatalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Arylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene/H₂O1008~90-98
Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90>12>85
Arylboronic acidPdCl₂(dppf)dppfCs₂CO₃DMF9012~88-96

Note: Data presented is for 2-bromopyridine analogues and serves as a guide for optimizing reactions with this compound.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[1] The reaction of this compound with amines generally proceeds in moderate to high yields, with the choice of ligand being particularly critical for high efficiency.[1]

Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of this compound

AmineCatalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Cyclohexane-1,2-diaminePd₂(dba)₃BINAPNaOt-BuToluene80460[1][4][5]
MorpholinePd(OAc)₂BINAPNaOt-BuToluene801895
AnilinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1002485

*Data for the parent 2-bromopyridine, indicative of reactivity.[1]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.[1] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[6]

Table 3: Comparison of Conditions for Sonogashira Coupling of Bromopyridines

AlkyneCatalyst / PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT695
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NEtDMF601288
1-HeptynePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003up to 96**

*Data for 2-bromopyridine.[1] **Data for 2-amino-3-bromopyridines, demonstrating high efficiency with various alkynes.[7]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions where the C-Br bond is cleaved, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the pyridine ring. For SNAr reactions, chloro-substituted pyridines are often more reactive than their bromo counterparts.[8] This is attributed to the higher electronegativity of chlorine, which better stabilizes the negative charge in the Meisenheimer intermediate.[9] Therefore, for SNAr transformations, 2-Chloro-6-methylpyridine might be a more efficient substrate than this compound.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), is added.[1] The reaction mixture is then degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 110 °C.[10] The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.[10]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.10 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).[1] An anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane is added. The reaction mixture is sealed and heated to a temperature between 80 and 110 °C for 4 to 24 hours.[1] After cooling, the reaction is quenched with water and extracted with an organic solvent.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol) is prepared in a solvent system, typically a mixture of an organic solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine).[1] The mixture is degassed and stirred at a temperature ranging from room temperature to 100 °C for 3 to 24 hours under an inert atmosphere.[1]

Visualizing Reaction Workflows and Pathways

To further clarify the experimental processes and the underlying chemical transformations, the following diagrams illustrate a typical workflow for a cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G cluster_workflow General Cross-Coupling Workflow reagents Combine Bromopyridine, Coupling Partner, Base, Catalyst, and Ligand setup Evacuate and Backfill with Inert Gas (3x) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat to Desired Temperature with Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup purification Purification (e.g., Column Chromatography) workup->purification

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-Br)L_n pd0->oxidative_addition Ar-Br transmetalation Transmetalation (Ar-Pd(II)-R)L_n oxidative_addition->transmetalation R-B(OR)₂ (activated by base) reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-Br)L_n pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination [(Ar-Pd(II)-Br)(R₂NH)]L_n oxidative_addition->amine_coordination R₂NH deprotonation Deprotonation (Ar-Pd(II)-NR₂)L_n amine_coordination->deprotonation Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to the Kinetic Performance of 2-Bromo-6-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of 2-Bromo-6-methylpyridine in key cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to a scarcity of direct quantitative kinetic studies on this specific substrate, this comparison focuses on reactivity trends inferred from reaction conditions and yields, alongside data for analogous substrates to provide a comprehensive overview for reaction design and optimization.

The Role of this compound in Cross-Coupling Reactions

This compound is a versatile heterocyclic building block in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its reactivity in palladium-catalyzed cross-coupling reactions is primarily governed by the C-Br bond, which is susceptible to oxidative addition by a palladium(0) catalyst, often the rate-determining step in the catalytic cycle. The methyl group at the 6-position can introduce steric hindrance, potentially influencing the rate and efficiency of these reactions compared to unsubstituted 2-bromopyridine.

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the performance of this compound and alternative substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is compiled from various sources, and direct comparison of yields should be considered in the context of the specific reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of 2-bromopyridines in this reaction is generally higher than their chloro- counterparts due to the lower C-Br bond dissociation energy.

Table 1: Comparison of Substrates in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (Microwave)81[1]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-120 / 2-24High (not specified)[2]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100 / 24~90-98[3]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / Not specifiedModerate to Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The choice of ligand is crucial for achieving high efficiency, especially with sterically hindered substrates.

Table 2: Comparison of Substrates in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
This compoundCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene80 / 460[2][4][5]
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOt-BuToluene80 / 1895[2]
2-BromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100 / 2485[2]
2-ChloropyridineMorpholinePd(OAc)₂ / DavePhosNaOt-BuToluene100 / 2492[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reaction is generally tolerant of various functional groups.

Table 3: Comparison of Substrates in Sonogashira Coupling

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 3High (up to 96%)[6]
2-Amino-3-bromo-5-methylpyridineVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 3up to 93%[6]
Aryl Bromides (general)PhenylacetyleneVarious Pd-phosphine complexesNot specifiedNot specifiedNot specifiedActivation enthalpies (ΔH‡) = 54-82 kJ mol⁻¹[7]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][8]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP, 0.02-0.10 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).[2]

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to a temperature between 80 and 110 °C for 4 to 24 hours.[2]

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[6]

  • Add the solvent (e.g., DMF) and stir for 30 minutes.[6]

  • Add the aryl bromide (1.0 equiv.) and the terminal alkyne (1.2 equiv.), followed by the amine base (e.g., Et₃N).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) for the required time, monitoring by TLC.[6]

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Cross-Coupling Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)L2-X Intermediate B->C Rate-Determining Step D Transmetalation (R-M) C->D E Ar-Pd(II)L2-R Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-R Product F->G Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Coupling Partner, Base, and Catalyst in Schlenk Flask Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

References

In-Situ Reaction Monitoring of 2-Bromo-6-methylpyridine Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-situ analytical techniques for monitoring the transformations of 2-Bromo-6-methylpyridine, a key intermediate in pharmaceutical and fine chemical synthesis. Real-time reaction analysis, a cornerstone of Process Analytical Technology (PAT), offers significant advantages in understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters to ensure product quality and consistency.[1] This document details the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for monitoring common transformations of this compound, such as Suzuki-Miyaura coupling and Grignard reagent formation.

Comparison of In-Situ Monitoring Techniques

The choice of an in-situ monitoring technique is dictated by the specific reaction chemistry, the information required, and practical considerations such as instrument availability and cost. The following table summarizes the key performance characteristics of FTIR, Raman, and NMR spectroscopy for monitoring this compound transformations.

FeatureFTIR SpectroscopyRaman SpectroscopyNMR Spectroscopy
Principle Vibrational spectroscopy based on the absorption of infrared radiation by molecular bonds.Vibrational spectroscopy based on the inelastic scattering of monochromatic light.Nuclear magnetic resonance of atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Monitoring changes in functional groups (e.g., C-Br, C=O, N-H).Monitoring changes in molecular skeletal structures and symmetric vibrations.Detailed structural elucidation of reactants, intermediates, and products in solution.
Sensitivity Good for many functional groups, but can be limited by solvent absorption.Generally lower sensitivity than FTIR, but less interference from polar solvents like water.Inherently a less sensitive technique, often requiring higher concentrations of reactants.
Selectivity Good for distinguishing different functional groups.Excellent for distinguishing structurally similar molecules and polymorphs.Unparalleled for detailed structural and stereochemical analysis.
Quantitative Analysis Can be quantitative with proper calibration.Can be quantitative, often used for monitoring solid-state reactions and polymorphism.[2]Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.[3]
Sampling Typically uses an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel.[4]Fiber optic probes can be inserted into the reaction vessel for in-situ measurements.[5]Requires specialized flow-through NMR tubes or online NMR systems.
Limitations Strong IR absorption by some solvents (e.g., water, methanol) can obscure important spectral regions.Fluorescence from the sample or impurities can interfere with the Raman signal.Higher cost of instrumentation and more complex experimental setup.

In-Situ Monitoring of a Representative Transformation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely used transformation for forming carbon-carbon bonds.[6][7] The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base is a common method for synthesizing 2-aryl-6-methylpyridines, which are important scaffolds in medicinal chemistry.[6][8]

A general reaction scheme is as follows:

The progress of this reaction can be monitored by tracking the consumption of the starting material, this compound, and the formation of the product, 2-Aryl-6-methylpyridine.

Quantitative Data Summary

The following table presents a comparative summary of the expected quantitative performance of each technique for monitoring the Suzuki-Miyaura coupling of this compound. Note: Specific data for this exact transformation is limited in the literature; therefore, some of the presented data is based on analogous systems and general principles of the techniques.

| Parameter | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy | | :--- | :--- | :--- | | Monitored Species | Disappearance of C-Br stretch (~650-550 cm⁻¹). Appearance of product-specific aromatic ring modes. | Disappearance of pyridine ring breathing mode of the starting material. Appearance of new bands corresponding to the biaryl product.[2] | Decrease in the integral of characteristic proton signals of this compound. Increase in the integral of new aromatic proton signals of the product. | | Typical Limit of Detection | ~0.1 - 1% (concentration dependent) | ~0.5 - 5% (highly dependent on Raman cross-section) | ~1 - 5% (dependent on magnetic field strength and acquisition time) | | Typical Measurement Time | 30 - 60 seconds per spectrum | 1 - 5 minutes per spectrum | 1 - 10 minutes per spectrum | | Data for Kinetic Modeling | Good | Good[2] | Excellent | | Ease of Implementation | Relatively straightforward with ATR probes. | Relatively straightforward with fiber optic probes. | More complex, requiring specialized equipment. |

Experimental Protocols

Detailed methodologies for the in-situ monitoring of the Suzuki-Miyaura coupling of this compound using FTIR, Raman, and NMR are provided below. These are generalized protocols and may require optimization for specific reaction conditions and equipment.

In-Situ FTIR Monitoring Protocol
  • Instrumentation: A ReactIR™ or similar in-situ FTIR spectrometer equipped with a diamond or silicon ATR probe.[4]

  • Reaction Setup:

    • Assemble a reaction vessel equipped with a mechanical stirrer, condenser, and an inlet for inert gas.

    • Insert the ATR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction mixture.

    • Charge the vessel with this compound, the arylboronic acid, base, and solvent.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Data Acquisition:

    • Collect a background spectrum of the solvent and starting materials at the initial reaction temperature before adding the catalyst.

    • Initiate the reaction by adding the palladium catalyst.

    • Start the time-resolved spectral acquisition, collecting a spectrum every 1-2 minutes.

  • Data Analysis:

    • Identify characteristic infrared bands for this compound (e.g., C-Br stretch) and the 2-Aryl-6-methylpyridine product.

    • Plot the absorbance of these characteristic peaks over time to generate a reaction profile.

    • Use this profile to determine reaction kinetics, endpoint, and identify any major intermediates.

In-Situ Raman Monitoring Protocol
  • Instrumentation: A Raman spectrometer equipped with a fiber-optic probe.

  • Reaction Setup:

    • Set up the reaction vessel as described for the FTIR protocol.

    • Insert the Raman probe into the reaction mixture.

    • Charge the reactor with the reactants, base, and solvent.

  • Data Acquisition:

    • Acquire a reference spectrum of the initial reaction mixture before catalyst addition.

    • Add the palladium catalyst to start the reaction.

    • Begin collecting Raman spectra at regular intervals (e.g., every 2-5 minutes).

  • Data Analysis:

    • Identify characteristic Raman bands for the starting material and the product. For instance, the pyridine ring breathing mode of this compound will differ from that of the product.[2]

    • Plot the intensity of these bands as a function of time to monitor the reaction progress.

In-Situ NMR Monitoring Protocol
  • Instrumentation: An NMR spectrometer equipped with a flow-through cell or a system for automated injection into NMR tubes.

  • Reaction Setup:

    • Prepare a stock solution of this compound, the arylboronic acid, base, and a suitable deuterated solvent in an inert atmosphere.

    • The reaction can be run in a standard Schlenk flask connected via a pump to the NMR flow cell.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the reaction mixture before adding the catalyst.

    • Inject the palladium catalyst to initiate the reaction.

    • Start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify the characteristic proton signals for this compound and the 2-Aryl-6-methylpyridine product.[9][10]

    • Integrate the respective signals in each spectrum.

    • Plot the normalized integral values against time to obtain a quantitative reaction profile.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar ArBOH2 Ar'-B(OH)₂ Base Base ArBOH2->Base Activation Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX This compound ArX->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Vessel, Probe, Reagents) Start->Setup Background Acquire Background/Reference Spectrum Setup->Background Initiate Initiate Reaction (Add Catalyst) Background->Initiate Monitor In-Situ Monitoring (Time-resolved Spectra) Initiate->Monitor Analysis Data Analysis (Peak Integration/Trending) Monitor->Analysis Kinetics Kinetic Modeling & Endpoint Determination Analysis->Kinetics End End Kinetics->End

Caption: General experimental workflow for in-situ reaction monitoring.

References

A Comparative Guide to the X-ray Crystallography of Novel Compounds Derived from 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data of novel compounds synthesized from or related to 2-Bromo-6-methylpyridine. Due to the limited availability of a broad series of publicly available crystal structures derived directly from this compound, this guide presents a detailed analysis of a key derivative, 2-Bromo-3-hydroxy-6-methylpyridine, and compares its structural features with related isomers and coordination complexes. This comparative approach offers valuable insights into how substituent modifications on the pyridine ring influence solid-state packing and intermolecular interactions, which are critical for the rational design of new molecular entities in drug discovery and materials science.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 2-Bromo-3-hydroxy-6-methylpyridine and related bromo-methyl-pyridine isomers and their metal complexes. This data allows for a direct comparison of how the substitution pattern on the pyridine ring affects the crystal system, space group, and unit cell dimensions.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
2-Bromo-3-hydroxy-6-methylpyridine C₆H₆BrNOOrthorhombicPbca11.4484(19)9.0914(15)13.230(2)9090901377.1(4)8[1]
2,6-Bis(bromomethyl)pyridine C₇H₇Br₂NMonoclinicP2₁/c9.2955(19)12.980(3)7.5288(15)90110.75(3)90849.5(3)4[2]
[Cu(2-bromo-5-methylpyridine)₂(NO₃)₂] C₁₂H₁₂Br₂CuN₄O₆MonoclinicP2₁/c--------[3]
[Cu(2-bromo-4-methylpyridine)₂(NO₃)₂] C₁₂H₁₂Br₂CuN₄O₆TriclinicP-17.4916(5)10.0404(7)12.0723(8)86.176(6)77.769(5)79.793(5)873.00(10)2[3]

Key Observations:

  • The introduction of a hydroxyl group in 2-Bromo-3-hydroxy-6-methylpyridine leads to an orthorhombic crystal system, with molecules linked via O-H···N hydrogen bonds forming chains.[1] These chains are further connected by C-H···Br hydrogen bonds, creating corrugated two-dimensional networks.[1]

  • 2,6-Bis(bromomethyl)pyridine , a related compound with two bromomethyl groups, crystallizes in a monoclinic system. Its crystal packing is characterized by π–π stacking interactions between pyridine rings and a short Br···Br contact of 3.6025 (11) Å.[2]

  • The coordination of isomeric bromo-methyl-pyridines to a copper(II) center in [Cu(2-bromo-5-methylpyridine)₂(NO₃)₂] and [Cu(2-bromo-4-methylpyridine)₂(NO₃)₂] results in different crystal systems (monoclinic vs. triclinic). This highlights the significant impact of ligand isomerism on the resulting coordination geometry and crystal packing of the metal complexes.[3] The orientation of the bromo substituents and the geometry around the Cu(II) ion are notably different between the two isomers.[3]

Experimental Protocols

Detailed methodologies for the synthesis of novel compounds from this compound and their subsequent crystallographic analysis are crucial for reproducibility and further research. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction to generate a novel biarylpyridine and the subsequent single-crystal X-ray diffraction analysis.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a 2-aryl-6-methylpyridine derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Crystallization: Grow single crystals of the purified product suitable for X-ray diffraction by slow evaporation of a solution in an appropriate solvent (e.g., ethanol, ethyl acetate/hexane).

Single-Crystal X-ray Diffraction Protocol

This protocol outlines the key steps for determining the crystal structure of a novel compound.

Procedure:

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated to collect a complete sphere of diffraction data at a controlled temperature (e.g., 298 K).[1]

  • Data Reduction: Process the collected diffraction intensities to correct for experimental factors such as background, Lorentz, and polarization effects. An absorption correction (e.g., multi-scan) is also applied.[2]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS) and refine the structural model by full-matrix least-squares on F² (e.g., using SHELXL).[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[2]

  • Data Analysis and Visualization: Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions. Molecular graphics programs are used to visualize the crystal structure.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and crystallographic analysis of a novel compound derived from this compound, and the key intermolecular interactions observed in the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine.

G cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Novel 2-Aryl-6-methylpyridine Purification->Product Crystallization Slow Evaporation Product->Crystallization Grow Single Crystals Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Analysis Crystallographic Data Analysis Structure_Solution->Analysis G Molecule1 Molecule A (2-Bromo-3-hydroxy-6-methylpyridine) H_Bond O-H···N Hydrogen Bond Molecule1->H_Bond Molecule2 Molecule B (Adjacent) Molecule2->H_Bond Molecule3 Molecule C (Adjacent) CH_Br_Interaction C-H···Br Hydrogen Bond Molecule3->CH_Br_Interaction Chain 1D Chain Formation H_Bond->Chain Network 2D Corrugated Network CH_Br_Interaction->Network Chain->CH_Br_Interaction

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical guidance for the proper disposal of 2-Bromo-6-methylpyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]

Quantitative Data Summary

A summary of the key physical and safety data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₆BrN
Molecular Weight 172.02 g/mol [1]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 102-103 °C at 20 mmHg[4]
Density 1.512 g/mL at 25 °C[4]
Flash Point 97 °C (206.6 °F) - closed cup[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][5]
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety:

  • Eye Protection: Chemical safety goggles with side-shields or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of inhalation, a suitable respirator with an appropriate filter (e.g., type ABEK) should be used.

Disposal Protocol for this compound

The standard and recommended procedure for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Direct disposal into drains or regular trash is strictly prohibited. The following protocol outlines the steps for the safe collection, storage, and preparation of this chemical waste for professional disposal.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (chemically resistant, with a secure screw cap)

  • Hazardous waste labels

  • Secondary containment for the waste container

Procedure:

  • Waste Segregation:

    • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste streams.[7][8]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[9]

  • Waste Collection:

    • All operations involving the transfer of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the waste into a designated, clean, and chemically compatible hazardous waste container. Avoid splashing.

    • Contaminated materials, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Container Labeling:

    • Immediately label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate estimation of the volume or mass of the waste

      • The date of accumulation

      • The name of the principal investigator or laboratory contact

  • Waste Storage:

    • Securely close the waste container cap to prevent leaks or evaporation.

    • Store the sealed container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory.

    • The waste container must be placed in a secondary containment bin to mitigate any potential spills.

    • Ensure the storage area is away from sources of ignition and inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Once the waste container is nearly full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the disposal service with a complete and accurate description of the waste.

Emergency Procedures

  • Spills: In the event of a small spill, contain the liquid with an inert absorbent material (e.g., vermiculite, sand). Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.[7]

  • Personal Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Waste Generation (this compound) B Wear Appropriate PPE A->B H Spill or Exposure Event A->H C Segregate Halogenated Waste B->C D Transfer to Labeled Hazardous Waste Container C->D E Store in Secondary Containment in a Designated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Professional Waste Pickup and Disposal F->G I Follow Emergency Procedures H->I

References

Personal protective equipment for handling 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-6-methylpyridine

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE) Summary

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.

Protection Type Specific Recommendations Standards Notes
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][2][3]EN166 (EU) or NIOSH (US) approved.[1][2][3][4]Ensure eyewash stations are readily accessible.[4]
Skin Protection Chemical-resistant gloves (inspect before use).[1] A complete suit protecting against chemicals or impervious clothing is advised.[1][2][3]Select glove material based on the specific laboratory task and potential for exposure.Use proper glove removal technique to avoid skin contact.[1] Wash hands thoroughly after handling.[1][4]
Respiratory Protection Use only in a well-ventilated area or outdoors.[4][5][6] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or when vapors/aerosols are generated, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges, or a full-face respirator.[1][3]NIOSH (US) or CEN (EU) approved respirators and components should be used.[1][4]Respirator use should follow a comprehensive respiratory protection program.

Experimental Protocol: Safe Handling of this compound

This step-by-step guide outlines the essential procedures for safely handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are in close proximity to the workstation and are in good working order.[4]

  • PPE Donning: Before handling the chemical, put on all required PPE as detailed in the table above.

Handling the Chemical
  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1] Do not breathe mist, vapors, or gas.[4][7]

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or creating aerosols.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[1][4] Wash hands thoroughly with soap and water after handling and before breaks.[1]

Storage
  • Container: Keep the container tightly closed when not in use.[1][4][5][6]

  • Location: Store in a dry, cool, and well-ventilated place.[4][5] Store in a locked-up area accessible only to authorized personnel.[4][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[4]

Accidental Spills
  • Evacuate: Evacuate personnel from the immediate area.[7]

  • Ventilate: Ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material to soak up the chemical.[7] For solid spills, sweep up and shovel the material, avoiding dust formation.[1]

  • Cleanup: Collect the absorbed material or swept-up solid into a suitable, closed container for disposal.[1][7]

  • Environmental Protection: Prevent the product from entering drains.[1][7]

Disposal Plan
  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][5][6]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.

Figure 1. Safe Handling Workflow for this compound prep 1. Preparation - Assess Risks - Verify Ventilation - Check Emergency Equipment ppe 2. Don PPE - Eye/Face Protection - Gloves - Protective Clothing - Respirator (if needed) prep->ppe handling 3. Chemical Handling - Use Fume Hood - Avoid Contact & Inhalation - Practice Good Hygiene ppe->handling storage 4. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Secure Location handling->storage Post-Use spill 5. Spill Response - Evacuate & Ventilate - Contain & Absorb - Collect for Disposal handling->spill If Spill Occurs decontaminate 7. Decontamination - Clean Work Area - Remove & Dispose of PPE - Wash Hands handling->decontaminate End of Task storage->handling For Next Use disposal 6. Waste Disposal - Label as Hazardous - Use Approved Containers - Follow Regulations spill->disposal decontaminate->disposal Contaminated PPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.